molecular formula C9H8O3 B130019 4-Coumaric acid CAS No. 7400-08-0

4-Coumaric acid

Numéro de catalogue: B130019
Numéro CAS: 7400-08-0
Poids moléculaire: 164.16 g/mol
Clé InChI: NGSWKAQJJWESNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

p-Coumaric acid is a widely studied hydroxycinnamic acid, a phenolic compound naturally present in many fruits, vegetables, and cereals. This high-purity compound is of significant interest for multiple fields of scientific research due to its diverse bioactivities and well-investigated mechanisms of action. In microbiological research, p-coumaric acid demonstrates effective antibacterial properties against a spectrum of Gram-positive and Gram-negative pathogens. Studies have established that its mechanism involves a dual damage approach: it disrupts bacterial membrane integrity, leading to increased permeability and the leakage of vital intracellular components like ATP, and it can also bind to bacterial genomic DNA, thereby inhibiting essential cellular functions . In dermatological and cosmetic science, p-coumaric acid is investigated for its potent antimelanogenic (skin-lightening) properties. Its structural similarity to L-tyrosine, the natural substrate of tyrosinase, allows it to act as a competitive inhibitor of this key enzyme in the melanin biosynthesis pathway . Research indicates it may be a more potent inhibitor of human tyrosinase than other well-known agents like arbutin and kojic acid, effectively reducing melanin synthesis in human epidermal melanocytes and reconstituted skin models . Furthermore, p-coumaric acid is a prominent subject of study for its powerful antioxidant and anti-inflammatory activities. Its scavenging properties against free radicals and reactive oxygen species (ROS) make it a compelling compound for research into mitigating oxidative stress, which is implicated in a variety of chronic diseases . Additional research areas explore its potential anti-cancer, anti-diabetic, and chemoprotective effects . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

3-(4-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSWKAQJJWESNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50940-26-6
Details Compound: 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer
Record name 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50940-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6064660
Record name p-Hydroxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7400-08-0
Record name p-Coumaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7400-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 4-Coumaric Acid from L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Coumaric acid (p-coumaric acid, p-CA), a hydroxycinnamic acid, is a critical precursor in the biosynthesis of a wide array of valuable natural products, including flavonoids, stilbenes, and other phenylpropanoids with applications in the pharmaceutical, cosmetic, and food industries.[1][2] While the traditional plant-based phenylpropanoid pathway generates p-CA from L-phenylalanine via a two-step reaction involving phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), a more direct and efficient route exists.[1][3] This guide focuses on the single-step biosynthesis of this compound directly from L-tyrosine, a pathway of significant interest for metabolic engineering and biocatalysis.

Core Biosynthetic Pathway

The conversion of L-tyrosine to this compound is a direct, non-oxidative deamination reaction. This single-step pathway is catalyzed by the enzyme Tyrosine Ammonia (B1221849) Lyase (TAL).

  • Reaction: L-Tyrosine → this compound + Ammonia

  • Enzyme: Tyrosine Ammonia Lyase (TAL), EC 4.3.1.23[4]

This enzymatic reaction is advantageous in engineered microbial systems as it bypasses the need for the cytochrome P450 enzyme C4H, which is often difficult to express functionally in prokaryotic hosts like E. coli.[5] Some enzymes, classified as Phenylalanine/Tyrosine Ammonia Lyases (PTALs), can utilize both L-phenylalanine and L-tyrosine as substrates.[1][6]

Biosynthesis_Pathway cluster_main L_Tyrosine L-Tyrosine p_Coumaric_Acid This compound L_Tyrosine->p_Coumaric_Acid Tyrosine Ammonia Lyase (TAL) Ammonia Ammonia (NH₃)

Fig. 1: Direct enzymatic conversion of L-Tyrosine to this compound.
The Key Enzyme: Tyrosine Ammonia Lyase (TAL)

Tyrosine Ammonia Lyase (TAL) is a member of the aromatic amino acid lyase family.[7] These enzymes utilize a unique 4-methylidene-imidazole-5-one (MIO) cofactor, formed autocatalytically from a conserved Ala-Ser-Gly motif, to act as an electrophilic catalyst in the ammonia elimination reaction.[8][9] Computational studies suggest a concerted, single-step mechanism for the deamination of tyrosine, with a calculated activation barrier of approximately 16.6 kcal/mol, which aligns well with experimental kinetic data.[8]

A single amino acid residue can act as a selectivity switch between TAL and PAL activity. For instance, replacing histidine at position 89 with phenylalanine in a TAL enzyme can completely switch its substrate preference from tyrosine to phenylalanine, converting it into a highly active PAL.[7]

Quantitative Data

The efficiency of this compound production is highly dependent on the source of the TAL enzyme. Below are tables summarizing key kinetic parameters and production yields from various studies.

Table 1: Kinetic Parameters of Tyrosine Ammonia Lyases (TALs) for L-Tyrosine

Enzyme Source Km (mM) kcat (s⁻¹) kcat/Km (s⁻¹·mM⁻¹) Reference
Chryseobacterium luteum sp. nov (TALclu) 0.019 31 1631 [2][5]
Rivularia sp. PCC 7116 (TALrpc) - - - [5]
Rhodobacter sphaeroides - - - [1]
Flavobacterium johnsoniae - - - [10]

| Herpetosiphon aurantiacus | - | - | - |[10] |

Table 2: Production of this compound Using Engineered Microorganisms

Production Host Enzyme Source Conditions Titer Reference
Pseudomonas putida KT2440 Rhodobacter sphaeroides TAL Fed-batch, pH shift to 8.5 1.381 g/L [1]
E. coli (whole cell) Chryseobacterium luteum TAL (TALclu) 30 mM L-tyrosine, pH 9-10, 50°C, 8h 2.03 g/L [2][5]
E. coli (whole cell) Rivularia sp. TAL (TALrpc) 30 mM L-tyrosine, pH 7, 50°C, 24h 2.35 g/L [2][5]
E. coli Flavobacterium johnsoniae TAL - 440 µM / OD₆₀₀ unit [10]

| Saccharomyces cerevisiae | Flavobacterium johnsoniae TAL | - | 5-fold improvement over other TALs |[10] |

Experimental Protocols

Recombinant Production and Purification of TAL

This protocol describes a general method for expressing and purifying a His-tagged TAL enzyme in E. coli.

  • Gene Synthesis and Cloning: The gene encoding the TAL of interest is codon-optimized for E. coli expression and synthesized. It is then cloned into an expression vector, such as pET15b, which adds an N-terminal His-tag for purification.[5]

  • Expression: The resulting plasmid is transformed into an expression host strain like E. coli BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.[5][11]

  • Induction: Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature, such as 18-20°C, for 16-20 hours to improve protein solubility.[5][11]

  • Cell Lysis: Cells are harvested by centrifugation (e.g., 8,000 rpm for 5 min). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.5) and lysed by sonication on ice.[11]

  • Purification: The cell lysate is centrifuged (e.g., 12,000 x g for 15 min) to remove cell debris. The supernatant, containing the soluble His-tagged TAL, is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the purified protein is eluted according to the manufacturer's instructions. Protein concentration is determined using a method like the Bradford assay.[11]

Spectrophotometric Assay for TAL Activity

This assay quantifies TAL activity by measuring the rate of this compound formation, which absorbs light at approximately 310 nm.

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer, such as 50 mM borate (B1201080) buffer, adjusted to the optimal pH for the specific TAL being tested (often pH 8.5-9.5).[5][6]

    • Substrate Solution: Prepare a solution of L-tyrosine (e.g., 2 mM) in the chosen buffer. Gentle heating (e.g., 45°C) may be required to fully dissolve the substrate.[5][12]

  • Assay Procedure:

    • The assay is typically performed in a UV-transparent 96-well plate.[5]

    • To each well, add 190 µL of the pre-warmed substrate solution.

    • Initiate the reaction by adding 10 µL of the purified enzyme solution (e.g., 1 mg/mL).[5]

    • Immediately measure the increase in absorbance at 310 nm over time (e.g., for 10 minutes) using a microplate reader set to the optimal temperature (e.g., 37°C or 50°C).[5][13]

  • Calculation of Activity: One unit (U) of TAL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified assay conditions.[5]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the this compound produced in enzymatic reactions or fermentation broths.

  • Sample Preparation:

    • Stop the enzymatic reaction by adding an acid, such as 3 M HCl.[5]

    • Centrifuge the sample to pellet the enzyme and any other precipitates.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[14]

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.01 to 1 mg/mL) in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.[14][15]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an acidified aqueous phase (e.g., water with 0.1% formic acid). A typical composition is water/acetonitrile with formic acid.[15]

    • Flow Rate: 0.7 - 1.0 mL/min.[15]

    • Detection: UV detector set to 305-310 nm.[5][15]

    • Column Temperature: 30°C.[15]

  • Analysis: Inject the prepared sample. Identify the this compound peak by comparing its retention time to that of the standard. Quantify the concentration in the sample by interpolating its peak area on the standard curve.[14]

Visualizations

Experimental_Workflow General Experimental Workflow for TAL-based p-CA Production cluster_gene Gene to Protein cluster_assay Enzymatic Conversion cluster_analysis Analysis Cloning 1. Gene Cloning (pET Vector) Expression 2. Protein Expression (E. coli BL21, IPTG) Cloning->Expression Purification 3. Protein Purification (Ni-NTA Column) Expression->Purification ActivityAssay 4. Biocatalysis (L-Tyrosine + Purified TAL) Purification->ActivityAssay ReactionStop 5. Reaction Quenching (e.g., with HCl) ActivityAssay->ReactionStop SamplePrep 6. Sample Preparation (Centrifugation, Filtration) ReactionStop->SamplePrep HPLC 7. HPLC Analysis (C18 Column, UV 310nm) SamplePrep->HPLC Quantification 8. Quantification (Standard Curve) HPLC->Quantification

Fig. 2: Workflow from gene cloning to product quantification.

References

The Phenylalanine Ammonia-Lyase (PAL) Pathway to 4-Coumaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phenylalanine Ammonia-Lyase (PAL) pathway is a crucial metabolic route in plants, fungi, and some bacteria, marking the entry point for the biosynthesis of a vast array of phenylpropanoid-derived secondary metabolites. This technical guide provides an in-depth exploration of the core enzymatic steps leading to the synthesis of 4-Coumaric acid, a key precursor for commercially significant compounds such as flavonoids, stilbenes, and lignans. Understanding and manipulating this pathway is of paramount importance for metabolic engineering, drug discovery, and the production of high-value natural products.

The conversion of L-phenylalanine to this compound is a two-step enzymatic process catalyzed by Phenylalanine Ammonia-Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H). This guide will detail the biochemical reactions, present quantitative kinetic data for these enzymes, provide comprehensive experimental protocols for their analysis, and visualize the key pathways and workflows.

Core Biosynthetic Pathway

The biosynthesis of this compound from L-phenylalanine involves two primary enzymatic reactions:

  • Deamination of L-phenylalanine: Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[1] This is the committed step of the phenylpropanoid pathway.[1]

  • Hydroxylation of trans-cinnamic acid: Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the para position to yield this compound (also known as p-coumaric acid).[2][3] This reaction requires a cytochrome P450 reductase (CPR) to transfer electrons from NADPH.[2]

PAL_Pathway cluster_products Products L_Phe L-Phenylalanine trans_Cin trans-Cinnamic Acid L_Phe->trans_Cin PAL p_Cou This compound trans_Cin->p_Cou C4H PAL Phenylalanine Ammonia-Lyase (PAL) Ammonia NH₃ PAL->Ammonia C4H Cinnamate-4-Hydroxylase (C4H) + Cytochrome P450 Reductase (CPR) + NADPH NADP NADP⁺ + H₂O C4H->NADP

Biosynthetic pathway from L-Phenylalanine to this compound.

Quantitative Enzyme Kinetics

The efficiency of the PAL pathway is dictated by the kinetic properties of its constituent enzymes. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are critical parameters for understanding substrate affinity and catalytic turnover. Below are tables summarizing the kinetic parameters for PAL and C4H from various organisms.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

OrganismSubstrateKm (mM)Vmax (units)Reference
Musa cavendishiiL-Phenylalanine1.450.15 U/hr[4]
Annona cherimolaL-Phenylalanine164 ± 4Not specified[5]
Glycine maxL-Phenylalanine0.25Not specified
Arabidopsis thalianaL-Phenylalanine0.03-0.1Not specified
Petroselinum crispumL-Phenylalanine0.15Not specified

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)

OrganismSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Glycine max (GmC4H2)trans-Cinnamic acid6.438 ± 0.743.6 ± 0.15[6]
Glycine max (GmC4H14)trans-Cinnamic acid2.74 ± 0.1856.38 ± 0.73[6]
Glycine max (GmC4H20)trans-Cinnamic acid3.83 ± 0.440.13[6]
Various Plantstrans-Cinnamic acid0.61 - 40.68Not specified[2]

Experimental Protocols

Accurate measurement of enzyme activity and product formation is essential for studying and engineering the PAL pathway. This section provides detailed protocols for the key experimental procedures.

Protocol 1: Spectrophotometric Assay for Phenylalanine Ammonia-Lyase (PAL) Activity

This protocol is adapted from established methods for determining PAL activity in plant extracts.[7]

Principle: The formation of trans-cinnamic acid from L-phenylalanine is monitored by measuring the increase in absorbance at 290 nm.

Materials and Reagents:

  • Extraction Buffer: 0.1 M Sodium Borate buffer (pH 8.8) containing 14 mM β-mercaptoethanol and 2% (w/v) polyvinylpyrrolidone (B124986) (PVPP).

  • Substrate Solution: 50 mM L-phenylalanine in 0.1 M Sodium Borate buffer (pH 8.8).

  • Stop Solution: 1 M HCl.

  • Spectrophotometer capable of reading at 290 nm.

  • Refrigerated centrifuge.

  • Homogenizer (e.g., mortar and pestle).

Procedure:

  • Enzyme Extraction:

    • Homogenize 1 g of plant tissue in 5 mL of ice-cold extraction buffer.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract. Keep on ice.

  • Assay Reaction:

    • Prepare two tubes: a "Sample" tube and a "Blank" tube.

    • To both tubes, add 2.0 mL of the substrate solution.

    • To the "Sample" tube, add 0.5 mL of the enzyme extract.

    • To the "Blank" tube, add 0.5 mL of the extraction buffer.

    • Incubate both tubes at 37°C for 60 minutes.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 0.5 mL of 1 M HCl to both tubes.

    • Measure the absorbance of the "Sample" and "Blank" at 290 nm. The absorbance of the blank is subtracted from the sample to account for non-enzymatic conversion and background absorbance.

Calculation of Enzyme Activity:

One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute. The molar extinction coefficient of trans-cinnamic acid at 290 nm is 9630 M-1cm-1.[7]

PAL_Assay_Workflow start Start homogenize Homogenize Plant Tissue in Extraction Buffer start->homogenize centrifuge Centrifuge at 12,000 x g for 20 min at 4°C homogenize->centrifuge supernatant Collect Supernatant (Crude Enzyme Extract) centrifuge->supernatant add_enzyme Add Enzyme Extract to 'Sample' Tube Add Extraction Buffer to 'Blank' Tube supernatant->add_enzyme prepare_tubes Prepare 'Sample' and 'Blank' Tubes add_substrate Add Substrate Solution to Both Tubes prepare_tubes->add_substrate add_substrate->add_enzyme incubate Incubate at 37°C for 60 min add_enzyme->incubate stop_reaction Stop Reaction with HCl incubate->stop_reaction measure_abs Measure Absorbance at 290 nm stop_reaction->measure_abs calculate Calculate Enzyme Activity measure_abs->calculate end End calculate->end

Workflow for the spectrophotometric PAL activity assay.
Protocol 2: Cinnamate-4-Hydroxylase (C4H) Activity Assay Using Microsomes

This protocol outlines a general procedure for assaying C4H activity from plant tissues.

Principle: C4H is a membrane-bound enzyme located in the endoplasmic reticulum. Therefore, a microsomal fraction containing the enzyme must be isolated. The activity is determined by quantifying the formation of this compound from trans-cinnamic acid, typically via HPLC.

Materials and Reagents:

  • Microsome Extraction Buffer: e.g., 0.1 M sodium phosphate (B84403) buffer (pH 7.4) containing 14 mM β-mercaptoethanol, 1 mM EDTA, and 20% (v/v) glycerol.

  • Reaction Buffer: 50 mM sodium phosphate buffer (pH 7.4).

  • trans-Cinnamic Acid Solution (Substrate): Prepare a stock solution in ethanol (B145695) and dilute to the desired concentration in the reaction buffer.

  • NADPH Solution.

  • Microsomal pellet.

  • HPLC system with a C18 column.

Procedure:

  • Microsome Isolation:

    • Homogenize plant tissue in ice-cold extraction buffer.

    • Perform differential centrifugation to isolate the microsomal fraction (typically a high-speed centrifugation step, e.g., 100,000 x g).

    • Resuspend the microsomal pellet in a minimal volume of reaction buffer.

    • Determine the protein concentration of the microsomal suspension (e.g., using the Bradford assay).

  • Enzyme Assay:

    • In a microcentrifuge tube, combine the microsomal preparation, reaction buffer, and trans-cinnamic acid.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying (e.g., with HCl).

  • Product Extraction and Analysis:

    • Vortex the mixture vigorously to extract the this compound into the organic phase.

    • Centrifuge to separate the phases.

    • Evaporate the organic solvent and redissolve the residue in the HPLC mobile phase.

    • Analyze the sample by HPLC to quantify the amount of this compound produced.

C4H_Assay_Workflow start Start homogenize Homogenize Plant Tissue in Extraction Buffer start->homogenize centrifuge Differential Centrifugation to Isolate Microsomes homogenize->centrifuge resuspend Resuspend Microsomal Pellet centrifuge->resuspend protein_quant Determine Protein Concentration resuspend->protein_quant prepare_reaction Prepare Reaction Mixture (Microsomes, Buffer, Substrate) protein_quant->prepare_reaction pre_incubate Pre-incubate at 30°C prepare_reaction->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction and Extract Product incubate->stop_reaction analyze_hplc Analyze by HPLC stop_reaction->analyze_hplc end End analyze_hplc->end

Workflow for the C4H activity assay using microsomes.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound.[8][9][10][11]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical gradient might be a linear increase in the organic solvent concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Prepare the sample as described in the enzyme assay protocols (or other extraction methods).

    • Ensure the final sample is dissolved in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards to generate a calibration curve by plotting peak area versus concentration.

    • Inject the samples.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Conclusion and Future Directions

The Phenylalanine Ammonia-Lyase pathway to this compound represents a cornerstone of phenylpropanoid metabolism. The data and protocols presented in this guide offer a comprehensive resource for researchers in plant biology, metabolic engineering, and drug development. A thorough understanding of the enzymes involved, their kinetics, and the methods for their characterization is essential for the successful manipulation of this pathway for the production of valuable downstream products.

Future research in this area will likely focus on the discovery and characterization of novel PAL and C4H enzymes with improved catalytic efficiencies and substrate specificities. Furthermore, the principles of synthetic biology and metabolic engineering will continue to be applied to create microbial cell factories for the high-yield production of this compound and its derivatives, providing a sustainable alternative to chemical synthesis. The colocalization of PAL and C4H in multi-enzyme complexes, or "metabolons," is another area of active investigation that could lead to new strategies for enhancing pathway flux.[2]

References

Natural sources and dietary occurrence of p-coumaric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Dietary Occurrence of p-Coumaric Acid

Introduction

p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic acid belonging to the hydroxycinnamic acid family, widely distributed throughout the plant kingdom.[1][2][3] It is a secondary metabolite synthesized by plants through the shikimic acid pathway.[4] Found in both free and conjugated forms, p-coumaric acid is a common dietary polyphenol present in a variety of fruits, vegetables, cereals, and beverages.[2][5][6] This compound and its derivatives are recognized for a range of bioactive properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, making them of significant interest to researchers, scientists, and drug development professionals.[1][2][5] This guide provides a comprehensive overview of the natural sources, dietary occurrence, and analytical methodologies for p-coumaric acid, along with insights into its biosynthetic and metabolic signaling pathways.

Dietary Occurrence and Natural Sources

p-Coumaric acid is ubiquitous in the human diet. It is present in an array of plant-based foods, often in esterified or glycosylated forms, which can influence its bioavailability.[1][5] The concentration of p-coumaric acid can vary significantly depending on the plant species, cultivar, growing conditions, and processing methods.[6]

Quantitative Data of p-Coumaric Acid in Foods

The following tables summarize the concentrations of p-coumaric acid in various food sources as reported in the scientific literature.

Table 1: p-Coumaric Acid Content in Fruits and Vegetables

Food SourcePartMean Content (mg/100g FW)Reference(s)
American CranberryFruit1.08[7]
Sweet Pepper (Green)Fruit0.09[8]
Sweet Pepper (Red)Fruit0.05[8]
TomatoFruit0.2 - 0.5[9]

Table 2: p-Coumaric Acid Content in Cereals and Grains

Food SourceFormMean Content (μg/g dm)Reference(s)
WheatWhole Grain604 (Total Phenolic Acids)[10]
Hard WheatWhole Grain Flour2.39[11]
Winter BarleyWhole Grain991 (Total Phenolic Acids)[10]
Spring BarleyWhole Grain908 (Total Phenolic Acids)[10]
CornWhole Grain2213 (Total Phenolic Acids)[10]
PopcornWhole Grain3298 (Total Phenolic Acids)[10]
TriticaleWhole Grain100 - 150[12]

Table 3: p-Coumaric Acid Content in Beverages

BeverageMean Content (mg/100 mL)Reference(s)
Red Wine0.55[13][14]
White Wine0.15[13]
Beer (Regular)0.10[13]
Coffee (Filter)0.5 - 1.5[15]

Experimental Protocols for Quantification

The accurate quantification of p-coumaric acid in various matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely reported method for this purpose.[1]

Extraction of p-Coumaric Acid from Plant Material

This protocol describes a general method for the extraction of total phenolic acids, including p-coumaric acid, which involves alkaline hydrolysis to release ester-bound forms.

Materials:

Protocol:

  • Initial Extraction: Weigh approximately 1 g of the dried plant material and add 20 mL of 80% methanol. Extract for 2 hours at room temperature with occasional shaking.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Alkaline Hydrolysis: Add 20 mL of 2 M NaOH to the supernatant and keep the mixture at room temperature for 4 hours in the dark to release ester-bound phenolic acids.

  • Acidification: Acidify the solution to a pH of 2 with concentrated HCl.[16]

  • Liquid-Liquid Extraction: Transfer the acidified solution to a separatory funnel and extract the phenolic acids with three successive portions of 30 mL of ethyl acetate.

  • Drying: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.[16]

  • Evaporation: Filter the solution and evaporate the ethyl acetate to dryness under vacuum using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.[16]

Quantification by High-Performance Liquid Chromatography (HPLC)

This section outlines a typical HPLC method for the quantification of p-coumaric acid.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[16][17]

  • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[17][18]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.5% phosphoric acid or 1% formic acid.[16][18]

  • Mobile Phase B: Acetonitrile or Methanol.[16][17]

  • Gradient Elution: A typical gradient can be from 5% to 80% of mobile phase B over 30 minutes.[18]

  • Flow Rate: 0.8 - 1.0 mL/min.[17][18]

  • Column Temperature: 20-40°C.[16][18]

  • Injection Volume: 10-20 µL.[16][18]

  • Detection Wavelength: 280-310 nm.[17][18]

Method:

  • Standard Preparation: Prepare a stock solution of p-coumaric acid (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.[17]

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.[16]

  • Sample Analysis: Inject the prepared plant extracts into the HPLC system.

  • Quantification: Identify the p-coumaric acid peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of p-coumaric acid in the sample using the calibration curve.[18]

Signaling Pathways

p-Coumaric acid is synthesized in plants via the phenylpropanoid pathway and has been shown to modulate several signaling pathways in biological systems, including the AMP-activated protein kinase (AMPK) and the Advanced Glycation End-product (AGE) - Receptor for AGE (RAGE) pathways.

Biosynthesis of p-Coumaric Acid

p-Coumaric acid is primarily synthesized from the amino acid L-phenylalanine through two key enzymatic steps.[4][19] An alternative route from L-tyrosine also exists in some organisms.[4]

p_Coumaric_Acid_Biosynthesis L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid Cinnamate-4-Hydroxylase (C4H) L_Tyrosine L-Tyrosine L_Tyrosine->p_Coumaric_Acid Tyrosine Ammonia-Lyase (TAL)

Biosynthesis of p-coumaric acid from L-phenylalanine and L-tyrosine.
Modulation of the AMPK Signaling Pathway

p-Coumaric acid has been shown to activate AMPK, a key regulator of cellular energy homeostasis.[20][21] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.[22][23]

AMPK_Signaling_Pathway pCA p-Coumaric Acid AMPK AMPK pCA->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Inhibits Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation pACC p-ACC (Inactive) ACC->pACC Phosphorylation

Modulation of the AMPK signaling pathway by p-coumaric acid.
Inhibition of the AGE-RAGE Signaling Pathway

p-Coumaric acid can inhibit the AGE-RAGE signaling pathway, which is implicated in neuroinflammation and the pathogenesis of various chronic diseases.[24][25][26] By inactivating this pathway, p-coumaric acid can reduce the expression of pro-inflammatory cytokines.[24][27]

AGE_RAGE_Signaling_Pathway cluster_0 AGE-RAGE Signaling pCA p-Coumaric Acid pCA->AGERAGE Inhibits AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binds NF_kB NF-κB RAGE->NF_kB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NF_kB->Cytokines Upregulates Expression

Inhibition of the AGE-RAGE signaling pathway by p-coumaric acid.

References

An In-depth Technical Guide to 4-Hydroxycinnamic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycinnamic acid, also widely known as p-coumaric acid, is a phenolic compound belonging to the class of hydroxycinnamic acids. It is a derivative of cinnamic acid with a hydroxyl group at the C-4 position of the phenyl ring.[1] This compound and its derivatives are ubiquitously found in the plant kingdom, playing crucial roles in the biosynthesis of various secondary metabolites, including lignin, flavonoids, and stilbenoids.[2][3] Beyond its fundamental role in plant biology, 4-hydroxycinnamic acid has garnered significant attention from the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

4-Hydroxycinnamic acid exists as two geometric isomers, cis (Z) and trans (E), with the trans isomer being the more stable and abundant form in nature.[1] The core structure consists of a benzene (B151609) ring substituted with a hydroxyl group and a propenoic acid group.

Table 1: General and Physicochemical Properties of 4-Hydroxycinnamic Acid

PropertyValueReference(s)
IUPAC Name (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid[1]
Synonyms p-Coumaric acid, 4-Coumaric acid[1][4]
Molecular Formula C₉H₈O₃[4][5]
Molecular Weight 164.16 g/mol [4][5][6]
CAS Number 501-98-4 (trans), 4501-31-9 (cis), 7400-08-0 (unspecified)[1][5][6]
Melting Point 211.5 - 220 °C (trans)[1][6], 130 - 131 °C (cis)[5][7][1][5][6][7]
Boiling Point 346.1 °C (Predicted)[7]
Solubility Slightly soluble in water; soluble in ethanol, diethyl ether, acetone, and methanol (B129727).[1][7][1][7]
pKa ~4.59 - 4.65 (Predicted)[7][8]
LogP 1.79[1]

Biosynthesis and Metabolism

In plants, 4-hydroxycinnamic acid is a key intermediate in the phenylpropanoid pathway. Its biosynthesis primarily occurs via two routes:

  • From L-Phenylalanine: Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated at the 4-position by cinnamate (B1238496) 4-hydroxylase (C4H) to yield 4-hydroxycinnamic acid.[2]

  • From L-Tyrosine: Some plants can directly convert L-tyrosine to 4-hydroxycinnamic acid through the action of tyrosine ammonia-lyase (TAL).[9]

In humans, ingested hydroxycinnamic acids are metabolized in the liver and by the gut microbiota.[10][11] The primary metabolic pathways include glucuronidation, sulfation, and methylation of the hydroxyl groups.[10]

Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Tyr L-Tyrosine HCA 4-Hydroxycinnamic Acid Tyr->HCA TAL Cin->HCA C4H

Biosynthesis of 4-Hydroxycinnamic Acid.

Biological Activities and Signaling Pathways

4-Hydroxycinnamic acid exhibits a range of biological activities, which are primarily attributed to its antioxidant properties and its ability to modulate various cellular signaling pathways.

Antioxidant Activity

The antioxidant mechanism of 4-hydroxycinnamic acid involves the donation of a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals, thereby neutralizing their reactivity.[12] This activity is crucial in protecting cells from oxidative damage to lipids, proteins, and DNA. The antioxidant capacity can be evaluated using assays such as DPPH and ABTS radical scavenging.[13]

Anti-inflammatory Activity

4-Hydroxycinnamic acid has been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators. It can suppress the activation of the NF-κB (nuclear factor kappa B) signaling pathway, which is a central regulator of inflammation.[14][15] This inhibition leads to a decrease in the production of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[15][16]

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines HCA 4-Hydroxycinnamic Acid HCA->NFkB inhibits Inflammation Inflammation Cytokines->Inflammation

Anti-inflammatory Signaling Pathway.
Anticancer Activity

The anticancer effects of 4-hydroxycinnamic acid are mediated through the modulation of several signaling pathways involved in cell proliferation, survival, and apoptosis. Studies have shown its ability to suppress the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[4][17] Key signaling pathways implicated in its anticancer activity include the PI3K/Akt and MAPK/ERK pathways.[4][17]

GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis HCA 4-Hydroxycinnamic Acid HCA->PI3K inhibits HCA->Akt inhibits HCA->Apoptosis promotes

Anticancer Signaling Pathway (PI3K/Akt).

Experimental Protocols

Synthesis of 4-Hydroxycinnamic Acid

A common laboratory method for the synthesis of 4-hydroxycinnamic acid is the Knoevenagel condensation.[3]

Materials:

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (1 equivalent) and malonic acid (2.2 equivalents) in a minimal amount of pyridine in a round-bottom flask.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 10% HCl to neutralize the pyridine until the pH is acidic, which will precipitate the product.

  • Filter the crude product using a Buchner funnel and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-hydroxycinnamic acid.

  • Dry the purified crystals under vacuum.

start Start dissolve Dissolve 4-hydroxybenzaldehyde and malonic acid in pyridine start->dissolve add_cat Add piperidine dissolve->add_cat reflux Reflux for 4-6 hours add_cat->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with 10% HCl cool->neutralize filter Filter and wash with water neutralize->filter recrystallize Recrystallize from ethanol/water filter->recrystallize dry Dry under vacuum recrystallize->dry end End dry->end

Synthesis Workflow.
Extraction from Plant Material

4-Hydroxycinnamic acid can be extracted from various plant sources, such as corn bran or other lignocellulosic biomass.[18] Alkaline hydrolysis is often employed to release ester-bound phenolic acids.

Materials:

  • Dried and ground plant material

  • 0.5 M Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate (B1210297) for liquid-liquid extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Suspend the ground plant material in 0.5 M NaOH solution (e.g., 1:10 solid to liquid ratio).

  • Heat the suspension at 85°C for 2 hours with occasional stirring.

  • Cool the mixture to room temperature and acidify with HCl to pH 2-3.

  • Perform liquid-liquid extraction with ethyl acetate (3 times).

  • Pool the organic phases and wash with deionized water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the crude extract containing 4-hydroxycinnamic acid.

  • The crude extract can be further purified by column chromatography.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of 4-hydroxycinnamic acid.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (or acetonitrile) and water containing 0.1% acetic acid or formic acid.[19]

  • Flow Rate: 1.0 mL/min.[19]

  • Detection Wavelength: 310 nm.[19]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare standard solutions of 4-hydroxycinnamic acid in the mobile phase at various concentrations to construct a calibration curve.

  • Prepare the sample by dissolving the extract in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Inject the standards and samples into the HPLC system.

  • Identify the 4-hydroxycinnamic acid peak in the chromatogram by comparing the retention time with the standard.

  • Quantify the amount of 4-hydroxycinnamic acid in the sample using the calibration curve.

In Vitro Antioxidant Activity - DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of compounds.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • 4-Hydroxycinnamic acid stock solution in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of 4-hydroxycinnamic acid from the stock solution.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of the 4-hydroxycinnamic acid solution or a standard antioxidant (e.g., ascorbic acid) to the wells.

  • For the control, add methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Cell Viability - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21]

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete cell culture medium

  • 4-Hydroxycinnamic acid stock solution (sterile-filtered)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of 4-hydroxycinnamic acid and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours.[20]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with 4-HCA seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs calculate Calculate cell viability read_abs->calculate end End calculate->end

MTT Assay Workflow.

Conclusion

4-Hydroxycinnamic acid is a versatile phenolic compound with a well-defined chemical structure and a broad spectrum of biological activities. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through various signaling pathways, make it a compound of significant interest for further research and potential therapeutic applications. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, extract, analyze, and evaluate the biological effects of this promising natural product. Further investigations into its in vivo efficacy, bioavailability, and safety are warranted to fully realize its potential in drug development.

References

Biological role of p-coumaric acid in plant metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of p-Coumaric Acid in Plant Metabolism

Introduction

p-Coumaric acid, also known as 4-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid family.[1][2][3] It is a pivotal intermediate in the phenylpropanoid pathway, one of the most important secondary metabolic pathways in plants.[4][5] This pathway is responsible for the synthesis of a vast array of phenolic compounds, including flavonoids, stilbenoids, coumarins, and lignin (B12514952).[1][4][6] As a central precursor, p-coumaric acid plays a fundamental role in plant growth, development, cell wall structure, and defense against biotic and abiotic stresses.[7][8] Found ubiquitously in the plant kingdom, it exists in both free and conjugated forms, esterified to molecules like polysaccharides and lignin within the plant cell wall.[9][10] This guide provides a comprehensive technical overview of the biosynthesis of p-coumaric acid, its metabolic fate, and its multifaceted biological roles, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis of p-Coumaric Acid

p-Coumaric acid is synthesized in plants primarily through the phenylpropanpropanoid pathway, originating from the aromatic amino acids L-phenylalanine or L-tyrosine, which are products of the shikimate pathway.[1][4][11][12] There are two main biosynthetic routes for its formation.

  • The Phenylalanine Route: This is the most common pathway in plants.[4][11] It involves two key enzymatic steps:

    • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4][11]

    • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase (a member of the CYP73A subfamily) hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid.[4][11] This reaction requires a cytochrome P450 reductase (CPR) to supply electrons from NADPH.[4][11]

  • The Tyrosine Route: This more direct route is found in some plants and is widely used in engineered microbes for p-coumaric acid production.[4][11][12]

    • Tyrosine Ammonia-Lyase (TAL): A single enzyme, TAL, catalyzes the direct deamination of L-tyrosine to form p-coumaric acid.[4][11] Some PAL enzymes also possess TAL activity, allowing them to utilize both L-phenylalanine and L-tyrosine as substrates.[4][11]

Biosynthesis of p-Coumaric Acid cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Shikimate Shikimate L-Phenylalanine L-Phenylalanine Shikimate->L-Phenylalanine L-Tyrosine L-Tyrosine Shikimate->L-Tyrosine p-Coumaric Acid p-Coumaric Acid L-Tyrosine->p-Coumaric Acid TAL lab_tyr Tyrosine Route trans-Cinnamic Acid trans-Cinnamic Acid trans-Cinnamic Acid->p-Coumaric Acid C4H (Cytochrome P450) lab_phe Phenylalanine Route (ubiquitous in plants)

Biosynthesis pathways of p-coumaric acid.

p-Coumaric Acid as a Central Metabolic Precursor

p-Coumaric acid stands at a crucial metabolic crossroads. For it to be channeled into various downstream pathways, it must first be activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA.[13] This activation is an ATP-dependent reaction catalyzed by the enzyme 4-coumarate:CoA ligase (4CL) .[6][13] p-Coumaroyl-CoA is the common precursor for a multitude of important plant secondary metabolites.[6]

  • Lignin Biosynthesis: p-Coumaroyl-CoA is a precursor to monolignols, the fundamental building blocks of lignin.[4] Through a series of reduction and modification steps, it is converted to p-coumaryl alcohol, one of the three primary monolignols that polymerize to form the complex lignin structure in the plant cell wall.[4]

  • Flavonoid Biosynthesis: In the first committed step of the flavonoid pathway, one molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA.[6] This reaction is catalyzed by Chalcone Synthase (CHS) to form naringenin (B18129) chalcone, the precursor to all classes of flavonoids.[6][14]

  • Stilbenoid Biosynthesis: Similar to flavonoid synthesis, stilbenoids are formed from the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA. However, a different enzyme, Stilbene Synthase (STS) , catalyzes a distinct cyclization reaction to produce resveratrol, a well-known stilbenoid.[4][6]

  • Coumarin (B35378) Biosynthesis: p-Coumaroyl-CoA also serves as the precursor for coumarins. This pathway begins with an ortho-hydroxylation step, followed by isomerization and lactonization to form the characteristic coumarin ring structure.[5][6]

p-Coumaroyl-CoA: A Key Metabolic Branch Point pCA p-Coumaric Acid pCoA p-Coumaroyl-CoA 4CL 4CL pCA->4CL CHS Chalcone Synthase (CHS) pCoA->CHS + 3x Malonyl-CoA STS Stilbene Synthase (STS) pCoA->STS + 3x Malonyl-CoA F6'H1 F6'H1, etc. pCoA->F6'H1 CCR, CAD, etc. CCR, CAD, etc. pCoA->CCR, CAD, etc. Lignin Lignin (via p-coumaryl alcohol) Flavonoids Flavonoids (via Naringenin Chalcone) Stilbenoids Stilbenoids (via Resveratrol) Coumarins Coumarins 4CL->pCoA CHS->Flavonoids STS->Stilbenoids F6'H1->Coumarins CCR, CAD, etc.->Lignin

p-Coumaroyl-CoA as a central precursor in plant secondary metabolism.

Role in Plant Cell Wall Structure

p-Coumaric acid is a significant component of the cell walls of many plants, particularly in grasses.[15] It is incorporated into the cell wall matrix primarily through ester linkages to polysaccharides (like arabinoxylans) and to the side-chains of lignin polymers.[9][15][16]

  • Lignin Acylation: The attachment of p-coumaric acid to lignin occurs through the acylation of monolignols prior to their polymerization into the lignin structure.[16] This process is catalyzed by enzymes from the BAHD family of acyl-CoA transferases, such as p-coumaroyl-CoA monolignol transferase (PMT).[15][17]

  • Impact on Wall Properties: The presence of p-coumaric acid in the cell wall contributes to its structural integrity and hydrophobicity.[18][19][20] An increased lignin content, which can be promoted by the application of p-coumaric acid, has been shown to reduce hyperhydricity (water-logging of the apoplast) in seedlings by making the cell wall more hydrophobic.[18][19][20] The ester linkages it forms can act as cross-linkers between lignin and polysaccharides, further strengthening the cell wall matrix.[12]

Role in Plant Defense

p-Coumaric acid and its derivatives are integral to plant defense mechanisms against a wide range of biotic and abiotic stresses.

  • Antimicrobial Activity: p-Coumaric acid exhibits direct inhibitory effects on the growth of various fungal and bacterial pathogens.[21][22] It can damage bacterial cell membranes and interfere with pathogen metabolism.[21][23]

  • Signaling for Defense Responses: Exogenous application of p-coumaric acid can induce plant defense responses.[23] It has been shown to activate the jasmonic acid signaling pathway, leading to the accumulation of defense-related phenylpropanoid compounds and flavonoids.[23] This enhanced chemical defense can impart resistance against diseases like black rot in Brassica napus.[23]

  • Precursor to Phytoalexins: As a key intermediate in the phenylpropanoid pathway, p-coumaric acid is a precursor to phytoalexins such as stilbenes and isoflavonoids, which are antimicrobial compounds produced by plants in response to pathogen attack.[24]

  • Cell Wall Reinforcement: In response to pathogen attack, plants often reinforce their cell walls through lignification to create a physical barrier against pathogen invasion. p-Coumaric acid contributes to this process as a lignin precursor.

Role of p-Coumaric Acid in Plant Defense Pathogen Attack Pathogen Attack pCA p-Coumaric Acid Pathogen Attack->pCA Induces Biosynthesis JA_pathway Jasmonic Acid (JA) Signaling Pathway pCA->JA_pathway Activates Inhibition Direct Antimicrobial Activity pCA->Inhibition Defense_Genes Upregulation of Defense Genes JA_pathway->Defense_Genes Phenolics Accumulation of Phenolics & Flavonoids Defense_Genes->Phenolics Lignification Cell Wall Lignification Defense_Genes->Lignification Resistance Enhanced Disease Resistance Phenolics->Resistance Lignification->Resistance Inhibition->Resistance

Signaling and defense roles of p-coumaric acid.

p-Coumaric Acid as a Signaling Molecule

Beyond its structural and defense roles, p-coumaric acid also functions as a signaling molecule in various plant processes.

  • Growth Regulation: The effect of exogenously applied p-coumaric acid on plant growth can be species-dependent. While it is often considered an allelochemical that can inhibit growth, some studies have shown it can promote shoot growth in certain species like chia (Salvia hispanica L.).[7][8][25] This growth promotion may be linked to the activation of a reactive oxygen species (ROS) signaling pathway.[8][25]

  • Root-Microbe Interactions: Phenolic compounds, including p-coumaric acid, are cited as potential signaling molecules in the establishment of mycorrhizal symbiosis between plant roots and fungi.[26]

  • Stress Response: p-Coumaric acid is involved in mediating plant responses to abiotic stresses. For instance, it can play a role in mitigating the negative effects of salt stress by altering the plant's ion profile and activating antioxidant systems.[7]

Quantitative Data

The following tables summarize key quantitative data related to p-coumaric acid metabolism and its effects.

Table 1: Microbial Production of p-Coumaric Acid

Host Organism Genetic Modification Precursor Titer (mg/L) Reference
Escherichia coli Expression of TAL from Flavobacterium johnsoniae L-Tyrosine 525 [4]
Escherichia coli Optimization of PAL and C4H expression L-Phenylalanine 1500 [4]
Escherichia coli Expression of PAL and C4H; optimization of NADPH Glucose ~25.6 (156.09 µM) [4][11]
Saccharomyces cerevisiae Overexpression of feedback-resistant DAHP synthase and chorismate mutase, TAL expression Glucose 1930 [4]

| Corynebacterium glutamicum | Heterologous expression of TAL, optimization of shikimate pathway | Glucose | 661 |[4] |

Table 2: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) from various plant sources with p-Coumaric Acid as substrate Note: Kinetic parameters can vary significantly based on the specific isoform, purification methods, and assay conditions.

Plant Source Enzyme Isoform Km (µM) Vmax (units) Reference
Arabidopsis thaliana At4CL1 9 Not specified [13]
Arabidopsis thaliana At4CL2 19 Not specified [13]
Populus tomentosa Pto4CL1 134.3 Not specified [13]

| Nicotiana tabacum | Nt4CL1 | 45 | Not specified |[13] |

Table 3: Concentration of p-Coumaric Acid in Pineapple (Ananas comosus) Extracts

Pineapple State Extraction Method Concentration (µg/mL) Reference
Ripe Juice Extract 11.76 [27]
Ripe Methanol (B129727) Extract 0.03 [27]

| Unripe | Juice Extract | 0.41 |[27] |

Table 4: Effect of Exogenous p-Coumaric Acid (100 µM) on Salvia hispanica (Chia) Seedling Growth

Growth Parameter % Change Relative to Control Reference
Shoot Height +37.2% [25]
Shoot Fresh Weight +59% [7]

| Shoot Dry Weight | +28% |[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of p-coumaric acid. Below are representative protocols for its extraction, quantification, and production.

Protocol 1: Extraction and Quantification of p-Coumaric Acid by HPLC-UV

This protocol is a generalized method for quantifying p-coumaric acid in plant extracts.[2][28][29][30]

1. Sample Preparation (Methanol Extraction): a. Dry plant material and grind into a fine powder. b. Weigh a known quantity of the dried powder and extract with methanol (e.g., 10 mL methanol per 1 g of sample). c. Sonicate or vortex the mixture for 20-30 minutes. d. Centrifuge the mixture to pellet the solid material. e. Collect the supernatant. The extraction may be repeated on the pellet to ensure complete recovery. f. Evaporate the combined methanol extracts to dryness using a rotary evaporator or a stream of nitrogen. g. Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL). h. Filter the reconstituted sample through a 0.45-µm syringe filter before injection.

2. HPLC-UV Analysis: a. Instrumentation: Standard HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV-Vis detector.[28] b. Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% formic acid or 0.5% phosphoric acid in water; Solvent A) and an organic solvent (e.g., acetonitrile (B52724) or methanol; Solvent B).[27][28] c. Elution Program: A typical gradient might be: 0-30 min, 5% to 80% B; 30-33 min, hold at 80% B; 33-35 min, return to 5% B; 35-40 min, hold at 5% B for equilibration.[27] d. Flow Rate: 0.8 - 1.0 mL/min.[27][28] e. Detection Wavelength: Monitor absorbance at the λmax of p-coumaric acid, typically around 280-310 nm.[4][27][28] f. Quantification: Prepare a standard curve using serial dilutions of an authentic p-coumaric acid standard of known concentration. The concentration in the samples is determined by comparing their peak areas to the standard curve.[4][30]

General Workflow for p-Coumaric Acid Quantification Sample Plant Material / Sample Extraction Extraction (e.g., Methanol) Sample->Extraction Purification Purification / Filtration (e.g., 0.45µm filter) Extraction->Purification Injection HPLC Injection Purification->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (~310 nm) Separation->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

Experimental workflow for p-coumaric acid quantification.
Protocol 2: Whole-Cell Biotransformation for p-Coumaric Acid Production

This protocol is adapted from studies using engineered E. coli to produce p-coumaric acid from an amino acid precursor.[4]

1. Strain Cultivation and Induction: a. Grow the engineered E. coli strain containing the biosynthetic genes (e.g., TAL) in a rich medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking. b. Monitor cell growth by measuring optical density at 600 nm (OD600). c. When the culture reaches the mid-log phase (OD600 of 0.6-0.8), induce gene expression by adding an inducer like IPTG to a final concentration of 0.2 mM. d. Continue incubation under inducing conditions (e.g., 30°C for 4-6 hours) to allow for protein expression.

2. Biotransformation Reaction: a. Harvest the induced cells by centrifugation. b. Wash the cell pellet with a suitable buffer (e.g., 10 mM PBS, pH 7.4) three times to remove residual medium. c. Resuspend the washed cells in a reaction buffer (e.g., 20 mM Glycine-NaOH, pH 9.0) containing the precursor substrate (e.g., 1 mg/mL L-tyrosine). d. Incubate the reaction mixture at an optimized temperature (e.g., 42°C) with shaking.

3. Sampling and Analysis: a. Collect samples from the reaction mixture at various time points to monitor the formation of p-coumaric acid. b. Centrifuge the collected samples to pellet the cells. c. The supernatant can be directly filtered and analyzed by HPLC as described in Protocol 1.

Conclusion

p-Coumaric acid is far more than a simple metabolic intermediate; it is a central hub in plant biochemistry that dictates the flow of carbon into a vast array of compounds essential for plant life. Its roles are deeply integrated into the plant's structural framework, its chemical defense systems, and its developmental signaling networks. From providing the building blocks for the rigid lignin polymer that supports the plant body to serving as the precursor for antimicrobial flavonoids and acting as a signaling molecule in stress responses, the influence of p-coumaric acid is extensive. A thorough understanding of its metabolism is therefore critical for researchers in plant science, agriculture, and natural product chemistry, and holds significant potential for applications in metabolic engineering, crop improvement, and the development of novel therapeutic agents derived from plant sources.

References

Spectroscopic Properties of Hydroxycinnamic Acids: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of common hydroxycinnamic acids—caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid—with a particular focus on the influence of pH on their UV-Vis absorption and fluorescence characteristics. This document is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, biochemistry, food science, and drug development who work with these bioactive compounds.

Introduction to Hydroxycinnamic Acids

Hydroxycinnamic acids are a class of phenolic compounds ubiquitously found in plants. They form a core component of the plant cell wall and are involved in various physiological processes, including defense against pathogens and UV radiation. Due to their potent antioxidant properties, hydroxycinnamic acids have garnered significant interest for their potential applications in human health, including the prevention and treatment of diseases associated with oxidative stress.

The antioxidant activity of these molecules is intrinsically linked to their chemical structure, particularly the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring and the conjugated double bond in the acrylic acid side chain. The ionization state of the carboxylic acid and phenolic hydroxyl groups, which is dictated by the pH of the surrounding medium, significantly influences their spectroscopic properties and, consequently, their biological activity. Understanding these pH-dependent changes is crucial for the accurate quantification and characterization of hydroxycinnamic acids in various matrices.

pH-Dependent Ionization of Hydroxycinnamic Acids

Hydroxycinnamic acids are weak diprotic or triprotic acids, possessing at least one carboxylic acid group and one or more phenolic hydroxyl groups. The pKa values for these functional groups determine the predominant ionic species at a given pH. The first deprotonation (pKa₁) typically occurs at the carboxylic acid group, while the subsequent deprotonations (pKa₂, pKa₃) correspond to the phenolic hydroxyl groups.

The equilibrium between the different ionization states of a generic hydroxycinnamic acid can be visualized as follows:

ph_dependent_ionization H2A Neutral (H₂A) HA_minus Monoanion (HA⁻) H2A->HA_minus +OH⁻ -H₂O (pKa₁) A2_minus Dianion (A²⁻) HA_minus->A2_minus +OH⁻ -H₂O (pKa₂)

Figure 1: General ionization pathway for a diprotic hydroxycinnamic acid.

The specific pKa values for the four hydroxycinnamic acids discussed in this guide are summarized in the table below.

Quantitative Spectroscopic Data

The UV-Vis absorption and fluorescence properties of hydroxycinnamic acids are highly sensitive to pH changes due to the alteration of their electronic structure upon ionization. The deprotonation of the phenolic hydroxyl groups, in particular, leads to a bathochromic (red) shift in the absorption and emission maxima.

UV-Vis Absorption Spectroscopy

The following tables summarize the key UV-Vis absorption data for caffeic, ferulic, p-coumaric, and sinapic acids at different pH values, corresponding to their neutral, monoanionic, and dianionic forms.

Table 1: pH-Dependent UV-Vis Spectroscopic Properties of Caffeic Acid

pHPredominant Speciesλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
~2Neutral (H₂A)286, 312~18,000 (at 312 nm)
~7Monoanion (HA⁻)284, 320~15,800 (at 320 nm)[1]
>10Dianion (A²⁻)295, 345~16,000 (at 345 nm)

Table 2: pH-Dependent UV-Vis Spectroscopic Properties of Ferulic Acid

pHPredominant Speciesλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
~2-4Neutral (H₂A)32218,600[2]
~7Monoanion (HA⁻)32013,300[1]
>10Dianion (A²⁻)345Not readily available

Table 3: pH-Dependent UV-Vis Spectroscopic Properties of p-Coumaric Acid

pHPredominant Speciesλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
~1-4Neutral (H₂A)286, 31018,800 (at 310 nm)[1]
~7Monoanion (HA⁻)312Not readily available
>10Dianion (A²⁻)335Not readily available

Table 4: pH-Dependent UV-Vis Spectroscopic Properties of Sinapic Acid

pHPredominant Speciesλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
AcidicNeutral (H₂A)32216,700[1]
NeutralMonoanion (HA⁻)326Not readily available
AlkalineDianion (A²⁻)355Not readily available

Table 5: pKa Values of Hydroxycinnamic Acids

CompoundpKa₁ (Carboxylic Acid)pKa₂ (Phenolic OH)pKa₃ (Phenolic OH)
Caffeic Acid~4.4~8.6~11.5
Ferulic Acid~4.5~8.9-
p-Coumaric Acid~4.6~9.3-
Sinapic Acid~4.5~9.6-
Fluorescence Spectroscopy

The fluorescence of hydroxycinnamic acids is also pH-dependent. Generally, the fluorescence intensity increases with increasing pH, particularly upon deprotonation of the phenolic hydroxyl group.

Table 6: pH-Dependent Fluorescence Properties of Ferulic Acid

pHPredominant SpeciesExcitation λmax (nm)Emission λmax (nm)Relative Fluorescence Intensity
2-4Neutral (H₂A)~290-310~420Low
6-7Monoanion (HA⁻)~290-310~420Moderate
9-10Dianion (A²⁻)~345~470High

Experimental Protocols

pH-Dependent UV-Vis Spectrophotometry

This protocol outlines the procedure for determining the UV-Vis absorption spectra of a hydroxycinnamic acid at various pH values.

uv_vis_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare a stock solution of the hydroxycinnamic acid in a suitable solvent (e.g., ethanol (B145695) or methanol). C For each pH value, add a small aliquot of the stock solution to the buffer to achieve the desired final concentration. A->C B Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12). B->C D Use the corresponding buffer as a blank. C->D E Record the UV-Vis absorption spectrum (e.g., from 200 to 500 nm). D->E F Identify the λmax for each pH. E->F G Calculate the molar absorptivity (ε) if the concentration and path length are known (Beer-Lambert Law: A = εcl). F->G H Plot λmax and ε as a function of pH. G->H

Figure 2: Workflow for pH-dependent UV-Vis spectrophotometry.

Detailed Steps:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the hydroxycinnamic acid in a solvent in which it is readily soluble, such as ethanol or methanol.

  • Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., citrate (B86180) buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-12).

  • Sample Preparation for Measurement: For each pH point, pipette a precise volume of the stock solution into a known volume of the buffer solution to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-500 nm).

  • Blank Measurement: Fill a cuvette with the buffer solution corresponding to the sample to be measured and use it to zero the instrument.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: From the recorded spectra, determine the wavelength of maximum absorbance (λmax). If the concentration of the hydroxycinnamic acid and the path length of the cuvette are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl). Plot the changes in λmax and ε against pH.

pH-Dependent Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence spectra of a hydroxycinnamic acid at different pH values.

Detailed Steps:

  • Sample Preparation: Prepare stock and buffered sample solutions as described for UV-Vis spectrophotometry. The final concentrations for fluorescence measurements are typically lower than for absorption measurements.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Wavelength Selection:

    • To measure emission spectra, set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum at the corresponding pH.

    • To measure excitation spectra, set the emission wavelength to the λmax of the fluorescence emission.

  • Slit Widths: Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.

  • Blank Measurement: Measure the fluorescence of the corresponding buffer solution to account for any background fluorescence.

  • Sample Measurement: Place the cuvette with the sample solution in the spectrofluorometer and record the emission and/or excitation spectrum.

  • Data Analysis: Identify the excitation and emission maxima for each pH. Plot the fluorescence intensity and emission wavelength as a function of pH.

Signaling Pathways and Antioxidant Mechanisms

The antioxidant properties of hydroxycinnamic acids are exerted through various mechanisms, including radical scavenging and modulation of cellular signaling pathways. A key pathway involved in the cellular antioxidant response is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain bioactive compounds like hydroxycinnamic acids, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCA Hydroxycinnamic Acid Keap1_Nrf2 Keap1-Nrf2 Complex HCA->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibition Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub Proteasomal Degradation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralization

Figure 3: Activation of the Nrf2 signaling pathway by hydroxycinnamic acids.

Conclusion

The spectroscopic properties of hydroxycinnamic acids are intrinsically linked to their ionization states, which are governed by the pH of their environment. A thorough understanding of these pH-dependent spectral changes is fundamental for their accurate analysis and for elucidating their mechanisms of action in biological systems. This guide provides essential quantitative data, detailed experimental protocols, and an overview of a key signaling pathway to aid researchers in their studies of these important natural compounds.

References

4-Coumaric Acid: A Central Precursor in the Biosynthesis of Flavonoids and Stilbenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Coumaric acid, a hydroxycinnamic acid derived from the shikimate pathway, stands as a critical branch-point metabolite in the phenylpropanoid pathway in plants.[1][2] This phenolic compound serves as the fundamental precursor for a vast array of secondary metabolites, including the structurally diverse and biologically significant flavonoids and stilbenes.[1][3][4] These classes of natural products are of profound interest to the pharmaceutical and nutraceutical industries due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer properties.[5][6] Understanding and manipulating the biosynthetic pathways originating from this compound is therefore a key focus in metabolic engineering and drug discovery. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound into flavonoids and stilbenes, detailing the core biosynthetic pathways, key regulatory mechanisms, experimental protocols for analysis and production, and quantitative data on precursor conversion and product yields.

Biosynthetic Pathways from this compound

The metabolic fate of this compound is primarily determined by the action of two key enzyme classes: chalcone (B49325) synthase (CHS) for flavonoid biosynthesis and stilbene (B7821643) synthase (STS) for stilbene biosynthesis. Both pathways commence with the activation of this compound to its coenzyme A (CoA) thioester, 4-coumaroyl-CoA, a reaction catalyzed by 4-coumarate:CoA ligase (4CL).[3][7]

Flavonoid Biosynthesis

The entry point into the flavonoid biosynthetic pathway is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) .[8][9] This reaction forms a C15 intermediate, naringenin (B18129) chalcone. Subsequent enzymatic modifications lead to the vast array of flavonoid subclasses:

  • Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone (B1672756).[8][10]

  • From naringenin, various enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavone (B191248) synthase (FNS) act to produce dihydroflavonols, and flavones respectively.[8][11] These intermediates are then further modified by glycosyltransferases, methyltransferases, and other enzymes to generate the diverse spectrum of flavonoid compounds found in nature.

Stilbene Biosynthesis

The biosynthesis of stilbenes, such as the well-known resveratrol, also utilizes 4-coumaroyl-CoA as a substrate. Stilbene synthase (STS) , a type III polyketide synthase similar to CHS, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.[2][12] However, a different cyclization reaction results in the formation of the characteristic stilbene backbone.[3] Further modifications, such as hydroxylation and methylation, lead to the production of various stilbenoid compounds.

Regulatory Mechanisms

The biosynthesis of flavonoids and stilbenes is tightly regulated at the transcriptional level, ensuring their production in response to developmental cues and environmental stimuli.[13][14] Key transcription factor families involved in this regulation include:

  • MYB (myeloblastosis) transcription factors: These play a pivotal role in regulating the expression of structural genes in the flavonoid and stilbene pathways.[8][12][13] Specific R2R3-MYB proteins have been identified as activators of both flavonoid and stilbene biosynthesis.[11][14]

  • bHLH (basic helix-loop-helix) transcription factors: These often form complexes with MYB proteins to regulate the expression of flavonoid biosynthetic genes.[13]

  • WRKY transcription factors: These have also been shown to be involved in the regulation of stilbene synthase gene expression, often in combination with MYB transcription factors.[12][14]

  • WD40 repeat proteins: These proteins can act as scaffolds, facilitating the formation of transcriptional complexes involving MYB and bHLH transcription factors.[13]

These transcription factors are themselves regulated by various signaling pathways, allowing for the fine-tuning of flavonoid and stilbene production in response to factors such as UV radiation, pathogen attack, and nutrient availability.

Data Presentation

Table 1: Heterologous Production of Flavonoids from this compound Precursors in E. coli
Flavonoid ProductPrecursorHost StrainTiter (mg/L)Reference
Naringeninp-Coumaric AcidE. coli119[15]
PinocembrinCinnamic AcidE. coli429[15]
EriodictyolCaffeic AcidE. coli52[15]
Apigeninp-Coumaric AcidE. coli52[3]
NaringeninTyrosineE. coli466[16]
PinocembrinPhenylalanineE. coli198[16]
EriodictyolCaffeic AcidE. coli88[16]
Table 2: Heterologous Production of Stilbenes from this compound in Saccharomyces cerevisiae
Stilbene ProductPrecursorHost StrainTiter (mg/L)Reference
Resveratrolp-Coumaric AcidS. cerevisiae1.45[5]
Resveratrolp-Coumaric AcidS. cerevisiae (STS from P. cuspidatum)39[17]
Resveratrolp-Coumaric AcidS. cerevisiae (STS from V. vinifera)27-30[17]
ResveratrolPhenylalanineS. cerevisiae0.29[5]

Experimental Protocols

Protocol 1: 4-Coumarate:CoA Ligase (4CL) Activity Assay

This protocol describes a continuous spectrophotometric assay to determine 4CL activity based on the formation of 4-coumaroyl-CoA.[7][18]

Materials:

  • Enzyme Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂

  • Crude enzyme extract from plant tissue or microbial cell lysate

  • Substrate and Cofactor Stock Solutions:

    • 10 mM this compound in 1 M NaOH, pH adjusted to ~7.5

    • 50 mM ATP, neutralized with NaOH

    • 5 mM Coenzyme A (CoA)

  • Quartz cuvette

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize plant tissue or microbial cells in ice-cold Enzyme Extraction Buffer.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant as the crude enzyme extract.

    • Determine the protein concentration of the extract.

  • Assay Mixture Preparation:

    • In a microcentrifuge tube, prepare a master mix containing:

      • Assay Buffer

      • 10 mM this compound (final concentration 0.5 mM)

      • 50 mM ATP (final concentration 1.0 mM)

  • Spectrophotometric Measurement:

    • Pipette 990 µL of the master mix into a quartz cuvette.

    • Add 10 µL of the crude enzyme extract.

    • Initiate the reaction by adding 10 µL of 5 mM Coenzyme A (final concentration 0.05 mM).

    • Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 333 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be calculated using the molar extinction coefficient of 4-coumaroyl-CoA.

Protocol 2: Chalcone Synthase (CHS) Activity Assay

This protocol outlines a spectrophotometric assay to measure CHS activity by monitoring the formation of naringenin chalcone.[19][20]

Materials:

  • Enzyme Extraction Buffer: 0.1 M Borate buffer (pH 8.8) containing 1 mM 2-mercaptoethanol

  • Crude enzyme extract

  • Substrate Stock Solutions:

    • 10 mM 4-Coumaroyl-CoA in assay buffer

    • 2 mM Malonyl-CoA in assay buffer

  • Quartz cuvette

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Extract the enzyme as described in Protocol 1, using the CHS extraction buffer.

  • Assay Mixture Preparation:

    • In a quartz cuvette, combine:

      • Enzyme Extraction Buffer

      • 10 µL of 10 mM 4-Coumaroyl-CoA

      • 10 µL of 2 mM Malonyl-CoA

  • Spectrophotometric Measurement:

    • Add 10-50 µL of the crude enzyme extract to the cuvette to start the reaction.

    • Monitor the increase in absorbance at 370 nm for 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min).

    • Determine the enzyme activity using the molar extinction coefficient of naringenin chalcone.

Protocol 3: Heterologous Production of Flavonoids in E. coli

This protocol provides a general procedure for the production of flavonoids in E. coli by providing the precursor this compound.[15][16]

Materials:

  • E. coli strain engineered with the desired flavonoid biosynthesis pathway genes (e.g., 4CL, CHS, CHI).

  • Luria-Bertani (LB) medium or M9 minimal medium.

  • Appropriate antibiotics for plasmid maintenance.

  • This compound stock solution.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Production Culture:

    • Inoculate fresh LB or M9 medium with the overnight culture to an initial OD₆₀₀ of 0.1.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Precursor Feeding:

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Add this compound to the desired final concentration (e.g., 1 mM).

  • Fermentation:

    • Continue the culture at a lower temperature (e.g., 30°C) for 24-48 hours.

  • Extraction and Analysis:

    • Harvest the culture and extract the flavonoids from the supernatant and/or cell pellet using an appropriate solvent (e.g., ethyl acetate).

    • Analyze the extracted flavonoids by HPLC or LC-MS.

Protocol 4: Extraction and Quantification of Flavonoids and Stilbenes

This protocol describes a general method for extracting and quantifying flavonoids and stilbenes from plant material or microbial cultures.[21][22][23]

Materials:

  • Plant tissue or microbial culture.

  • Extraction solvent (e.g., methanol, ethanol, or acetone, often with a small percentage of water or acid).

  • Vortex mixer, sonicator, or homogenizer.

  • Centrifuge.

  • HPLC system with a UV-Vis or DAD detector and a C18 column.

  • Authentic standards of the target flavonoids and stilbenes.

Procedure:

  • Sample Preparation:

    • For plant tissue, freeze-dry and grind to a fine powder.

    • For microbial cultures, centrifuge to separate the cells from the medium. The compounds of interest may be in either or both fractions.

  • Extraction:

    • Add the extraction solvent to the sample at a specific ratio (e.g., 1:10 w/v for solids, or an equal volume for liquids).

    • Agitate the mixture using a vortex mixer, sonicator, or homogenizer for a defined period.

    • Centrifuge the mixture to pellet the solid debris.

  • Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the filtered extract into the HPLC system.

    • Separate the compounds using a suitable gradient of solvents (e.g., water with formic acid and acetonitrile).

    • Detect the compounds at their respective maximum absorbance wavelengths.

  • Quantification:

    • Create a calibration curve using the authentic standards.

    • Quantify the target compounds in the sample by comparing their peak areas to the calibration curve.

Mandatory Visualization

Biosynthetic Pathway fromthis compound node_4coumaric_acid This compound node_4coumaroyl_coa 4-Coumaroyl-CoA node_4coumaric_acid->node_4coumaroyl_coa 4CL node_branch_point node_4coumaroyl_coa->node_branch_point node_malonyl_coa 3x Malonyl-CoA node_malonyl_coa->node_branch_point node_naringenin_chalcone Naringenin Chalcone node_naringenin (2S)-Naringenin (a flavanone) node_naringenin_chalcone->node_naringenin CHI node_flavonoids Diverse Flavonoids (Flavones, Flavanols, etc.) node_naringenin->node_flavonoids Further Enzymatic Steps node_resveratrol Resveratrol (a stilbene) node_branch_point->node_naringenin_chalcone CHS node_branch_point->node_resveratrol STS

Caption: Biosynthesis of flavonoids and stilbenes from this compound.

Experimental Workflow for Heterologous Production node_construct 1. Gene Construct Design (e.g., 4CL, CHS/STS in expression vector) node_transform 2. Transformation into Host (e.g., E. coli, S. cerevisiae) node_construct->node_transform node_culture 3. Inoculation and Growth of Recombinant Strain node_transform->node_culture node_induce 4. Induction of Gene Expression (e.g., IPTG) & Precursor Feeding (this compound) node_culture->node_induce node_ferment 5. Fermentation node_induce->node_ferment node_extract 6. Extraction of Products node_ferment->node_extract node_analyze 7. Analysis and Quantification (HPLC, LC-MS) node_extract->node_analyze

Caption: Workflow for microbial production of flavonoids and stilbenes.

Regulatory Network node_stimuli Environmental & Developmental Stimuli (UV, Pathogens, etc.) node_tfs Transcription Factors (MYB, bHLH, WRKY) node_stimuli->node_tfs activate/repress node_genes Biosynthetic Genes (4CL, CHS, STS, etc.) node_tfs->node_genes regulate transcription node_products Flavonoids & Stilbenes node_genes->node_products catalyze biosynthesis

Caption: Transcriptional regulation of flavonoid and stilbene biosynthesis.

References

An In-depth Technical Guide to the Pharmacological Properties of p-Coumaric Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Coumaric acid (p-CA), a naturally occurring phenolic compound, and its synthetic and natural derivatives have emerged as promising candidates in drug discovery due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties of these compounds. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying molecular mechanisms and experimental workflows to serve as a valuable resource for the scientific community. The evidence suggests that chemical modification of p-coumaric acid, particularly through esterification and amidation, can significantly enhance its therapeutic potential.

Introduction

p-Coumaric acid, or 4-hydroxycinnamic acid, is a hydroxycinnamic acid found in a wide variety of plants, fruits, and vegetables.[1] Its basic structure, featuring a phenolic ring and a propenoic acid side chain, provides a versatile scaffold for chemical modifications, leading to a broad spectrum of derivatives with enhanced or novel biological activities.[1] This guide delves into the core pharmacological properties of p-coumaric acid and its derivatives, offering a technical resource for researchers and professionals in the field of drug development.

Pharmacological Activities

Antioxidant Activity

The antioxidant properties of p-coumaric acid and its derivatives are primarily attributed to their ability to scavenge free radicals and activate endogenous antioxidant defense systems. The phenolic hydroxyl group in their structure acts as a hydrogen donor, neutralizing reactive oxygen species (ROS). Furthermore, p-coumaric acid has been shown to upregulate antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1]

Table 1: Antioxidant Activity (IC₅₀ Values) of p-Coumaric Acid and Its Derivatives

Compound/DerivativeAssayIC₅₀ ValueReference(s)
p-Coumaric acidDPPHVaries (often in µg/mL or mM range)[1]
p-Coumaric acid-amino acid conjugatesDPPHVaries based on amino acid[1]
Ferulic acid amide derivative (5b)ABTS5 ± 0.7 µM[2]
Ferulic acid amide derivative (4b)ABTS7 ± 1.8 µM[2]
p-Coumaric acid amide derivative (5a)ABTS8 ± 4.3 µM[2]
Ferulic acid amide derivative (4a)ABTS9 ± 3.2 µM[2]
p-Coumaric acid amide (against B. subtilis)-215 ± 1.3 µM[1]
Anti-inflammatory Activity

p-Coumaric acid and its derivatives exert potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. Studies have demonstrated their ability to suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][3] These effects are often mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Table 2: Anti-inflammatory Activity of p-Coumaric Acid and Its Derivatives

Compound/DerivativeModelEffectReference(s)
p-Coumaric acidLPS-stimulated RAW264.7 cellsInhibition of iNOS, COX-2, TNF-α, IL-1β expression[2][4]
p-Coumaric acidAdjuvant-induced arthritic ratsDecreased expression of TNF-α[3]
trans-o-Coumaric acidCarrageenan-induced paw edema in miceSignificant reduction in edema[3]
p-Coumaric acidPDE4B InhibitionIC₅₀ = 2.2 µM[5]
p-Coumaric acidTNF-α release in human mononuclear cellsIC₅₀ = 21.5 µM[5]
Anticancer Activity

The anticancer potential of p-coumaric acid and its derivatives has been demonstrated in various cancer cell lines. Their mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[1] Esterification of p-coumaric acid has been shown to enhance its efficacy against melanoma cells.[6]

Table 3: Anticancer Activity (IC₅₀ Values) of p-Coumaric Acid and Its Derivatives

Compound/DerivativeCell LineIC₅₀ ValueReference(s)
p-Coumaric acidHCT 15 (colon)1400 µmol/L[1]
p-Coumaric acidHT 29 (colon)1600 µmol/L[1]
p-Coumaric acidA375 (melanoma)4.4 mM (24h), 2.5 mM (48h)[1]
p-Coumaric acidB16 (melanoma)4.1 mM (24h), 2.8 mM (48h)[1]
Ethyl p-coumarateB16-F10 (melanoma)More significant cytotoxicity than p-CA at < 1 mM[6]
Butyl p-coumarateB16-F10 (melanoma)More significant cytotoxicity than p-CA at < 1 mM[6]
Phenethyl p-coumarateP388 (leukemia)More active than N-feruloylpiperidine[7]
N-phenethyl-p-coumaramideP388 (leukemia)More active than N-feruloylpiperidine[7]
Antidiabetic Activity

p-Coumaric acid has shown potential in managing diabetes by modulating glucose and lipid metabolism. In vivo studies have demonstrated its ability to lower blood glucose levels, improve insulin (B600854) levels, and regulate the expression of glucose transporters like GLUT 2.[8][9]

Table 4: Antidiabetic Effects of p-Coumaric Acid

Compound/DerivativeModelDosageKey FindingsReference(s)
p-Coumaric acidStreptozotocin-induced diabetic rats100 mg/kg b.w. (oral)Significantly lowered blood glucose, increased insulin levels, reduced total cholesterol and triglycerides.[8][10][11]
Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of p-coumaric acid. It has been shown to protect against neuronal damage in models of cerebral ischemia and neurotoxicity.[3][5][12][13][14] The underlying mechanisms include the attenuation of oxidative stress and neuroinflammation in the brain.[13]

Table 5: Neuroprotective Effects of p-Coumaric Acid

Compound/DerivativeModelDosageKey FindingsReference(s)
p-Coumaric acidEmbolic cerebral ischemia in ratsNot specifiedImproved neurological deficit scores, decreased oxidative damage.[3][12][14]
p-Coumaric acidD-galactose-induced neurotoxicity in mice80 and 100 mg/kg (p.o.)Ameliorated cognitive impairment, attenuated oxidative stress, inhibited acetylcholinesterase activity.[13]

Key Signaling Pathways

The pharmacological effects of p-coumaric acid and its derivatives are mediated by their interaction with several key intracellular signaling pathways.

Nrf2/ARE Pathway

p-Coumaric acid is a known activator of the Nrf2/ARE pathway. Under conditions of oxidative stress, p-CA can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_Pathway cluster_0 pCA p-Coumaric Acid Keap1 Keap1 pCA->Keap1 destabilizes ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 binds Nrf2_n Nrf2 Keap1->Nrf2_n releases Ub Ubiquitin Nrf2->Ub ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus Nrf2_n->Nucleus translocates to ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis of

p-Coumaric acid activates the Nrf2/ARE antioxidant pathway.
NF-κB Pathway

The anti-inflammatory properties of p-coumaric acid are largely due to its ability to inhibit the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), p-CA can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[8]

NFkB_Pathway cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates pCA p-Coumaric Acid pCA->IKK inhibits NFkB NF-κB (p65/p50) IkBa->NFkB binds and inhibits IkBa_p P-IκBα NFkB_n NF-κB NFkB->NFkB_n translocates to Proteasome Proteasomal Degradation IkBa_p->Proteasome Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Pro_inflammatory_Genes activates transcription of Nucleus Nucleus MAPK_Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., TAK1) Stimuli->Upstream_Kinases MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 MKK4_7 MKK4/7 Upstream_Kinases->MKK4_7 MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 pCA p-Coumaric Acid pCA->MEK1_2 inhibits phosphorylation pCA->MKK4_7 inhibits phosphorylation pCA->MKK3_6 inhibits phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Downstream_Targets Downstream Targets (Transcription Factors, e.g., AP-1) ERK1_2->Downstream_Targets JNK JNK MKK4_7->JNK phosphorylates JNK->Downstream_Targets p38 p38 MKK3_6->p38 phosphorylates p38->Downstream_Targets Inflammation_Proliferation Inflammation & Proliferation Downstream_Targets->Inflammation_Proliferation Synthesis_Workflow pCA p-Coumaric Acid Esterification Esterification pCA->Esterification Amidation Amidation pCA->Amidation Ester p-Coumaric Acid Ester Esterification->Ester Amide p-Coumaric Acid Amide Amidation->Amide Alcohol Alcohol (R-OH) + Acid Catalyst Alcohol->Esterification Thionyl_Chloride 1. SOCl₂ 2. Amine (R-NH₂) Thionyl_Chloride->Amidation Antioxidant_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (DPPH/ABTS, Samples, Standard) Start->Prepare_Reagents Mix Mix Reagents and Samples/ Standard in Microplate Prepare_Reagents->Mix Incubate Incubate in Dark (Room Temperature) Mix->Incubate Measure_Absorbance Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC₅₀ Value Measure_Absorbance->Calculate End End Calculate->End

References

Mechanism of action of p-coumaric acid in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of p-Coumaric Acid in Biological Systems

Introduction

p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a prevalent phenolic compound found extensively in a variety of plants, fruits, vegetables, and cereals.[1][2] As a secondary metabolite synthesized via the shikimic acid pathway, p-CA serves as a precursor for other complex phenolic compounds, including flavonoids and lignin.[1] Possessing a distinctive chemical structure with a hydroxyl group on the phenyl ring, p-CA exhibits potent free radical scavenging capabilities.[1][3] This foundational antioxidant property underpins its diverse pharmacological activities, which have garnered significant attention from the scientific community. Extensive in vitro and in vivo studies have demonstrated that p-CA possesses a broad spectrum of biological effects, including antioxidant, anti-inflammatory, anticancer, antimicrobial, antidiabetic, and neuroprotective activities.[1][4][5][6]

This technical guide provides a comprehensive overview of the molecular mechanisms through which p-coumaric acid exerts its biological effects. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into key signaling pathways, experimental data, and methodologies.

Core Mechanisms of Action

The biological activities of p-CA are multifaceted, stemming from its ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, apoptosis, and microbial pathogenesis.

Antioxidant Mechanism

The primary antioxidant action of p-CA involves both direct and indirect mechanisms to counteract oxidative stress.

  • Direct Radical Scavenging: The phenolic hydroxyl group in p-CA's structure allows it to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) such as the hydroxyl radical (•OH).[1][7] This direct scavenging activity helps protect cells and biomolecules from oxidative damage.[8]

  • Upregulation of Endogenous Antioxidants via Nrf2/ARE Pathway: p-CA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] Oxidative stress or the presence of inducers like p-CA can cause Keap1 to release Nrf2, allowing it to translocate to the nucleus.[10] In the nucleus, Nrf2 binds to the ARE, promoting the transcription of various antioxidant and cytoprotective genes, including those for enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[1][11][12] This action enhances the cell's intrinsic capacity to handle oxidative insults.[3][9]

Nrf2_Pathway p-Coumaric Acid Action on Nrf2/ARE Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation pCA p-Coumaric Acid pCA->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes Activates Transcription

p-CA activates the Nrf2/ARE antioxidant pathway.
Anti-inflammatory Mechanism

p-CA exerts potent anti-inflammatory effects by intervening in critical pro-inflammatory signaling cascades.

  • Inhibition of NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the expression of numerous pro-inflammatory genes.[13] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[13] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).[13][14] p-CA has been shown to suppress the phosphorylation of IκB, thereby blocking NF-κB activation and nuclear translocation, which leads to a significant reduction in the production of these inflammatory mediators.[1][13][14]

  • Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also crucial regulators of inflammation.[13] p-CA can inhibit the LPS-induced phosphorylation of ERK, JNK, and p38, further contributing to the downregulation of inflammatory gene expression.[11][13][14]

Anti_Inflammatory_Pathway p-Coumaric Acid Anti-inflammatory Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 pCA p-Coumaric Acid MAPK MAPKs (ERK, JNK, p38) pCA->MAPK Inhibits Phosphorylation IKK IKK pCA->IKK Inhibits TLR4->MAPK Activates TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) NFkB_nuc->Inflammatory_Genes Activates Transcription Apoptosis_Pathway p-Coumaric Acid Induced Apoptosis in Cancer Cells cluster_mitochondrion Mitochondrion pCA p-Coumaric Acid ROS ↑ ROS pCA->ROS Bax ↑ Bax pCA->Bax Bcl2 ↓ Bcl-2 pCA->Bcl2 MMP Loss of MMP (ΔΨm) ROS->MMP CytoC_in Cytochrome c MMP->CytoC_in Bax->CytoC_in Bcl2->CytoC_in CytoC_out Cytochrome c CytoC_in->CytoC_out Release Casp9 Caspase-9 (Pro) CytoC_out->Casp9 Activates via Apoptosome (with Apaf-1) Apaf1 Apaf-1 Apaf1->Casp9 Casp9_act Caspase-9 (Active) Casp9->Casp9_act Casp3 Caspase-3 (Pro) Casp9_act->Casp3 Casp3_act Caspase-3 (Active) Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis Antimicrobial_Mechanism p-Coumaric Acid Antimicrobial Mechanism cluster_bacterium Bacterial Cell pCA p-Coumaric Acid Membrane Cell Membrane pCA->Membrane Disrupts Permeability DNA Bacterial DNA pCA->DNA Binds & Intercalates Cell_Death Cell Death Membrane->Cell_Death Leakage of Contents DNA->Cell_Death Inhibits Replication & Transcription Antidiabetic_Mechanism p-Coumaric Acid Antidiabetic Mechanisms cluster_liver Liver cluster_pancreas Pancreas cluster_muscle Muscle pCA p-Coumaric Acid Gluconeogenesis Gluconeogenesis pCA->Gluconeogenesis Inhibits Oxidative_Stress Oxidative Stress pCA->Oxidative_Stress Reduces Beta_Cell_Protection β-cell Protection pCA->Beta_Cell_Protection AMPK AMPK Activation pCA->AMPK Glucose_Output ↓ Hepatic Glucose Output Gluconeogenesis->Glucose_Output Blood_Glucose ↓ Blood Glucose Glucose_Output->Blood_Glucose Beta_Cells β-cells Oxidative_Stress->Beta_Cells Damages Beta_Cell_Protection->Blood_Glucose Maintains Insulin Secretion Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Glucose_Uptake->Blood_Glucose

References

A Comprehensive Technical Guide to Plant-Derived p-Coumaric Acid Conjugates: Isolation, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a ubiquitous hydroxycinnamic acid in the plant kingdom, serves as a key precursor in the biosynthesis of a vast array of secondary metabolites. In plants, it rarely exists in its free form, predominantly occurring as conjugates with molecules such as sugars, organic acids, lipids, and amino acids. These modifications give rise to a diverse family of compounds, including esters, glycosides, and amides, which exhibit a wide spectrum of biological activities. Notably, conjugation can significantly enhance the bioactivities of p-coumaric acid, including its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the conjugates of p-coumaric acid isolated from plants, with a focus on their quantitative distribution, detailed experimental protocols for their isolation and characterization, and the signaling pathways they modulate.

Data Presentation: Quantitative Overview of p-Coumaric Acid Conjugates in Plants

The following tables summarize the quantitative data on the occurrence and biological activities of various p-coumaric acid conjugates isolated from different plant sources.

Table 1: Concentration of p-Coumaric Acid and its Conjugates in Various Plant Sources

Plant SourceConjugate TypeCompoundConcentrationReference
Hemp (Cannabis sativa L.) RootsEsterEthyl p-coumarate6.47 mg/g of total extract[1]
Hemp (Cannabis sativa L.) RootsFree Acidp-Coumaric acid2.61 mg/g of total extract[1]
Pineapple (Ananas comosus)Free Acidp-Coumaric acid11.76 µg/mL in ripe juice extract
Pineapple (Ananas comosus)Free Acidp-Coumaric acid0.41 µg/mL in unripe juice extract
Durva Grass (Cynodon dactylon)Free Acidp-Coumaric acid0.48 mg/100 mL of methanolic extract[3]
Abri herbaAmidep-Coumaroyltyrosine0.75 - 6.36 mg/g in leaves
Sweet Orange (Citrus sinensis)MixedTotal p-coumaric acid (free and bound)~20% of total cinnamic acids in juices[4]
Corn StoverEster (in lignin)p-Coumarate estersYielded 8.3 wt% crude p-coumaric acid after hydrolysis[5]

Table 2: Biological Activities of p-Coumaric Acid and its Conjugates

CompoundBiological ActivityAssay/ModelQuantitative Data (e.g., IC50)Reference
Kaempferol-3-(6″-coumaroyl glucoside)CytotoxicityMCF7 (breast cancer) cell lineIC50 = 6.9 µmol/L[1]
Kaempferol-3-(6″-coumaroyl glucoside)CytotoxicityHepG2 (liver cancer) cell lineIC50 = 32.6 µmol/L[1]
4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CAAnti-proliferativeA549 (lung cancer) cell lineIC50 = 37.73 µg/mL[1]
4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CAAnti-proliferativeNCI-H1299 (lung cancer) cell lineIC50 = 50.6 µg/mL[1]
4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CAAnti-proliferativeHCC827 (lung cancer) cell lineIC50 = 62.0 µg/mL[1]
(E,E)-di-p-coumaroylputrescineAntioxidantDPPH radical scavengingIC50 = 120.55 µM[6]
p-Coumaric acidCytotoxicityHT-29 (colon cancer) cell lineIC50 = 1600 µmol/L[7]
p-Coumaric acidCytotoxicityHCT-15 (colon cancer) cell lineIC50 = 1400 µmol/L[7]
p-Coumaric acidAntioxidantLipid peroxidation inhibition (linoleic acid emulsion)71.2% inhibition at 45 µg/mL[8]
Ethyl p-coumarateCytotoxicityPC3 (prostate cancer) cellsWeak activity (IC50 > 500 µM for free p-CA)[9]
Butyl p-coumarateCytotoxicityB16-F10 (melanoma) cellsMore potent than free p-coumaric acid[10]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of p-coumaric acid conjugates from plant materials.

Protocol 1: Isolation and Characterization of Ethyl p-Coumarate from Hemp (Cannabis sativa L.) Roots

This protocol is adapted from a study that identified p-coumaric acid and its ethyl ester as major phenolic components in hemp roots.[1]

1. Extraction and Fractionation:

  • Extraction: Dried and powdered hemp roots are extracted with 80% aqueous methanol (B129727) at room temperature. The extract is filtered and concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with an equal volume of n-hexane, methylene (B1212753) chloride (MC), and ethyl acetate (B1210297) (EA). Each fraction is evaporated to dryness.

2. Isolation by Column Chromatography:

  • First Column: The MC fraction (rich in ethyl p-coumarate) is loaded onto a silica (B1680970) gel column (e.g., Sigma-Aldrich, Cat. 288624). Elution is performed with a mixture of methylene chloride and methanol (99:1, v/v).

  • Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) on silica gel plates to identify those containing the target compound.

  • Second Column: The fractions containing ethyl p-coumarate are combined, evaporated, and subjected to a second silica gel column chromatography. Elution is carried out with a stepwise gradient of hexane (B92381) and ethyl acetate (from 6:1 to 4:1, v/v).

3. Characterization:

  • HPLC-DAD Analysis: The purified compound is analyzed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

    • Column: C18 column (e.g., Hector-M C18, 4.6 mm × 250 mm, 5 µm).
    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
    • Gradient Program: 0-30 min, 0-100% B; 30-40 min, 100% B; 40-45 min, 100-0% B.
    • Flow Rate: 0.6 mL/min.
    • Detection: UV absorbance is monitored, and the spectrum is compared with a standard.

  • Structural Elucidation: The structure of the isolated compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Protocol 2: Isolation of N-p-Coumaroyltyramine from Crinum biflorum

This protocol is based on the isolation of an alkylamide from the bulbs of Crinum biflorum.[11]

1. Extraction and Initial Fractionation:

  • Extraction: Dried and powdered bulbs are extracted with ethanol (B145695) using a Soxhlet apparatus. The extract is concentrated under reduced pressure.

  • Column Chromatography (Silica Gel): The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by TLC.

2. Purification by Preparative TLC:

  • The fraction containing N-p-coumaroyltyramine is further purified by preparative thin-layer chromatography (prep-TLC) on silica gel plates.

  • Mobile Phase: A solvent system of chloroform (B151607) and isopropanol (B130326) (95:5, v/v) is used for development.

  • The band corresponding to the target compound is scraped off, and the compound is eluted from the silica with a suitable solvent (e.g., methanol).

3. Characterization:

  • Spectroscopic Analysis: The structure of the purified N-p-coumaroyltyramine is confirmed using:

    • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the chemical structure.
    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula.

Protocol 3: General Procedure for the Analysis of p-Coumaric Acid in Plant Extracts by HPLC

This protocol provides a general method for the quantification of p-coumaric acid in plant extracts, adapted from a study on pineapples.

1. Sample Preparation:

  • Juice Extraction: Fresh plant material is juiced, and the juice is centrifuged to remove solids. The supernatant is diluted with distilled water.

  • Methanol Extraction: Freeze-dried plant material is extracted with methanol. The extract is filtered and concentrated. The residue is redissolved in methanol.

  • All samples are filtered through a 0.45-µm syringe filter before injection.

2. HPLC Analysis:

  • Column: Reversed-phase C18 column (e.g., Gemini C18, 4.6 mm × 250 mm, 3 µm).

  • Mobile Phase: A gradient of 0.5% phosphoric acid in water (Solvent A) and 100% acetonitrile (Solvent B).

  • Gradient Program: 0–30 min, 5% to 80% B; 30–33 min, 80% B; 33–35 min, 80% to 5% B; 35–40 min, 5% B.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detector set at 280 nm.

  • Quantification: A calibration curve is generated using a standard of p-coumaric acid.

Signaling Pathways and Experimental Workflows

The biological activities of p-coumaric acid and its conjugates are often mediated through their interaction with key cellular signaling pathways. This section provides diagrams to visualize these pathways and a typical experimental workflow for the isolation of these compounds.

Signaling Pathways

1. Anti-inflammatory Action via the NF-κB Pathway:

p-Coumaric acid has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates p_IKB p-IκBα IKK->p_IKB Phosphorylates IκBα NFkB_p65_p50 NF-κB (p65/p50) p_IKB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_genes Induces Transcription p_coumaric_acid p-Coumaric Acid Conjugates p_coumaric_acid->IKK Inhibits Nrf2_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation p_coumaric_acid p-Coumaric Acid Conjugates p_coumaric_acid->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Experimental_Workflow Plant_Material Plant Material (Dried, Powdered) Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Solvent_Partitioning Solvent Partitioning (Hexane, MC, EA) Crude_Extract->Solvent_Partitioning Fractions Organic & Aqueous Fractions Solvent_Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Preparative_TLC_HPLC Preparative TLC/HPLC Purified_Fractions->Preparative_TLC_HPLC Isolated_Conjugate Isolated Conjugate Preparative_TLC_HPLC->Isolated_Conjugate Structural_Elucidation Structural Elucidation (NMR, MS) Isolated_Conjugate->Structural_Elucidation Bioactivity_Assays Bioactivity Assays Isolated_Conjugate->Bioactivity_Assays

References

The Pharmacokinetic Profile of p-Coumaric Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a widely distributed phenolic compound found in a variety of plants, fruits, and vegetables.[1] Recognized for its antioxidant, anti-inflammatory, and other pharmacological properties, p-CA is a subject of growing interest in the fields of nutrition, pharmacology, and drug development.[2][3] Understanding its bioavailability and pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes this compound—is critical for evaluating its therapeutic potential. This technical guide provides an in-depth overview of the bioavailability and pharmacokinetics of p-coumaric acid, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Bioavailability and Pharmacokinetics of p-Coumaric Acid

The bioavailability of p-coumaric acid is influenced by its chemical form, with the free form being more readily absorbed than its conjugated forms.[4] Studies in both humans and animals have sought to quantify its journey through the body after oral administration.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of p-coumaric acid from studies in humans and animals.

Table 1: Pharmacokinetic Parameters of p-Coumaric Acid in Humans Following Oral Administration of Bambusae Caulis in Taeniam Extract [5]

ParameterValue (Mean ± SD)Unit
Cmax (Maximum Plasma Concentration)21.95 ± 11.36ng/mL
Tmax (Time to Reach Cmax)0.50 ± 0.35h
T1/2 (Half-life)0.9 ± 0.5h
AUCt (Area Under the Curve to last measurement)20.55 ± 1.50ng·h/mL
AUCinf (Area Under the Curve extrapolated to infinity)20.82 ± 1.63ng·h/mL

Table 2: Pharmacokinetic Parameters of p-Coumaric Acid in Rats Following Oral Administration [6]

ParameterValue (at 100 µmol/kg dose)Unit
Cmax (in portal vein)165.7µmol/L
Tmax (in portal vein)10min
AUC (in portal vein)2991.3µmol·min/L

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for studying the pharmacokinetics of p-coumaric acid.

Human Pharmacokinetic Study Protocol[5]

A study involving human subjects who were administered an extract from Bambusae Caulis in Taeniam provides a clear protocol for assessing the pharmacokinetics of p-coumaric acid.

  • Administration: Randomized subjects received three capsules (258 mg/capsule) of the extract orally, twice a day, after a meal.[5]

  • Sample Collection: Blood samples were collected from a vein at multiple time points: before dosing and at 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours after administration.[5]

  • Sample Preparation (Solid-Phase Extraction):

    • A 200 µL aliquot of human plasma was mixed with 10 µL of a 500 µg/mL internal standard solution (hydrochlorothiazide).

    • 200 µL of water was added, and the mixture was vortexed for 5 seconds, then centrifuged at 13,000 rpm for 10 seconds.

    • The sample mixture was loaded onto a Strata X-A 33µ polymeric strong anion 30 mg/1 mL SPE cartridge, which was pre-conditioned with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.

    • The cartridge was washed with 2.0 mL of water, followed by 1.0 mL of methanol.

    • The analyte and internal standard were eluted with 2% formic acid in methanol.

    • The eluate was evaporated to dryness at 50 °C under a gentle stream of nitrogen.

    • The dried extract was reconstituted in 100 µL of a mixture of 0.1% formic acid and acetonitrile (B52724) (80:20, v/v).[7]

  • Analytical Method (UPLC-MS/MS):

    • An aliquot of 5 µL of the reconstituted extract was injected into the UPLC-MS/MS system.[7]

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive ion detection in Multiple Reaction Monitoring (MRM) scan mode.[5]

      • Capillary Voltage: 3.0 kV[5]

      • Cone Voltage: 20 V[5]

      • Source Temperature: 150 °C[5]

      • Desolvation Temperature: 500 °C[5]

      • Desolvation Gas Flow: 800 L/h[5]

      • Collision Energy: 10 eV[5]

Animal Pharmacokinetic Study Protocol

The following provides a general workflow for animal studies based on reported methodologies.

  • Administration (Mice): Oral administration of an extract from Ananas comosus L. leaves.[8]

  • Administration (Rats): For in vivo anti-inflammatory studies, male Sprague-Dawley rats were dosed orally with the test compound suspended in 0.25% carboxymethyl cellulose.[9]

  • Sample Collection (Mice): Blood samples are collected at various time points post-administration to determine the plasma concentration of p-coumaric acid.[8]

  • Sample Collection (Rats): For anti-inflammatory assessment, mice were bled via retro-orbital sinus puncture 90 minutes after LPS administration (which was given 30 minutes after the oral dose of the compound).[9]

  • Sample Preparation (General):

    • Plasma samples are thawed on ice.

    • An aliquot of plasma (e.g., 100 µL) is mixed with an internal standard.

    • Proteins are precipitated by adding a solvent like ice-cold acetonitrile, followed by vigorous vortexing.

    • The mixture is centrifuged at high speed (e.g., 14,000 rpm) at 4°C.

    • The supernatant is transferred for analysis.

  • Analytical Method (HPLC):

    • Column: RP-C18 column (250 mm × 4.6 mm, 5 µm).[10]

    • Mobile Phase: A mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV-visible detector at 310 nm.[10]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the typical workflows for pharmacokinetic studies of p-coumaric acid.

G cluster_admin Administration cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing admin Oral Administration of p-Coumaric Acid Source blood Timed Blood Sampling admin->blood spe Solid-Phase Extraction or Protein Precipitation blood->spe lcms UPLC-MS/MS or HPLC-UV Analysis spe->lcms pk Pharmacokinetic Modeling (Cmax, Tmax, T1/2, AUC) lcms->pk

General workflow for a pharmacokinetic study of p-coumaric acid.
Signaling Pathways Modulated by p-Coumaric Acid

p-Coumaric acid has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and cellular stress.

NF-κB Signaling Pathway

p-Coumaric acid can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[3] By doing so, it can reduce the expression of pro-inflammatory cytokines.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by p-Coumaric Acid cluster_pathway NF-κB Pathway lps LPS IKK IKK Phosphorylation lps->IKK pca p-Coumaric Acid pca->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Transcription (TNF-α, IL-1β, COX-2, iNOS) NFkB->Gene

Inhibition of the NF-κB signaling pathway by p-coumaric acid.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in the inflammatory process that can be modulated by p-coumaric acid.[3]

cluster_mapk MAPK Cascade lps Inflammatory Stimulus (e.g., LPS) erk ERK Phosphorylation lps->erk jnk JNK Phosphorylation lps->jnk p38 p38 Phosphorylation lps->p38 pca p-Coumaric Acid pca->erk Inhibits pca->jnk Inhibits inflammation Inflammatory Response erk->inflammation jnk->inflammation p38->inflammation

Modulation of the MAPK signaling pathway by p-coumaric acid.

AGE-RAGE Signaling Pathway

Recent studies suggest that p-coumaric acid can also interfere with the Advanced Glycation End Product (AGE) and its Receptor (RAGE) signaling pathway, which is implicated in neuroinflammation.[11]

AGEs Advanced Glycation End Products (AGEs) RAGE Receptor for AGEs (RAGE) AGEs->RAGE Binds to NFkB NF-κB Activation RAGE->NFkB Activates pCA p-Coumaric Acid pCA->RAGE Inactivates Cytokines Pro-inflammatory Cytokine Release (IL-1β, TNFα) NFkB->Cytokines Promotes

Inhibition of the AGE-RAGE signaling pathway by p-coumaric acid.

Conclusion

This technical guide provides a consolidated overview of the current understanding of p-coumaric acid's bioavailability and pharmacokinetics. The quantitative data presented in the tables, along with the detailed experimental protocols, offer a valuable resource for researchers in this field. The visualizations of key experimental workflows and signaling pathways aim to facilitate a deeper understanding of the methodologies and mechanisms of action of p-coumaric acid. As research continues, a more comprehensive picture of the therapeutic potential of this promising natural compound will undoubtedly emerge.

References

A Technical Guide to the Antioxidant and Anti-inflammatory Activities of 4-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 4-Coumaric acid (p-CA), a hydroxycinnamic acid ubiquitously found in a wide array of plants, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1] This document provides a comprehensive technical overview of the biological activities of p-CA, detailing its mechanisms of action, summarizing quantitative efficacy data, and outlining key experimental protocols. In vitro and in vivo studies have consistently demonstrated that p-CA mitigates oxidative stress through direct radical scavenging and activation of the Nrf2 signaling pathway.[2][3] Its anti-inflammatory effects are primarily mediated by the inhibition of the NF-κB and MAPK signaling cascades, leading to the downregulation of pro-inflammatory mediators such as COX-2, iNOS, TNF-α, and various interleukins.[4][5] This guide is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of p-CA in diseases underpinned by oxidative stress and inflammation.

Antioxidant Activity of this compound

This compound's antioxidant capacity is attributed to its phenolic structure, which enables it to donate hydrogen atoms or electrons to neutralize free radicals.[2] This activity has been substantiated through numerous in vitro and in vivo models, demonstrating its potential to counteract oxidative damage.

In Vitro Antioxidant Efficacy

A variety of analytical methods have been employed to quantify the radical scavenging and antioxidant properties of p-CA.[6] It has shown efficacy in scavenging DPPH, ABTS, hydrogen peroxide, and superoxide (B77818) anion radicals, in addition to demonstrating metal-chelating and ferric-reducing abilities.[6]

Table 1: Quantitative In Vitro Antioxidant Activity of this compound

Assay TypeResultConcentrationReference
Lipid Peroxidation Inhibition71.2% inhibition45 µg/mL[6]
DPPH Radical ScavengingIC50: 255.69 µg/mL-[7]
Metal Ion Chelating Activity52.22% activity50 µg/mL[8]
In Vivo Antioxidant Evidence

In vivo studies corroborate the antioxidant effects observed in vitro. Administration of p-CA to rabbits resulted in a significant enhancement of plasma antioxidant activity, as measured by the Ferric Reducing Ability of Plasma (FRAP) assay.[9]

Table 2: Quantitative In Vivo Antioxidant Activity of this compound

Animal ModelDosageDurationKey FindingReference
Rabbit5 mg/kg (in food)3 weeksPlasma antioxidant activity increased from 160 µmol/L to 380 µmol/L.[9]
Mechanism of Antioxidant Action: Nrf2 Pathway

Beyond direct scavenging, a key mechanism for p-CA's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][10] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1.[11] Oxidative stress, or intervention by molecules like p-CA, disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[3][12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pCA This compound Keap1_Nrf2 Keap1-Nrf2 Complex pCA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes activates transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK IkBa_p65 IκBα-NF-κB(p65) Complex (Inactive) IKK->IkBa_p65 phosphorylates IκBα pCA This compound pCA->IKK Inhibits p_IkBa P-IκBα IkBa_p65->p_IkBa releases p65 p65_free NF-κB(p65) p65_nuc NF-κB(p65) p65_free->p65_nuc Translocation DNA DNA p65_nuc->DNA binds to promoter Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes activates transcription Workflow A In Vitro Chemical Assays (DPPH, ABTS, FRAP) B In Vitro Cell-Based Assays (e.g., LPS-stimulated Macrophages) A->B Initial Screening C In Vivo Animal Models (e.g., DSS-induced Colitis) B->C Efficacy Confirmation D Mechanism of Action Studies (Western Blot, qPCR) B->D Elucidation C->D

References

A Technical Guide to the Antimicrobial and Anticancer Efficacy of p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Coumaric acid (p-CA), a prevalent hydroxycinnamic acid found in a wide array of plant-based sources, has garnered significant scientific interest for its diverse pharmacological activities. This document provides a comprehensive technical overview of its dual antimicrobial and anticancer properties. We delve into the molecular mechanisms, present quantitative efficacy data, detail established experimental protocols for its evaluation, and visualize the complex biological pathways it modulates. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of p-CA as a potential therapeutic agent.

Antimicrobial Effects of p-Coumaric Acid

p-Coumaric acid exhibits broad-spectrum antimicrobial activity against a variety of pathogenic bacteria. Its efficacy stems from a multi-targeted mechanism that compromises bacterial viability through both structural and functional disruption.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of p-coumaric acid is a dual-pronged attack on bacterial cells.[1]

  • Membrane Disruption: p-CA targets the bacterial cell membrane, increasing the permeability of both the outer and plasma membranes.[1][2] This leads to a loss of the membrane's barrier function, resulting in the leakage of essential cytoplasmic contents and ions, such as potassium.[1][2]

  • DNA Intercalation: p-CA can bind to the phosphate (B84403) anions in the bacterial DNA double helix.[1][3] By intercalating into the DNA groove, it interferes with critical cellular processes like replication, transcription, and gene expression, ultimately inhibiting cellular function and leading to cell death.[1][2][3][4]

This dual-damage mechanism makes p-coumaric acid an effective bactericidal agent.[1][2]

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of Contents CellDeath Bacterial Cell Death DNA Genomic DNA DNA->DNA Inhibits Replication & Transcription DNA->CellDeath Cytoplasm->CellDeath PCA p-Coumaric Acid PCA->Membrane Increases Permeability PCA->DNA Binds & Intercalates

Fig. 1: Dual-damage antimicrobial mechanism of p-Coumaric Acid. (Max Width: 760px)
Quantitative Antimicrobial Activity

The antimicrobial potency of p-coumaric acid is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes reported values against various microorganisms.

MicroorganismMICMBCReference
Various Bacterial Pathogens10 - 80 µg/mL-[1][5]
Shigella dysenteriae10 µg/mL-[2]
Alicyclobacillus acidoterrestris0.2 mg/mL0.2 mg/mL[3]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of p-coumaric acid.

Objective: To determine the lowest concentration of p-coumaric acid that visibly inhibits the growth of a target microorganism.

Materials:

  • p-Coumaric acid stock solution (e.g., in DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate sterile liquid growth medium

  • Bacterial inoculum, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Sterile diluent (e.g., DMSO)

  • Positive control (media with inoculum, no p-CA)

  • Negative control (media only)

  • Sterility control (media with p-CA solvent, no inoculum)

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the p-coumaric acid stock solution to the first well of a row. This creates a 1:2 dilution.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well. This creates a range of p-CA concentrations.

  • Inoculation: Add 10 µL of the prepared bacterial suspension to each well (except the negative control), achieving a final volume of 110 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Ensure positive, negative, and sterility controls are included on the plate.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of p-coumaric acid in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

Anticancer Effects of p-Coumaric Acid

p-Coumaric acid has demonstrated significant potential as an anticancer agent, exerting its effects through the modulation of multiple cellular pathways that govern cell proliferation, survival, and death.

Mechanism of Anticancer Action

The anticancer activity of p-CA is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[6]

  • Induction of Apoptosis: p-CA is a potent inducer of apoptosis in various cancer cell lines.[7] A primary mechanism is the induction of the intrinsic (mitochondrial) pathway.[8][9] This is characterized by an increase in intracellular Reactive Oxygen Species (ROS), leading to a decrease in mitochondrial membrane potential (ΔΨm).[8][9][10] This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm.[11] The process is further mediated by the regulation of the Bcl-2 family of proteins, where p-CA upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases (e.g., caspase-3) and subsequent programmed cell death.[11][12][13]

  • Cell Cycle Arrest: p-CA can halt the progression of the cell cycle, preventing cancer cells from proliferating. It has been shown to arrest cells at different phases depending on the cell type, including the G0/G1, S, G2/M, and sub-G1 phases.[6][11][14] This arrest is often associated with the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[11]

  • Modulation of Signaling Pathways: p-CA exerts its anticancer effects by intervening in several critical signaling cascades:

    • PI3K/Akt/mTOR Pathway: It inhibits the activity of the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth in many cancers, including osteosarcoma and colorectal cancer.[15][16][17]

    • MAPK Pathway: p-CA can suppress the phosphorylation of key components of the MAPK pathway, such as ERK, JNK, and p38, which are involved in cellular stress responses and proliferation.[10][18]

    • Nrf2-ARE Pathway: In preclinical models of colon cancer, p-CA has been shown to prevent carcinogenesis by activating the Nrf2-mediated antioxidant response.[6]

Quantitative Anticancer Activity

The cytotoxic and antiproliferative effects of p-coumaric acid are typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of p-CA required to inhibit 50% of cell growth or viability.

Cell LineCancer TypeIC50 ValueTreatment DurationReference
HCT-15Colon Carcinoma1400 µmol/LNot Specified[8]
HT-29Colorectal Adenocarcinoma1600 µmol/LNot Specified[8]
HT-29Colorectal Adenocarcinoma150 µM24 hours[16][17]
A375Human Melanoma4.4 mM24 hours[11]
A375Human Melanoma2.5 mM48 hours[11]
B16Murine Melanoma4.1 mM24 hours[11]
B16Murine Melanoma2.8 mM48 hours[11]

Visualizing Anticancer Signaling Pathways

Apoptosis_Pathway cluster_mito Mitochondrial Events PCA p-Coumaric Acid ROS ↑ Intracellular ROS PCA->ROS Bcl2 Bcl-2 (Anti-apoptotic) PCA->Bcl2 Bax Bax (Pro-apoptotic) PCA->Bax MMP ↓ Mitochondrial Membrane Potential ROS->MMP Mito Mitochondrion CytoC Cytochrome C Release MMP->CytoC Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Mitochondrial (Intrinsic) pathway of apoptosis induced by p-Coumaric Acid. (Max Width: 760px)

PI3K_Akt_Pathway PCA p-Coumaric Acid PI3K PI3K PCA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition Inhibition Proliferation->Inhibition

Fig. 3: Inhibition of the PI3K/Akt/mTOR signaling pathway by p-Coumaric Acid. (Max Width: 760px)
Experimental Protocols: Anticancer Assays

This protocol assesses the effect of p-coumaric acid on cell viability by measuring the metabolic activity of cells.[7][8]

Objective: To quantify the dose-dependent cytotoxic/cytostatic effect of p-coumaric acid on a cancer cell line and determine its IC50 value.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • p-Coumaric acid stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of p-coumaric acid in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of p-CA. Include vehicle control wells (medium with the same concentration of solvent used for p-CA).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Allow Attachment) A->B C 3. Treat with Serial Dilutions of p-Coumaric Acid B->C D 4. Incubate for Treatment Period (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability & Determine IC50 H->I

Fig. 4: Standard experimental workflow for an MTT cell viability assay. (Max Width: 760px)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][19]

Objective: To quantify the percentage of cells undergoing apoptosis following treatment with p-coumaric acid.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Materials:

  • Cells treated with p-coumaric acid

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of p-coumaric acid for the appropriate duration.

  • Cell Harvesting: Collect both floating and adherent cells. Use trypsin to detach adherent cells. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, necrotic) is determined based on their fluorescence signals.

Conclusion

p-Coumaric acid demonstrates significant and well-documented antimicrobial and anticancer properties. Its ability to disrupt bacterial membranes and DNA, coupled with its capacity to induce apoptosis and cell cycle arrest in cancer cells via modulation of key signaling pathways like PI3K/Akt and MAPK, underscores its therapeutic potential. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of p-coumaric acid as a novel agent in infectious disease and oncology. Future in vivo studies are warranted to fully elucidate its efficacy and safety profile in a preclinical setting.[6][20]

References

Methodological & Application

Application Notes and Protocols for the Extraction of 4-Coumaric Acid from Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Coumaric acid (p-Coumaric acid, p-CA) is a valuable phenolic compound with a wide range of applications in the pharmaceutical, cosmetic, and food industries due to its antioxidant, anti-inflammatory, antimicrobial, and antineoplastic properties.[1] Lignocellulosic biomass, the most abundant and renewable organic resource on Earth, represents a significant and sustainable source of this valuable chemical.[2] In gramineous plants, such as corn, sugarcane, and wheat, this compound is primarily found esterified to lignin (B12514952) and polysaccharides in the plant cell wall.[3][4] This document provides detailed application notes and experimental protocols for the extraction, purification, and quantification of this compound from various lignocellulosic biomass sources.

Extraction Methodologies

The extraction of this compound from lignocellulosic biomass predominantly involves breaking the ester linkages that bind it to the cell wall components. The most common and effective methods are alkaline hydrolysis and enzymatic hydrolysis.

Alkaline Hydrolysis

Alkaline hydrolysis is a widely used and effective method for releasing ester-linked phenolic acids from lignocellulosic biomass.[2][5] This process, also known as saponification, involves treating the biomass with a base, such as sodium hydroxide (B78521) (NaOH), which cleaves the ester bonds.

Key Advantages:

  • High extraction efficiency.

  • Relatively simple and cost-effective.

  • Well-established and scalable process.

Factors Influencing Yield:

  • Biomass Type: The content of this compound varies significantly among different plant species.

  • Alkali Concentration: Higher concentrations of NaOH generally lead to increased yields, up to an optimal point.

  • Temperature and Time: These parameters need to be optimized to maximize the release of this compound while minimizing its degradation.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific approach to releasing this compound. This method utilizes enzymes, such as feruloyl esterases (FAEs), which specifically target and hydrolyze the ester bonds between phenolic acids and polysaccharides. Often, a combination of enzymes, including xylanases, is used to improve the accessibility of these bonds.

Key Advantages:

  • High specificity, leading to a cleaner extract with fewer byproducts.

  • Mild reaction conditions, which can prevent the degradation of the target compound.

  • Environmentally friendly process.

Factors Influencing Yield:

  • Enzyme Cocktail Composition: The specific combination and ratio of enzymes are crucial for efficient hydrolysis.

  • Enzyme Loading: The amount of enzyme used directly impacts the reaction rate and yield.

  • Substrate Pretreatment: Pre-treating the biomass (e.g., with hydrothermal or dilute acid methods) can enhance enzyme accessibility and improve yields.[6]

Quantitative Data on this compound Extraction

The following tables summarize the yields of this compound obtained from various lignocellulosic biomass sources using different extraction methods and conditions.

Table 1: Alkaline Hydrolysis of Various Lignocellulosic Biomass

Biomass SourceAlkaline Treatment ConditionsYield of this compound (mg/g of dry biomass)Reference
Sugarcane Bagasse1 M NaOH, 100°C, 4 h39.8[5][7]
Corn Stover1 M NaOH, 100°C, 4 h28.0[5][7]
Corncob1 M NaOH, 100°C, 4 h35.1[5][7]
Wheat Straw1 M NaOH, 100°C, 4 h13.7[5][7]
Sugarcane Bagasse2 M NaOH, Room Temperature, 16 h2.0 (g/L)[8][9]
Trimming Vine Shoots4-12% NaOH, 50-130°C, 30-120 min15.5-31.5 (mg/L)[10]

Table 2: Sequential Hydrolysis of Sugarcane Bagasse

Hydrolysis MethodYield of this compound (%)Linkage TypeReference
Sequential Alkaline and Acid Hydrolysis4.38 (total)-[2]
93.60 (of total)Ester bonds[2]
6.40 (of total)Ether bonds[2]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis for this compound Extraction

This protocol is a general procedure for the extraction of this compound from lignocellulosic biomass using alkaline hydrolysis.

Materials:

  • Dried and milled lignocellulosic biomass (e.g., sugarcane bagasse, corn stover) (40-60 mesh).[5]

  • Sodium hydroxide (NaOH) solution (1 M).

  • Hydrochloric acid (HCl) solution (1 M) for acidification.

  • Ethyl acetate (B1210297).

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • Centrifuge.

  • pH meter.

  • Shaking incubator or water bath.

Procedure:

  • Sample Preparation: Weigh 1 gram of the dried, milled biomass and place it in a flask.

  • Alkaline Hydrolysis: Add 100 mL of 1 M NaOH solution to the flask.[5]

  • Incubation: Place the flask in a shaking incubator or water bath at 100°C for 4 hours.[5][7]

  • Cooling and Filtration: After incubation, cool the mixture to room temperature and filter it to separate the solid residue.

  • Acidification: Adjust the pH of the filtrate to 3 with 1 M HCl.[5]

  • Liquid-Liquid Extraction: Transfer the acidified filtrate to a separatory funnel and extract the phenolic acids with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Drying: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

  • Storage: Store the dried extract at -20°C for further purification and analysis.

Protocol 2: Purification of this compound

This protocol describes a general procedure for the purification of this compound from the crude extract obtained after alkaline hydrolysis.

Materials:

  • Crude extract containing this compound.

  • Anion exchange resin.[11][12]

  • Water-ethanol-HCl solution (36:60:4 v/v/v) for elution.[11][12]

  • 1% (v/v) HCl for washing crystals.[11][12]

  • Ultrafiltration system (optional).[11][12]

Procedure:

  • Optional Ultrafiltration: To remove high molecular weight impurities like polysaccharides and proteins, the alkaline hydrolysate can be subjected to ultrafiltration before acidification and extraction.[11][12]

  • Anion Exchange Chromatography: a. Dissolve the crude extract in an appropriate buffer and load it onto a pre-equilibrated anion exchange column. b. Wash the column with water, followed by ethanol, and then dilute HCl to remove unbound impurities.[11][12] c. Elute the bound phenolic acids, including this compound, using a mixture of water-ethanol-HCl (36:60:4).[11][12]

  • Crystallization: a. Concentrate the collected eluent under reduced pressure to induce crystallization. b. Filter the formed crystals and wash them with a 1% (v/v) HCl solution.[11][12] c. Dry the purified crystals. A purity of up to 89.7% can be achieved with this method.[11][12]

Protocol 3: Quantification of this compound by HPLC

This protocol outlines the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 column (e.g., Gemini C18, 250 mm × 4.6 mm, 110 Å, 3 μm).[13]

  • This compound standard.

  • Methanol (B129727) (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (0.5%).[13]

  • Syringe filters (0.45 µm).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 0.5 mg/mL).[13] From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.1 to 400 µg/mL to generate a calibration curve.[13]

  • Sample Preparation: Dissolve the purified extract in methanol and filter it through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Gemini C18, 250 mm × 4.6 mm, 3 μm.[13]

    • Mobile Phase A: 0.5% Phosphoric acid in water.[13]

    • Mobile Phase B: 100% Acetonitrile.[13]

    • Gradient Elution:

      • 0-30 min: 5% B to 80% B

      • 30-33 min: 80% B

      • 33-35 min: 80% B to 5% B

      • 35-40 min: 5% B[13]

    • Flow Rate: 0.8 mL/min.[13]

    • Detection Wavelength: 280 nm.[13]

    • Injection Volume: 10 µL.[13]

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration using the calibration curve generated from the standard solutions.

Visualizations

Alkaline_Hydrolysis_Workflow cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis cluster_output Output Biomass Lignocellulosic Biomass Alkaline_Treatment Alkaline Hydrolysis (e.g., 1M NaOH, 100°C, 4h) Biomass->Alkaline_Treatment Filtration Filtration Alkaline_Treatment->Filtration Acidification Acidification (pH 3) Filtration->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation Extraction->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Quantification Quantification (e.g., HPLC) Purification->Quantification pCA Purified this compound Quantification->pCA

Caption: Workflow for Alkaline Hydrolysis of this compound.

Enzymatic_Hydrolysis_Workflow cluster_pretreatment Pretreatment (Optional) cluster_hydrolysis Enzymatic Hydrolysis cluster_purification Purification & Analysis cluster_product Product Biomass Lignocellulosic Biomass Pretreatment Pretreatment (e.g., Hydrothermal) Biomass->Pretreatment Enzymatic_Treatment Enzymatic Hydrolysis (e.g., Feruloyl Esterase, Xylanase) Biomass->Enzymatic_Treatment Pretreatment->Enzymatic_Treatment Separation Solid-Liquid Separation Enzymatic_Treatment->Separation Purification Purification of Hydrolysate Separation->Purification Analysis Analysis (e.g., HPLC) Purification->Analysis pCA This compound Analysis->pCA

Caption: Workflow for Enzymatic Hydrolysis of this compound.

Purification_Strategy cluster_methods Purification Methods Crude_Extract Crude Extract Ultrafiltration Ultrafiltration (Removes Macromolecules) Crude_Extract->Ultrafiltration Optional Liquid_Extraction Liquid-Liquid Extraction (Separates by Solubility) Crude_Extract->Liquid_Extraction Anion_Exchange Anion Exchange Chromatography (Separates by Charge) Ultrafiltration->Anion_Exchange Crystallization Crystallization (Final Purification) Anion_Exchange->Crystallization Liquid_Extraction->Anion_Exchange Pure_pCA Purified this compound Crystallization->Pure_pCA

Caption: General Purification Strategies for this compound.

References

Application Note: Quantification of p-Coumaric Acid in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Coumaric acid, a hydroxycinnamic acid, is a widespread phenolic compound in the plant kingdom, found in a variety of fruits, vegetables, and grains.[1][2] It is recognized for its significant antioxidant, anti-inflammatory, and antimicrobial properties, making its accurate quantification in plant extracts crucial for researchers, scientists, and drug development professionals in the fields of pharmacognosy, food science, and nutraceuticals.[2][3] High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and reliable analytical technique for the determination of p-coumaric acid in complex matrices like plant extracts.[2] This application note provides a detailed protocol for the quantification of p-coumaric acid using reversed-phase HPLC (RP-HPLC) with UV detection.

Principle

The method involves the separation of p-coumaric acid from other components in a plant extract using a C18 reversed-phase column. The separation is based on the differential partitioning of the analyte between the stationary phase (nonpolar C18) and the mobile phase (a polar solvent mixture). A UV detector is used for the detection and quantification of p-coumaric acid by measuring its absorbance at a specific wavelength.

Experimental Protocols

1. Sample Preparation: Extraction of p-Coumaric Acid from Plant Material

The choice of extraction method can significantly influence the quantified amount of p-coumaric acid. Both free and bound (esterified or glycosylated) forms of p-coumaric acid exist in plants.[4]

a) Extraction of Free p-Coumaric Acid:

This method is suitable for the extraction of the unbound form of p-coumaric acid.

  • Materials:

    • Dried and powdered plant material

    • Methanol (B129727) (HPLC grade)

    • Ultrasonic bath

    • Centrifuge

    • 0.45 µm syringe filter

  • Protocol:

    • Weigh 1 gram of the dried plant powder into a centrifuge tube.

    • Add 25 mL of methanol to the tube.[5]

    • Vortex the mixture and place it in an ultrasonic bath for 30 minutes at 25°C.[5]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the plant residue twice more.

    • Combine the supernatants and evaporate the solvent using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

b) Extraction of Total p-Coumaric Acid (Free and Bound Forms) via Alkaline Hydrolysis:

This protocol is designed to release p-coumaric acid from its ester-bound forms, providing a measure of the total content.

  • Materials:

    • Dried and powdered plant material

    • Methanol (80%)

    • 2 M Sodium Hydroxide (NaOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl acetate (B1210297)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Rotary evaporator

  • Protocol:

    • Perform an initial extraction with 80% methanol as described in the protocol for free p-coumaric acid (steps 1-5).

    • Evaporate the combined methanolic extract to dryness.[6]

    • Redissolve the dried extract in 20 mL of 2 M NaOH and keep it under a nitrogen atmosphere for 4 hours at room temperature to release the esterified phenolic acids.[4][6]

    • Acidify the mixture to a pH of 2 with concentrated HCl.[4]

    • Extract the acidified solution three times with 30 mL of ethyl acetate.[6]

    • Combine the ethyl acetate fractions and dry them over anhydrous Na₂SO₄.[6]

    • Evaporate the ethyl acetate to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions

Various HPLC systems and conditions can be employed. The following are two examples of validated methods.

Method A: Isocratic Elution [1]

  • HPLC System: A liquid chromatograph equipped with a UV-visible detector.

  • Column: RP-C18 column (250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of water, methanol, and glacial acetic acid (65:34:1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 310 nm.[1]

  • Injection Volume: 20 µL.

Method B: Gradient Elution [7]

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: Gemini C18 column.[7]

  • Mobile Phase:

    • Solvent A: 0.5% Phosphoric acid in water.[7]

    • Solvent B: 100% Acetonitrile.[7]

  • Gradient Program:

    • 0–30 min: 5% to 80% B

    • 30–33 min: 80% B

    • 33–35 min: 80% to 5% B

    • 35–40 min: 5% B[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Detection Wavelength: 280 nm.[7]

  • Injection Volume: 5 µL.

3. Standard Preparation and Calibration Curve

  • Prepare a stock solution of p-coumaric acid standard (e.g., 100 µg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., for isocratic method: 2, 4, 6, 8, 10 µg/mL[1]; for gradient method: 0.1, 1, 100, 200, 300, 400 µg/mL[7]).

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the p-coumaric acid standard. The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should ideally be >0.99.[8]

4. Quantification of p-Coumaric Acid in Plant Extracts

  • Inject the prepared plant extract samples into the HPLC system.

  • Identify the p-coumaric acid peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of p-coumaric acid in the sample using the regression equation obtained from the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for the HPLC analysis of p-coumaric acid from various studies.

ParameterMethod A (Isocratic)Method B (Gradient)Method C
Plant Matrix Cynodon dactylon (Durva Grass)Pineapple (Ananas comosus)Wine
Retention Time (min) 6.617[1]16.16[7]Not Specified
Linearity Range (µg/mL) 2–10[1]0.1–400[7]0.5-15 (mg/L)
Correlation Coefficient (R²) 0.999[1]0.9973[7]> 0.998[9]
LOD (µg/mL) 0.302[1]0.0208[7]0.01 (mg/L)
LOQ (µg/mL) 0.99[1]0.0694[7]0.04 (mg/L)
Recovery (%) Not SpecifiedNot Specified94.8–108[9]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction hydrolysis Alkaline Hydrolysis (Optional, for bound forms) extraction->hydrolysis For Total Phenolics centrifugation Centrifugation/ Filtration extraction->centrifugation hydrolysis->centrifugation concentration Solvent Evaporation centrifugation->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution final_filtration 0.45 µm Syringe Filtration reconstitution->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition quantification Quantification of p-Coumaric Acid data_acquisition->quantification calibration Standard Calibration Curve calibration->quantification reporting Results Reporting quantification->reporting

References

Synthesis of 4-Coumaroyl-CoA for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of 4-coumaroyl-CoA, a crucial intermediate in the phenylpropanoid pathway. The availability of high-purity 4-coumaroyl-CoA is essential for in vitro studies of enzymes such as chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS), which are involved in the biosynthesis of a wide array of valuable secondary metabolites, including flavonoids and stilbenes.

Introduction

4-Coumaroyl-coenzyme A (4-coumaroyl-CoA) is a central metabolic precursor in plants for the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, and stilbenes.[1] The enzymatic synthesis of 4-coumaroyl-CoA using 4-coumarate:CoA ligase (4CL) offers significant advantages over chemical synthesis, including high specificity, mild reaction conditions, and the production of a biologically active thioester.[2] This protocol details a reliable method for the synthesis and purification of 4-coumaroyl-CoA for use in various in vitro assays.

Core Reaction Pathway & Experimental Workflow

The enzymatic synthesis of 4-coumaroyl-CoA is catalyzed by the enzyme 4-coumarate:CoA ligase (4CL), which facilitates the ATP-dependent ligation of 4-coumaric acid to Coenzyme A (CoA).[2] The resulting 4-coumaroyl-CoA can then be purified and utilized as a substrate in downstream in vitro assays, such as the synthesis of naringenin (B18129) by chalcone synthase (CHS) or resveratrol (B1683913) by stilbene synthase (STS).[2][3]

Enzymatic Synthesis and Application of 4-Coumaroyl-CoA cluster_synthesis Synthesis of 4-Coumaroyl-CoA cluster_purification Purification cluster_assay In Vitro Assay 4-Coumaric_Acid This compound Reaction_Mixture Enzymatic Reaction (4CL, Mg2+) 4-Coumaric_Acid->Reaction_Mixture CoA Coenzyme A CoA->Reaction_Mixture ATP ATP ATP->Reaction_Mixture 4-Coumaroyl-CoA_crude Crude 4-Coumaroyl-CoA Reaction_Mixture->4-Coumaroyl-CoA_crude Purification_Step HPLC Purification 4-Coumaroyl-CoA_crude->Purification_Step 4-Coumaroyl-CoA_pure Purified 4-Coumaroyl-CoA Purification_Step->4-Coumaroyl-CoA_pure In_Vitro_Assay Downstream Enzyme Assay (e.g., CHS, STS) 4-Coumaroyl-CoA_pure->In_Vitro_Assay Products Naringenin / Resveratrol In_Vitro_Assay->Products

Caption: Workflow for the enzymatic synthesis, purification, and application of 4-coumaroyl-CoA.

Data Presentation

Table 1: Reagents for Enzymatic Synthesis of 4-Coumaroyl-CoA
ReagentStock ConcentrationFinal ConcentrationPurpose
This compound100 mM in DMSO400 µMSubstrate
Coenzyme A (CoA)100 mM in Water800 µMSubstrate
ATP100 mM in Water (pH 7.0-7.5)2.5 mMEnergy Source
MgCl₂1 M in Water5 mMCofactor for 4CL
Tris-HCl (pH 8.0)1 M50 mMBuffer
4-Coumarate-CoA Ligase (4CL)1-5 mg/mL40 µg/mLEnzyme
Table 2: Typical Yield and Purity of Enzymatically Synthesized 4-Coumaroyl-CoA
ParameterValueMethod of Determination
Initial Purity (Crude)15 - 20%Based on enzymatic conversion efficiency[4][5]
Final Purity (Post-HPLC)> 95%Calculated by peak area percentage from the analytical chromatogram[4]
Typical Retention Time (HPLC)18.5 ± 0.5 minHighly dependent on the specific column and HPLC system[4]
Table 3: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) from Various Plant Species
Plant SpeciesSubstrateK_m_ (µM)V_max_ (nkat/mg protein)
Populus trichocarpa x P. deltoidesThis compound10.494.4
Arabidopsis thaliana (At4CL2)This compound1006.2 (for p_4_A synthesis)
Nicotiana tabacum (Tobacco)This compound-Varies by tissue
Pinus taeda (Loblolly Pine)This compound-210 (relative V_max_)
Oryza sativa (Rice)This compound--

Note: Kinetic parameters can vary significantly based on the specific isoform of the enzyme and the assay conditions.[6][7][8][9]

Table 4: Storage and Stability of 4-Coumaroyl-CoA
ConditionRecommendationRationale
pH 4.0 - 6.0Minimizes hydrolysis of the thioester bond.[10]
Solvent Anhydrous, inert solvent (e.g., methanol, acetonitrile) for long-term storage of lyophilized powder.[10]Reduces exposure to water.
Temperature -80°C for long-term storage. 2-8°C for short-term (few days) use of working solutions.[10]Slows down hydrolysis and degradation.
Light Protect from light (use amber vials or foil).[10]Prevents photodegradation.
Oxygen Flush with inert gas (argon or nitrogen) before sealing for long-term storage.[10]Minimizes oxidation.
Freeze-Thaw Cycles Avoid repeated cycles by aliquoting into single-use volumes.[10]Each cycle can introduce moisture and oxygen, accelerating degradation.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 4-Coumaroyl-CoA

This protocol describes the synthesis of 4-coumaroyl-CoA using a recombinant 4-Coumarate-CoA ligase (4CL).[2]

Materials:

  • This compound

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl

  • Purified 4-Coumarate-CoA Ligase (4CL) enzyme

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Incubator/water bath at 30°C

Procedure:

  • Prepare Stock Solutions:

    • 100 mM this compound in DMSO.

    • 100 mM Coenzyme A in nuclease-free water.

    • 100 mM ATP in nuclease-free water (adjust pH to 7.0-7.5 with NaOH).

    • 1 M MgCl₂ in nuclease-free water.

    • 1 M Tris-HCl, pH 8.0.

  • Set up the Reaction Mixture:

    • In a microcentrifuge tube, combine the following reagents in the order listed to a final volume of 1 mL:

      • 766 µL Nuclease-free water

      • 50 µL 1 M Tris-HCl (pH 8.0)

      • 4 µL 100 mM this compound

      • 8 µL 100 mM Coenzyme A

      • 25 µL 100 mM ATP

      • 5 µL 1 M MgCl₂

      • Variable (e.g., 10-40 µL) of purified 4CL enzyme (to a final concentration of 40 µg/mL).

  • Incubation:

    • Incubate the reaction mixture at 30°C for 4-16 hours with gentle shaking.

  • Reaction Termination:

    • Terminate the reaction by heat inactivation at 95°C for 5 minutes or by adding an equal volume of ice-cold methanol.

  • Monitoring:

    • The formation of 4-coumaroyl-CoA can be monitored by HPLC at a wavelength of 333 nm.[2][11]

Protocol 2: Purification of 4-Coumaroyl-CoA by HPLC

This protocol outlines the purification of the enzymatically synthesized 4-coumaroyl-CoA using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Materials:

  • Synthesized 4-coumaroyl-CoA reaction mixture

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • HPLC system with a C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • Lyophilizer

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Ultrapure Water.

    • Mobile Phase B: 0.1% (v/v) Phosphoric Acid in Acetonitrile.

    • Filter and degas both mobile phases.

  • Sample Preparation:

    • Centrifuge the terminated reaction mixture to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1 mL/min.

    • Detection: 333 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-32 min: 5% to 38% B

      • 32-35 min: 38% to 75% B

      • 35-40 min: 75% to 5% B

      • 40-45 min: 5% B

  • Fraction Collection:

    • Collect the fractions corresponding to the 4-coumaroyl-CoA peak.

  • Lyophilization:

    • Pool the collected fractions, flash-freeze in liquid nitrogen, and lyophilize to obtain purified 4-coumaroyl-CoA as a powder.

Protocol 3: In Vitro Assay for Naringenin Synthesis using Chalcone Synthase (CHS)

This protocol describes the use of purified 4-coumaroyl-CoA in an in vitro assay with chalcone synthase (CHS) to produce naringenin.[2]

Materials:

  • Purified 4-coumaroyl-CoA

  • Malonyl-CoA

  • Purified Chalcone Synthase (CHS) enzyme

  • Potassium phosphate (B84403) buffer

  • Methanol

  • Microplate or microcentrifuge tubes

Procedure:

  • Set up the Assay:

    • In a microplate or microcentrifuge tube, combine:

      • Potassium phosphate buffer (to final volume)

      • 4-coumaroyl-CoA (final concentration e.g., 50-100 µM)

      • Malonyl-CoA (final concentration e.g., 150-300 µM)

      • Purified CHS enzyme

  • Incubation:

    • Incubate at 30°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding an equal volume of methanol.

    • Analyze the formation of naringenin by HPLC, monitoring at 289 nm.

Phenylpropanoid Biosynthesis Pathway

The synthesis of 4-coumaroyl-CoA is a key step in the broader phenylpropanoid pathway, which leads to the production of a diverse range of secondary metabolites.

Phenylpropanoid Pathway Phenylalanine Phenylalanine PAL PAL Phenylalanine->PAL Cinnamic_Acid Cinnamic_Acid C4H C4H Cinnamic_Acid->C4H 4-Coumaric_Acid This compound 4CL 4CL 4-Coumaric_Acid->4CL 4-Coumaroyl-CoA 4-Coumaroyl-CoA CHS_STS CHS, STS, etc. 4-Coumaroyl-CoA->CHS_STS Flavonoids Flavonoids Stilbenes Stilbenes Lignin Lignin PAL->Cinnamic_Acid C4H->4-Coumaric_Acid 4CL->4-Coumaroyl-CoA CHS_STS->Flavonoids CHS_STS->Stilbenes CHS_STS->Lignin

Caption: Simplified phenylpropanoid pathway leading to various secondary metabolites.

References

Engineering Escherichia coli for Sustainable Production of p-Coumaric Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

p-Coumaric acid (p-CA) is a valuable phenolic compound with significant applications in the pharmaceutical, nutraceutical, and chemical industries due to its antioxidant, anti-inflammatory, and antimicrobial properties. It also serves as a key precursor for the biosynthesis of a wide array of valuable natural products, including flavonoids and stilbenoids. Microbial production of p-CA using metabolically engineered Escherichia coli offers a promising and sustainable alternative to traditional plant extraction and chemical synthesis methods. This document provides detailed application notes and protocols for the metabolic engineering of E. coli for efficient p-CA production, intended for researchers, scientists, and professionals in drug development and biotechnology.

Metabolic Engineering Strategies for p-Coumaric Acid Production

The biosynthesis of p-CA in engineered E. coli is primarily achieved through two main pathways originating from the aromatic amino acid precursors, L-tyrosine or L-phenylalanine.

  • Tyrosine Ammonia Lyase (TAL) Pathway: This is the most direct route, employing a single enzyme, Tyrosine Ammonia Lyase (TAL), to convert L-tyrosine into p-CA. This pathway is often preferred for its simplicity.

  • Phenylalanine Ammonia Lyase (PAL) and Cinnamate 4-Hydroxylase (C4H) Pathway: This two-step pathway first converts L-phenylalanine to trans-cinnamic acid via Phenylalanine Ammonia Lyase (PAL). Subsequently, Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid to produce p-CA. This step requires a redox partner, typically a cytochrome P450 reductase (CPR), for C4H activity.

Advanced strategies to enhance p-CA production often involve a combination of the following approaches:

  • Enhancing Precursor Supply: Utilizing host strains engineered for high-level production of L-phenylalanine or L-tyrosine.

  • Enzyme Engineering and Selection: Screening for and engineering enzymes (PAL, C4H, TAL) with improved activity, solubility, and substrate specificity. This includes N-terminal modifications of membrane-bound enzymes like C4H to improve their soluble expression in E. coli.[1][2]

  • Increasing Cofactor Availability: The C4H-catalyzed reaction is NADPH-dependent. Overexpressing genes involved in NADPH regeneration, such as zwf from the pentose (B10789219) phosphate (B84403) pathway or ppnk (NAD+ kinase), can significantly boost p-CA titers.[1][3]

  • Elimination of Byproduct Formation: Deleting genes responsible for the formation of inhibitory byproducts, such as acetate (B1210297) (poxB, pta-ackA), can improve cell growth and overall productivity.[4][3]

  • Optimization of Fermentation Conditions: Fine-tuning parameters such as temperature, pH, inducer concentration, and media composition, including the addition of cofactors like 5-aminolevulinic acid (a heme precursor for P450 enzymes), is crucial for maximizing production.[4][3]

Visualizing the Metabolic Pathways and Experimental Workflow

To better understand the flow of metabolites and the experimental process, the following diagrams have been generated.

p_Coumaric_Acid_Biosynthesis_Pathways cluster_Ecoli E. coli Central Metabolism cluster_Pathway1 TAL Pathway cluster_Pathway2 PAL-C4H Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway L_Tyrosine L-Tyrosine Shikimate_Pathway->L_Tyrosine L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine p_Coumaric_Acid p-Coumaric Acid L_Tyrosine->p_Coumaric_Acid TAL trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL TAL Tyrosine Ammonia Lyase (TAL) PAL Phenylalanine Ammonia Lyase (PAL) trans_Cinnamic_Acid->p_Coumaric_Acid C4H/CPR C4H_CPR Cinnamate 4-Hydroxylase (C4H) + CPR NADPH NADPH NADPH->C4H_CPR

Caption: Engineered biosynthetic pathways for p-coumaric acid production in E. coli.

Experimental_Workflow Start Start Strain_Construction 1. Strain Construction (Gene Cloning & Transformation) Start->Strain_Construction Cultivation 2. Cultivation & Induction (Shake Flask / Bioreactor) Strain_Construction->Cultivation Sampling 3. Sample Collection Cultivation->Sampling Extraction 4. Product Extraction Sampling->Extraction Analysis 5. Quantification (HPLC / LC-MS) Extraction->Analysis Data_Processing 6. Data Analysis Analysis->Data_Processing End End Data_Processing->End

Caption: General experimental workflow for p-coumaric acid production and analysis.

Quantitative Data Summary

The following table summarizes the production metrics achieved in various studies on the metabolic engineering of E. coli for p-coumaric acid production.

Engineered Strain / Key StrategyPathwayProduction TiterYieldProductivityCultivation MethodReference
PHCA20 (AtPAL2, AtC4HL373T/G211H, AtATR2, ppnk overexpression)PAL-C4H3.09 g/L20.01 mg/g glucose49.05 mg/L/h5-L Fed-batch Fermentation[1]
Engineered H-02 strain (SmPAL, AtC4H, AtCPR1, zwf co-expression, poxB/pta-ackA deletion)PAL-C4H1.5 g/LNot Reported31.8 mg/L/h5-L Fed-batch Fermentation[3]
Ec/LauC4H-AthPAL (ATR2Δ2–74-LauC4HΔ2–28, AthPAL1, NADPH regulation)PAL-C4H156.09 µM (~25.6 mg/L)Not ReportedNot ReportedShake Flask[5][6]
BL21(DE3)/pETDuet-1-RgPAL (Whole-cell bioconversion from L-tyrosine)TAL525 mg/LNot ReportedNot ReportedWhole-cell Bioconversion[7]

Experimental Protocols

Protocol 1: Construction of p-CA Producing E. coli Strain

This protocol describes the general steps for constructing an expression plasmid and transforming it into E. coli.

1.1. Materials:

  • E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression).

  • Expression vector (e.g., pETDuet-1, pACYCDuet-1).

  • Genes of interest (e.g., TAL, PAL, C4H, CPR), codon-optimized for E. coli.

  • Restriction enzymes and T4 DNA ligase.

  • DNA purification kits.

  • LB medium and agar (B569324) plates with appropriate antibiotics.

1.2. Method:

  • Gene Amplification: Amplify the coding sequences of the pathway genes (e.g., AtPAL2, AtC4H, AtATR2) by PCR from their source or from synthesized DNA fragments. Incorporate appropriate restriction sites in the primers.

  • Vector and Insert Digestion: Digest both the expression vector and the amplified gene fragments with the selected restriction enzymes.

  • Ligation: Ligate the digested gene fragments into the corresponding sites of the expression vector using T4 DNA ligase. For multi-gene pathways, use compatible vectors or assemble the genes into a single operon.

  • Transformation into Cloning Host: Transform the ligation mixture into a competent cloning host strain like E. coli DH5α.

  • Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Screen the resulting colonies by colony PCR and verify the correct plasmid construction by restriction digestion and DNA sequencing.

  • Transformation into Expression Host: Isolate the verified plasmid and transform it into a competent expression host strain like E. coli BL21(DE3).

Protocol 2: Shake Flask Cultivation for p-CA Production

This protocol outlines the procedure for small-scale production of p-CA in shake flasks.

2.1. Materials:

  • Engineered E. coli strain harboring the p-CA production plasmid.

  • LB medium (or M9 minimal medium for de novo synthesis from glucose).

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Incubator shaker.

2.2. Method:

  • Seed Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking at 200-250 rpm.

  • Main Culture Inoculation: Inoculate 50 mL of fresh medium in a 250 mL shake flask with the overnight seed culture to an initial OD600 of ~0.1.

  • Growth: Incubate the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. If required, add precursors (e.g., L-phenylalanine or L-tyrosine) or cofactors (e.g., 5-aminolevulinic acid).[4][3]

  • Production Phase: Reduce the temperature to a range of 25-30°C and continue incubation for 24-72 hours.[4][3]

  • Sampling: Collect samples periodically to measure cell density (OD600) and p-CA concentration.

Protocol 3: Fed-Batch Fermentation in a Bioreactor

For higher titers, a controlled fed-batch fermentation process is recommended.

3.1. Materials:

  • 5-L bioreactor.

  • Defined fermentation medium (containing glucose, nitrogen source, salts, and trace metals).

  • Feeding solution (concentrated glucose and nutrient solution).

  • pH control agents (e.g., NH4OH, H3PO4).

  • Antifoaming agent.

3.2. Method:

  • Inoculum Preparation: Prepare a seed culture as described in the shake flask protocol, scaling up the volume as needed for the bioreactor.

  • Bioreactor Setup: Sterilize the bioreactor containing the initial batch medium. Calibrate pH and dissolved oxygen (DO) probes.

  • Fermentation: Inoculate the bioreactor with the seed culture. Maintain fermentation parameters (e.g., 37°C, pH 7.0, DO > 20%).

  • Induction: When the cell density reaches a predetermined level (e.g., OD600 of 20-30), induce the culture with IPTG and lower the temperature to 30°C.

  • Fed-Batch Phase: Start the feeding of a concentrated glucose solution to maintain a low glucose concentration in the reactor, preventing overflow metabolism.

  • Process Monitoring: Monitor cell growth, glucose consumption, and p-CA production throughout the fermentation. The process typically runs for 48-72 hours post-induction.[1][4]

Protocol 4: Extraction and Quantification of p-CA by HPLC

This protocol details the analysis of p-CA from culture samples.

4.1. Materials:

  • Culture samples.

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • Methanol (B129727) (HPLC grade).

  • p-Coumaric acid standard.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.

4.2. Method:

  • Sample Preparation: Centrifuge 1 mL of culture broth to pellet the cells.

  • Extraction: Take the supernatant and acidify it to pH 2-3 with HCl. Add an equal volume of ethyl acetate and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge to separate the organic and aqueous phases.

  • Drying: Transfer the upper organic layer (ethyl acetate) to a new tube and dry it over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Re-dissolve the dried extract in a known volume of methanol (e.g., 200 µL).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Detection: UV detector at ~310 nm.

    • Quantification: Create a standard curve using known concentrations of a p-coumaric acid standard to determine the concentration in the samples.

The metabolic engineering of E. coli has proven to be a highly effective platform for the production of p-coumaric acid. By selecting an appropriate biosynthetic pathway and applying strategies such as precursor channeling, cofactor engineering, and fermentation optimization, it is possible to achieve high-titer production. The protocols and data presented here serve as a comprehensive resource for researchers aiming to develop and optimize robust microbial cell factories for the sustainable synthesis of p-CA and its valuable derivatives.

References

Application Notes and Protocols for Yeast-Based Biosynthesis of p-Coumaric Acid from Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biosynthesis of p-coumaric acid from glucose using metabolically engineered Saccharomyces cerevisiae. The information compiled from recent research articles offers insights into strain development, fermentation strategies, and analytical quantification, serving as a valuable resource for researchers in metabolic engineering and synthetic biology.

Introduction

p-Coumaric acid is a valuable platform chemical and a precursor for a wide range of commercially important natural products, including flavonoids, stilbenoids, and aromatic polymers. Traditional production methods involving plant extraction or chemical synthesis often face challenges such as low yields, high costs, and environmental concerns. The microbial biosynthesis of p-coumaric acid using engineered yeast, particularly Saccharomyces cerevisiae, presents a promising and sustainable alternative. This document outlines the key metabolic engineering strategies and provides detailed protocols for the production and quantification of p-coumaric acid from glucose.

Metabolic Engineering Strategies for Enhanced p-Coumaric Acid Production

The biosynthesis of p-coumaric acid in S. cerevisiae from glucose is achieved by channeling carbon flux through the shikimate pathway to produce the precursor L-tyrosine, which is then converted to p-coumaric acid by the action of tyrosine ammonia-lyase (TAL). Key metabolic engineering strategies to enhance production are summarized below.

Core Biosynthetic Pathway and Key Genetic Modifications

The central metabolic pathway involves the conversion of glucose to chorismate, the common precursor for aromatic amino acids. Chorismate is then converted to L-tyrosine, which is finally deaminated by TAL to yield p-coumaric acid. To increase the flux towards p-coumaric acid, several genetic modifications are crucial:

  • Overexpression of Tyrosine Ammonia-Lyase (TAL): Introduction and overexpression of a TAL-encoding gene, often from bacteria like Flavobacterium johnsoniae (FjTAL), is the primary step to introduce the final biosynthetic reaction.[1][2][3]

  • Alleviating Feedback Inhibition: The native aromatic amino acid biosynthesis pathway in yeast is tightly regulated by feedback inhibition. Key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by ARO4) and chorismate mutase (encoded by ARO7) are inhibited by L-tyrosine. Overexpressing feedback-resistant mutants, such as ARO4(K229L) and ARO7(G141S), is a critical strategy to enhance the precursor supply.[1][2][4]

  • Blocking Competing Pathways: To direct more carbon flux towards the desired product, competing pathways that drain the precursor pool are often deleted. Knocking out genes like ARO10 (phenylpyruvate decarboxylase) and PDC5 (pyruvate decarboxylase) has been shown to reduce the formation of by-products and improve p-coumaric acid titers.[1][2][4]

  • Enhancing Precursor Supply: Further optimization can be achieved by overexpressing genes within the shikimate pathway to pull the flux towards chorismate. For instance, overexpression of shikimate kinase II (aroL) from E. coli has been identified as beneficial.[2][4] Additionally, engineering the central carbon metabolism, such as introducing a phosphoketalose-based pathway, can increase the availability of the key precursor erythrose-4-phosphate (E4P).[5]

  • Optimizing Transporter Engineering: The knockout of certain amino acid and carbohydrate transporters can surprisingly lead to improved production of p-coumaric acid.[1][6]

Quantitative Data on p-Coumaric Acid Production

The following table summarizes the p-coumaric acid production metrics achieved through various metabolic engineering strategies in S. cerevisiae.

Strain Engineering StrategyTiter (mg/L)Yield (g/g glucose)Productivity (mg/L/h)Reference
Knockout of ARO10 and PDC5, overexpression of feedback-resistant ARO4 and ARO7, and integration of FjTAL.296.73Not ReportedNot Reported[1]
Previous strain with knockout of GAL2 and overexpression of EcppsA.475.11Not ReportedNot Reported[1]
Previous strain with vacuolar localization of FjTAL.593.04Not ReportedNot Reported[1]
Knockout of pdc5 and aro10, overexpression of TAL, ARO4(K229L), ARO7(G141S), and E. coli aroL.1930Not ReportedNot Reported[2]
Machine learning-guided optimization of a phenylalanine-derived pathway.5200.03Not Reported[7][8]
Engineering of AAA biosynthesis and introduction of a phosphoketalose-based pathway.125000.155Not Reported[5]
Development of a platform strain for production from xylose.242 (from xylose)Not ReportedNot Reported[9][10]

Experimental Protocols

This section provides detailed protocols for key experiments in the yeast-based production of p-coumaric acid.

Protocol for Yeast Strain Construction

This protocol describes a general workflow for constructing a p-coumaric acid-producing S. cerevisiae strain using methods like Golden Gate assembly and genomic integration.

1. Gene Cassette Construction:

  • Design expression cassettes for each gene to be overexpressed (e.g., FjTAL, ARO4(K229L), ARO7(G141S)). Each cassette should contain a promoter, the open reading frame (ORF), and a terminator.
  • Assemble the cassettes using methods like Golden Gate assembly into a backbone plasmid containing homologous connector sequences for genomic integration.[11]

2. Yeast Transformation:

  • Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/SS-DNA/PEG) method.
  • Transform the yeast cells with the assembled plasmid constructs.
  • Plate the transformed cells on selective media to isolate successful transformants.

3. Gene Knockouts:

  • For gene deletions (e.g., ARO10, PDC5), use a CRISPR/Cas9-based system or homologous recombination with a selectable marker.
  • Design guide RNAs (gRNAs) targeting the gene of interest.
  • Co-transform yeast cells with a Cas9 expression plasmid and the gRNA expression plasmid, along with a repair template if necessary.
  • Select for successful knockouts on appropriate media and verify the deletion by PCR.

Protocol for Shake Flask Fermentation

This protocol outlines the procedure for batch cultivation of engineered yeast in shake flasks to produce p-coumaric acid.

1. Media Preparation:

  • Prepare a synthetic defined (SD) medium containing:
  • Yeast Nitrogen Base (without amino acids)
  • Glucose (e.g., 20 g/L)
  • Complete Supplement Mixture (CSM) lacking the appropriate amino acid for plasmid selection (if applicable).
  • Sterilize the medium by autoclaving or filtration.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered yeast strain into a sterile culture tube containing 5 mL of SD medium.
  • Incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.

3. Shake Flask Cultivation:

  • Inoculate a 250 mL shake flask containing 50 mL of SD medium with the overnight culture to an initial optical density at 600 nm (OD600) of approximately 0.1.
  • Incubate at 30°C with vigorous shaking (e.g., 250 rpm) for 72-96 hours.
  • Collect samples periodically to measure cell growth (OD600) and p-coumaric acid concentration.

Protocol for p-Coumaric Acid Quantification using HPLC

This protocol details the analysis of p-coumaric acid from the fermentation broth using High-Performance Liquid Chromatography (HPLC).[12][13][14]

1. Sample Preparation:

  • Collect 1 mL of the fermentation broth.
  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the cells.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.
  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both acidified with a small amount of formic acid (e.g., 0.1%). For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: Monitor the absorbance at approximately 310 nm, the maximum absorbance wavelength for p-coumaric acid.
  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a series of standard solutions of p-coumaric acid of known concentrations in the fermentation medium.
  • Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.
  • Determine the concentration of p-coumaric acid in the samples by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the yeast-based biosynthesis of p-coumaric acid.

p_coumaric_acid_pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis E4P Erythrose-4-P PPP->E4P PEP Phosphoenolpyruvate DAHP DAHP E4P->DAHP Glycolysis->PEP PEP->DAHP Chorismate Chorismate DAHP->Chorismate ARO genes Prephenate Prephenate Chorismate->Prephenate ARO7 (G141S) (overexpressed) Phenylpyruvate Phenylpyruvate Chorismate->Phenylpyruvate Tyrosine L-Tyrosine Prephenate->Tyrosine Byproducts Byproducts Phenylpyruvate->Byproducts ARO10 (knockout) pCoumaricAcid p-Coumaric Acid Tyrosine->pCoumaricAcid FjTAL (overexpressed)

Caption: Biosynthetic pathway of p-coumaric acid from glucose in engineered S. cerevisiae.

experimental_workflow StrainDesign Strain Design & Gene Cassette Assembly Transformation Yeast Transformation & Selection StrainDesign->Transformation StrainVerification Strain Verification (PCR) Transformation->StrainVerification InoculumPrep Inoculum Preparation StrainVerification->InoculumPrep Fermentation Shake Flask Fermentation InoculumPrep->Fermentation Sampling Sampling & OD600 Measurement Fermentation->Sampling Analysis Sample Preparation & HPLC Analysis Sampling->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: Experimental workflow for p-coumaric acid production and analysis.

engineering_strategies Start Wild-Type Yeast TAL Overexpress TAL Start->TAL Feedback Alleviate Feedback (ARO4, ARO7 mutants) TAL->Feedback Knockout Block Competing Pathways (ARO10, PDC5) Feedback->Knockout Precursor Enhance Precursor Supply (aroL, etc.) Knockout->Precursor HighProduction High p-Coumaric Acid Production Precursor->HighProduction

Caption: Logical relationship of metabolic engineering strategies for p-coumaric acid production.

References

Application of p-Coumaric Acid in Cosmetics for Antimelanogenic Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a naturally occurring phenolic compound found in various plants and fungi, has garnered significant attention in the cosmetic and dermatological fields for its potent antimelanogenic properties. Its structural similarity to L-tyrosine, the primary substrate for tyrosinase, allows it to act as a competitive inhibitor of this key enzyme in the melanin (B1238610) biosynthesis pathway.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for researchers and professionals interested in evaluating and utilizing p-coumaric acid as a skin-lightening agent in cosmetic formulations.

Mechanism of Action

p-Coumaric acid exerts its antimelanogenic effects through multiple mechanisms:

  • Direct Tyrosinase Inhibition: It competitively inhibits tyrosinase activity, particularly when L-tyrosine is the substrate, thereby blocking the initial and rate-limiting steps of melanogenesis.[1][7][8] Notably, it has been shown to be a more potent inhibitor of human tyrosinase compared to commonly used agents like arbutin (B1665170) and kojic acid.[1][3][4][5][6][8]

  • Inhibition of Tyrosinase Gene Expression: p-Coumaric acid can suppress the gene expression of tyrosinase, often stimulated by factors such as α-melanocyte-stimulating hormone (α-MSH).[1][3]

  • Antioxidant and Anti-inflammatory Properties: Its ability to absorb UV radiation and scavenge reactive oxygen species (ROS) contributes to the inhibition of signaling pathways that lead to increased tyrosinase gene expression and inflammation, both of which can trigger hyperpigmentation.[1][3][4]

Quantitative Data Summary

The following tables summarize the reported efficacy of p-coumaric acid and its derivatives in inhibiting tyrosinase activity and melanin production.

Table 1: Tyrosinase Inhibition by p-Coumaric Acid and its Ethyl Ester

CompoundEnzyme SourceSubstrateInhibition TypeIC50Reference
p-Coumaric acidHumanL-TyrosineMixedLower than arbutin & kojic acid[8]
p-Coumaric acidHumanL-DOPACompetitiveLower than arbutin & kojic acid[8]
p-Coumaric acid ethyl ester (p-CAEE)MushroomL-TyrosineNon-competitive4.89 µg/mL[9][10]
Arbutin (for comparison)MushroomL-Tyrosine-51.54 µg/mL[9][10]

Table 2: Effect of p-Coumaric Acid on Melanin Content in Cell Models

Cell LineStimulantp-Coumaric Acid ConcentrationMelanin Content ReductionReference
B16F10 melanoma cellsα-MSHDose-dependentSignificant inhibition[1][7]
Human epidermal melanocytesUVBNot specifiedPotent antimelanogenic effects[8]
B16/F10 melanoma cells-500 µg/mL (48h)Inhibitory effect observed[11]

Experimental Protocols

Detailed methodologies for key experiments to assess the antimelanogenic effects of p-coumaric acid are provided below.

Cell Viability Assay (MTT Assay)

This protocol is essential to determine the non-toxic concentration range of p-coumaric acid on relevant cell lines (e.g., B16F10 melanoma cells, human epidermal melanocytes).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • B16F10 mouse melanoma cells or human epidermal melanocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • p-Coumaric acid stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of p-coumaric acid in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of p-coumaric acid. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[12][14]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[12][15]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to reduce background noise.

Melanin Content Assay

This assay quantifies the amount of melanin produced by cells after treatment with p-coumaric acid.

Principle: Melanin pigment is extracted from the cells and dissolved. The absorbance of the dissolved melanin solution is measured spectrophotometrically, which is directly proportional to the melanin content.

Materials:

  • B16F10 cells or human epidermal melanocytes

  • 6-well or 24-well plates

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (1N NaOH with 10% DMSO)[16][17]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well or 24-well plate at a density of 2.5 x 10⁴ to 1 x 10⁵ cells/well.[16] After 24 hours, treat the cells with various concentrations of p-coumaric acid and a stimulant (e.g., α-MSH or UVB) for 48-72 hours.[17][18]

  • Cell Harvesting: Wash the cells twice with ice-cold PBS.[16]

  • Cell Lysis and Melanin Solubilization: Add an appropriate volume of lysis buffer to each well (e.g., 1 mL for a 6-well plate).[17] Incubate at 80°C for 1 hour to dissolve the melanin granules.[17][19]

  • Absorbance Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405-492 nm using a microplate reader.[16][20]

  • Normalization: The melanin content can be normalized to the total protein content (determined by a BCA or Bradford assay) or cell number (from a parallel viability assay) to account for any effects on cell proliferation.[16]

Tyrosinase Activity Assay (In Vitro)

This assay measures the direct inhibitory effect of p-coumaric acid on tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of a substrate (L-tyrosine or L-DOPA) to form a colored product (dopachrome). The rate of formation of this product is monitored spectrophotometrically at 475 nm, and the inhibition of this rate in the presence of an inhibitor is quantified.[21][22]

Materials:

  • Mushroom tyrosinase

  • L-tyrosine or L-DOPA solution (2 mg/mL in phosphate (B84403) buffer)[17]

  • Phosphate buffer (0.1 M, pH 6.8)

  • p-Coumaric acid solutions of various concentrations

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • p-Coumaric acid solution (or vehicle for control)

    • Tyrosinase solution

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Add the substrate solution (L-tyrosine or L-DOPA) to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader in kinetic mode.

  • Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with p-coumaric acid.

Visualizations

Signaling Pathway of Melanogenesis Inhibition by p-Coumaric Acid

G cluster_cell UVB UVB / α-MSH CREB CREB Phosphorylation UVB->CREB stimulates pCA p-Coumaric Acid Tyrosinase_Gene Tyrosinase Gene Expression pCA->Tyrosinase_Gene inhibits Tyrosinase_Enzyme Tyrosinase (Enzyme) pCA->Tyrosinase_Enzyme competitively inhibits Cell Melanocyte MITF MITF (Microphthalmia-associated transcription factor) CREB->MITF activates MITF->Tyrosinase_Gene promotes Tyrosinase_Gene->Tyrosinase_Enzyme leads to L_Tyrosine L-Tyrosine Tyrosinase_Enzyme->L_Tyrosine Melanin Melanin Synthesis L_Tyrosine->Melanin substrate for Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation

Caption: Mechanism of p-Coumaric Acid in inhibiting melanogenesis.

Experimental Workflow for Evaluating Antimelanogenic Activity

G start Start cell_culture Cell Culture (e.g., B16F10) start->cell_culture tyrosinase Tyrosinase Activity Assay (In vitro) start->tyrosinase Parallel In vitro test treatment Treatment with p-Coumaric Acid cell_culture->treatment mtt Cell Viability Assay (MTT) treatment->mtt melanin Melanin Content Assay treatment->melanin data_analysis Data Analysis mtt->data_analysis melanin->data_analysis tyrosinase->data_analysis conclusion Conclusion on Antimelanogenic Effect data_analysis->conclusion

Caption: Workflow for assessing the antimelanogenic potential of p-coumaric acid.

References

Investigating the Neuroprotective Potential of p-Coumaric Acid in Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

p-Coumaric acid (p-CA), a naturally occurring phenolic compound found in a variety of plants, fruits, and vegetables, has garnered significant scientific interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] Emerging research has highlighted its potential as a neuroprotective agent, offering a promising avenue for the development of novel therapeutics against neurodegenerative diseases and neuronal damage.[1][3][4] These application notes provide a comprehensive overview of the in vitro evidence for the neuroprotective effects of p-coumaric acid, complete with detailed experimental protocols and data presentation to guide researchers in this field.

Studies in various neuronal cell culture models have demonstrated that p-coumaric acid can protect neurons from a range of insults, including oxidative stress, excitotoxicity, and proteotoxicity.[3][4] The underlying mechanisms of its neuroprotective action are multifaceted, involving the modulation of key signaling pathways, enhancement of endogenous antioxidant defenses, and promotion of cellular clearance mechanisms.[3][4][5]

Key Neuroprotective Mechanisms of p-Coumaric Acid

In vitro studies have elucidated several key mechanisms through which p-coumaric acid exerts its neuroprotective effects:

  • Antioxidant Activity: p-Coumaric acid effectively scavenges free radicals and enhances the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, thereby mitigating oxidative stress-induced neuronal cell death.[3][5]

  • Modulation of Signaling Pathways: It has been shown to activate pro-survival signaling cascades, including the ERK1/2, Akt, and mTOR pathways, leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which is vital for neuronal survival and plasticity.[3][6]

  • Induction of Autophagy: p-Coumaric acid can stimulate autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins.[4][7] This is particularly relevant in neurodegenerative diseases characterized by the accumulation of misfolded proteins.

  • Anti-apoptotic Effects: The compound has been observed to suppress neuronal apoptosis by reducing the activity of key executioner caspases like caspase-3.[8]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the neuroprotective effects of p-coumaric acid in cell culture models.

Table 1: Effect of p-Coumaric Acid on Cell Viability in Corticosterone-Induced Neurotoxicity

Cell LineTreatmentConcentration of p-CAOutcomeReference
SH-SY5YCorticosterone (1 mM)3 µMSignificantly increased cell viability[3]
SH-SY5YCorticosterone (1 mM)10 µMSignificantly increased cell viability[3]
Primary Rat Cortical NeuronsCorticosterone0.3, 1, and 3 µMSignificantly reduced neurotoxicity[3]

Table 2: Effect of p-Coumaric Acid on Antioxidant Enzyme Activity in SH-SY5Y Cells

EnzymeTreatmentConcentration of p-CAResultReference
Superoxide Dismutase (SOD)Corticosterone (1 mM)10 µMIncreased activity to 297.59 ± 20.50 U/mg protein[3]
CatalaseCorticosterone (1 mM)10 µMSignificantly increased activity[3]

Table 3: Effect of p-Coumaric Acid on Mutant SOD1-Induced Neurotoxicity in N2a Cells

AssayTreatmentConcentration of p-CAOutcomeReference
MTT Assay (Cell Viability)SOD1G85R100 nMIncreased cell viability[4][7]
MTT Assay (Cell Viability)SOD1G85R1 µMIncreased cell viability[4][7]
LDH Release Assay (Cytotoxicity)SOD1G85R100 nM, 1 µMAttenuated neurotoxicity[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by p-coumaric acid and a typical experimental workflow for assessing its neuroprotective effects.

G cluster_0 p-Coumaric Acid Mediated Neuroprotection cluster_1 Pro-Survival Pathways cluster_2 Autophagy Induction cluster_3 Antioxidant Response cluster_4 Anti-Apoptotic Effects pCA p-Coumaric Acid ERK ERK1/2 pCA->ERK Akt Akt pCA->Akt Autophagy Autophagy Activation pCA->Autophagy Nrf2 Nrf2 Activation pCA->Nrf2 Apoptosis Apoptosis Inhibition pCA->Apoptosis CREB CREB Phosphorylation ERK->CREB mTOR mTOR Akt->mTOR mTOR->CREB Neuroprotection Neuroprotection CREB->Neuroprotection LC3II LC3-II Formation Autophagy->LC3II p62 p62 Degradation Autophagy->p62 LC3II->Neuroprotection SOD SOD Activity Nrf2->SOD Catalase Catalase Activity Nrf2->Catalase SOD->Neuroprotection Catalase->Neuroprotection Caspase3 Caspase-3 Activity Apoptosis->Caspase3 Apoptosis->Neuroprotection G cluster_workflow Experimental Workflow cluster_assays Assays A 1. Cell Culture (e.g., SH-SY5Y, Primary Neurons) B 2. Pre-treatment with p-Coumaric Acid (Various concentrations) A->B C 3. Induction of Neurotoxicity (e.g., Corticosterone, H₂O₂, Mutant SOD1) B->C D 4. Incubation Period C->D E 5. Assessment of Neuroprotection D->E F Cell Viability Assay (MTT, LDH) E->F G Antioxidant Enzyme Assays (SOD, Catalase) E->G H Western Blot Analysis (p-ERK, p-Akt, LC3-II) E->H I Apoptosis Assay (Caspase-3 Activity) E->I

References

Application Notes and Protocols for the Cell-Free Enzymatic Synthesis of Flavonoids from p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flavonoids are a diverse group of plant secondary metabolites with significant antioxidant, anti-inflammatory, and other health-promoting properties, making them attractive targets for pharmaceutical and nutraceutical development. Traditional methods for obtaining flavonoids, such as plant extraction and chemical synthesis, often face challenges of low yield, high cost, and environmental concerns. Cell-free enzymatic synthesis offers a promising alternative, providing a controlled and efficient platform for the production of specific flavonoids. This document provides detailed application notes and protocols for the cell-free enzymatic synthesis of key flavonoids, including naringenin, kaempferol (B1673270), and quercetin, starting from the precursor p-coumaric acid.

Biosynthetic Pathways

The enzymatic synthesis of flavonoids from p-coumaric acid involves a series of sequential reactions catalyzed by specific enzymes. The core pathway leads to the formation of naringenin, which can be further converted to other flavonoids like kaempferol and quercetin.

Flavonoid_Biosynthesis pCoumaric_acid p-Coumaric Acid pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_acid->pCoumaroyl_CoA 4CL (ATP, CoA) Naringenin_Chalcone Naringenin Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS (3x Malonyl-CoA) Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Quercetin Quercetin Kaempferol->Quercetin F3'H Experimental_Workflow cluster_prep Enzyme Preparation cluster_purification Enzyme Purification cluster_synthesis Cell-Free Synthesis cluster_analysis Product Analysis Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli BL21(DE3) Gene_Cloning->Transformation Protein_Expression Protein Expression (IPTG Induction) Transformation->Protein_Expression Cell_Lysis Cell Lysis (Sonication) Protein_Expression->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Affinity_Chromatography Affinity Chromatography (Ni-NTA) Centrifugation->Affinity_Chromatography SDS_PAGE Purity Analysis (SDS-PAGE) Affinity_Chromatography->SDS_PAGE Reaction_Setup Reaction Mixture Setup SDS_PAGE->Reaction_Setup Incubation Incubation (e.g., 30-40°C) Reaction_Setup->Incubation Extraction Product Extraction (Ethyl Acetate) Incubation->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Application Notes: The Role of 4-Coumaric Acid in Elucidating Plant Phenolic Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Coumaric acid (p-coumaric acid), a hydroxycinnamic acid, is a pivotal intermediate in the plant phenylpropanoid pathway.[1][2] Derived from the deamination and subsequent hydroxylation of L-phenylalanine, it stands at a critical metabolic crossroads, serving as the primary precursor for a vast array of secondary metabolites.[3][4][5][6] These include flavonoids, monolignols (the building blocks of lignin), stilbenes, and coumarins, which are essential for plant growth, development, defense against pathogens, and protection from UV radiation.[7][8] Due to its central position, this compound is an indispensable tool for researchers studying the biosynthesis, regulation, and metabolic engineering of these valuable plant compounds.

Core Applications

  • Precursor for Biosynthetic Pathway Elucidation: this compound is widely used in feeding studies to trace the flow of metabolites through the phenylpropanoid network. By supplying isotopically labeled (e.g., ¹³C or ¹⁴C) or unlabeled this compound to plant tissues, cell cultures, or even engineered microbes, researchers can track its incorporation into downstream products.[9] This approach is fundamental for confirming biosynthetic routes, identifying novel intermediates, and understanding the connectivity between different metabolic branches. For instance, feeding experiments have been crucial in demonstrating the conversion of this compound to monolignols for lignin (B12514952) synthesis and to naringenin (B18129) chalcone, the first committed step in flavonoid biosynthesis.[4][10]

  • Substrate for In Vitro Enzyme Assays: this compound is the natural substrate for several key enzymes in the phenylpropanoid pathway, most notably 4-Coumarate:CoA Ligase (4CL).[11][12][13] This enzyme catalyzes the ATP-dependent activation of this compound to its high-energy thioester, 4-coumaroyl-CoA, a critical entry point for flavonoid and lignin synthesis.[3][5][14] Enzyme extracts from various plant species are assayed using this compound to determine kinetic parameters (Km, Vmax), substrate specificity, and inhibitory effects.[12] Such assays are vital for characterizing enzyme function, understanding metabolic regulation at the protein level, and screening for potential enzyme inhibitors.[15]

  • Modulator of Metabolic Flux: Exogenous application of this compound to plant seedlings or cell cultures can be used to study metabolic plasticity and the regulation of pathway flux.[16][17] By increasing the pool of this precursor, researchers can observe the downstream effects, such as increased accumulation of specific flavonoids or lignin.[16] For example, studies in Arabidopsis thaliana have shown that applying p-coumaric acid can lead to an increase in total lignin content.[16] These experiments provide insights into rate-limiting steps and the capacity of downstream pathways, guiding metabolic engineering efforts.

  • Tool for Studying Gene Regulation and Plant Defense: As a key signaling molecule and a precursor to defense compounds like phytoalexins, this compound is used to study plant-pathogen interactions.[8] Research has shown that it can repress the expression of virulence factors, such as the Type III Secretion System in the plant pathogen Dickeya dadantii.[8] By treating plants with this compound and monitoring changes in gene expression (e.g., via RT-qPCR or RNA-seq), scientists can identify regulatory networks involved in plant defense and phenolic metabolism.

Quantitative Data Summary

The following tables summarize quantitative data related to the use of this compound in studying plant phenolic metabolism.

Table 1: Michaelis-Menten Kinetic Properties of 4-Coumarate:CoA Ligase (4CL) Isoforms from Populus trichocarpa

Enzyme IsoformSubstrateKm (µM)
Ptr4CL3This compound~80
Ptr4CL5This compoundNot Specified
Ptr4CL3Caffeic AcidNot Specified
Ptr4CL5Caffeic AcidNot Specified

(Data adapted from studies on Populus trichocarpa x deltoides)[11][12]

Table 2: Inhibition of 4-Coumarate:CoA Ligase (4CL) by Acylsulfamide Analogs

4CL Source PlantMost Potent InhibitorIC₅₀ (µM)
Arabidopsis thalianaAcylsulfamide Analog0.10 - 2.4
Glycine max (Soybean)Acylsulfamide Analog0.10 - 2.4
Populus trichocarpa (Poplar)Acylsulfamide Analog0.10 - 2.4
Petunia hybrida (Petunia)Acylsulfamide Analog0.10 - 2.4

(Data represents the range of IC₅₀ values for the most potent inhibitors against each 4CL, in the presence of 100 µM this compound)[15]

Table 3: Quantification of Phenolic Acids in Various Plant Extracts by HPLC

Plant/CultivarThis compound ContentAnalytical Method
Date (Phoenix dactylifera) - Four CultivarsPresent, but not the predominant phenolic acidRP-HPLC
Sarcomphalus joazeiro (Leaves)0.0369 ± 0.017609 mg/gHPLC-DAD
Sarcomphalus joazeiro (Bark)0.0401 ± 0.000028 mg/gHPLC-DAD
Summer Savory (Satureja hortensis)Detected in trace amountsHPLC-DAD

(Data compiled from multiple sources)[18][19][20]

Visualizations of Pathways and Workflows

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCoumaric This compound Cin->pCoumaric C4H pCoumaroylCoA 4-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL Coumarins Coumarins pCoumaric->Coumarins Multiple Steps Flavonoids Flavonoids (e.g., Naringenin Chalcone) pCoumaroylCoA->Flavonoids CHS Stilbenes Stilbenes (e.g., Resveratrol) pCoumaroylCoA->Stilbenes STS Lignin Monolignols -> Lignin (p-Coumaryl Alcohol) pCoumaroylCoA->Lignin Multiple Steps

Caption: Central role of this compound in the phenylpropanoid pathway.

Feeding_Study_Workflow start Plant Material (e.g., Seedlings, Cell Culture) treatment Incubation with This compound Solution (Labeled or Unlabeled) start->treatment harvest Harvest & Quench Metabolism (e.g., Liquid Nitrogen) treatment->harvest extraction Extraction of Phenolic Compounds (e.g., Methanol (B129727)/Water) harvest->extraction analysis Metabolite Analysis (HPLC, LC-MS, GC-MS) extraction->analysis end Data Interpretation: Pathway Elucidation, Flux Analysis analysis->end

Caption: Experimental workflow for a plant feeding study.

Enzyme_Assay_Workflow Substrates Substrates: - this compound - ATP - Coenzyme A Reaction Incubation in Buffer Substrates->Reaction Enzyme Enzyme Source: Crude or Purified 4CL Enzyme->Reaction Product Product: 4-Coumaroyl-CoA Reaction->Product Detection Detection: - Spectrophotometry (Absorbance) - HPLC Product->Detection

Caption: Workflow for an in vitro 4-Coumarate:CoA Ligase (4CL) enzyme assay.

Experimental Protocols

Protocol 1: In Vivo Feeding Study with Arabidopsis thaliana Seedlings

Objective: To monitor the incorporation of exogenously supplied this compound into downstream phenylpropanoids.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 10-14 days old), grown aseptically on Murashige and Skoog (MS) agar (B569324) plates.

  • Liquid MS medium.

  • This compound stock solution (10 mM in DMSO).

  • Extraction solvent: 80% (v/v) methanol in water.

  • Liquid nitrogen.

  • Microcentrifuge tubes.

  • HPLC or LC-MS system.

Procedure:

  • Preparation: Gently remove whole seedlings from MS agar plates and transfer them to a flask containing liquid MS medium. Allow them to acclimate for 1-2 hours with gentle shaking.

  • Treatment: Add this compound stock solution to the liquid medium to a final concentration of 50-100 µM. A control flask with an equivalent amount of DMSO should be run in parallel.

  • Incubation: Incubate the seedlings for a defined time course (e.g., 6, 12, 24 hours) under standard growth conditions.

  • Harvesting: At each time point, remove seedlings from the liquid medium, gently blot dry, and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Extraction: a. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. b. Transfer approximately 50 mg of powdered tissue to a microcentrifuge tube. c. Add 1 mL of ice-cold 80% methanol. d. Vortex thoroughly and incubate on ice for 30 minutes, with occasional vortexing. e. Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Analysis: a. Transfer the supernatant to a new tube. This contains the phenolic extract. b. Filter the extract through a 0.22 µm syringe filter into an HPLC vial. c. Analyze the sample using a reverse-phase HPLC-DAD or LC-MS system to identify and quantify this compound and its metabolites (e.g., flavonoids, sinapoyl malate) by comparing retention times and spectral data to authentic standards.

Protocol 2: In Vitro Enzyme Assay for 4-Coumarate:CoA Ligase (4CL) Activity

Objective: To determine the activity of 4CL from plant tissue extracts by monitoring the formation of 4-coumaroyl-CoA.

Materials:

  • Plant tissue (e.g., young stems, leaves).

  • Protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT).

  • Assay buffer (e.g., 200 mM Tris-HCl pH 7.5).

  • Substrate solutions: 5 mM this compound, 10 mM ATP, 2.5 mM Coenzyme A (CoA), 50 mM MgCl₂.

  • UV-Vis Spectrophotometer capable of reading at 333 nm.

  • Quartz cuvettes.

Procedure:

  • Protein Extraction: a. Harvest and immediately freeze plant tissue in liquid nitrogen. b. Grind ~200 mg of tissue to a fine powder. c. Homogenize the powder in 1 mL of ice-cold protein extraction buffer. d. Centrifuge at 15,000 x g for 20 minutes at 4°C. e. Collect the supernatant, which contains the crude protein extract. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay: a. The final reaction volume will be 200 µL. Prepare a master mix in the assay buffer. b. In a quartz cuvette, combine:

    • 100 µL Assay Buffer
    • 20 µL 50 mM MgCl₂
    • 20 µL 10 mM ATP
    • 20 µL 2.5 mM CoA
    • 10-20 µL of crude protein extract (adjust volume based on protein concentration). c. Equilibrate the mixture in the spectrophotometer at 30°C for 2 minutes. d. Start the reaction by adding 20 µL of 5 mM this compound and mix immediately.

  • Measurement: a. Monitor the increase in absorbance at 333 nm for 5-10 minutes. This wavelength corresponds to the formation of the 4-coumaroyl-CoA thioester. b. A control reaction without this compound or without the enzyme extract should be run to measure any background activity.

  • Calculation: a. Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve. b. Use the molar extinction coefficient of 4-coumaroyl-CoA at 333 nm to convert the rate into specific activity (e.g., nmol of product formed per minute per mg of protein).

Protocol 3: Quantification of Phenolic Compounds by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and related phenolics from a plant extract.[21][22]

Materials:

  • Plant extract (prepared as in Protocol 1).

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Standard solutions of this compound and other relevant phenolics at known concentrations.

Procedure:

  • Sample and Standard Preparation: a. Prepare the plant extract as described previously and filter it. b. Prepare a series of standard solutions for each compound of interest (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.

  • HPLC Method: a. Column Temperature: 30°C. b. Flow Rate: 1.0 mL/min. c. Injection Volume: 10 µL. d. Detection Wavelength: Monitor at multiple wavelengths, typically ~310-320 nm for hydroxycinnamic acids like this compound, and ~280 nm or ~350 nm for other phenolics. e. Gradient Elution (Example):

    • 0-5 min: 5% B
    • 5-35 min: Linear gradient from 5% to 40% B
    • 35-40 min: Linear gradient from 40% to 100% B
    • 40-45 min: Hold at 100% B (column wash)
    • 45-50 min: Return to 5% B (re-equilibration)

  • Analysis: a. Inject the standard solutions to establish retention times and create calibration curves (peak area vs. concentration). b. Inject the plant extract samples. c. Identify peaks in the sample chromatograms by comparing their retention times and UV-Vis spectra with the standards. d. Quantify the amount of each compound in the sample by using the regression equation from the corresponding calibration curve. Results are typically expressed as mg per gram of dry or fresh weight of the plant tissue.[20]

References

Application Notes and Protocols for the Development of p-Coumaric Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid naturally abundant in various plants, cereals, and fruits, serves as a promising scaffold for the development of novel therapeutic agents.[1][2] Its inherent biological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, make it an attractive starting point for medicinal chemistry campaigns.[1][3] Chemical modification of p-coumaric acid's phenolic hydroxyl or carboxylic acid groups can lead to the generation of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[4] These derivatives, such as esters and amides, have demonstrated significant potential in preclinical studies, targeting a multitude of cellular pathways implicated in various diseases.[1][4]

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of p-coumaric acid derivatives, intended to guide researchers in the exploration of this versatile natural product for drug discovery.

Synthesis of p-Coumaric Acid Derivatives

The structural versatility of p-coumaric acid allows for straightforward chemical modifications to generate libraries of ester and amide derivatives.[4]

General Synthetic Workflow

The synthesis of p-coumaric acid derivatives typically involves the activation of the carboxylic acid moiety, followed by reaction with a desired alcohol or amine.

Synthetic_Workflow pCA p-Coumaric Acid Activation Carboxylic Acid Activation pCA->Activation AcylChloride p-Coumaroyl Chloride Activation->AcylChloride Ester p-Coumarate Ester AcylChloride->Ester Esterification Amide p-Coumaramide AcylChloride->Amide Amidation Alcohol Alcohol (R-OH) Alcohol->Ester Amine Amine (R-NH2) Amine->Amide

Caption: General workflow for the synthesis of p-coumaric acid esters and amides.

Experimental Protocols

Protocol 1: Synthesis of p-Coumarate Esters

This protocol describes a general method for the synthesis of p-coumarate esters via acid-catalyzed esterification.

Materials:

  • p-Coumaric acid

  • Appropriate alcohol (e.g., ethanol (B145695), butanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve p-coumaric acid (0.08 mol) in an excess of the desired alcohol (0.74 mol).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture under reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralize the solution with a sodium bicarbonate solution until effervescence ceases.

  • Extract the ester product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude ester.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of p-Coumaramides

This protocol details the synthesis of p-coumaramides from p-coumaroyl chloride.[5]

Materials:

  • p-Coumaric acid

  • Thionyl chloride (SOCl₂)

  • Appropriate amine or aniline (B41778)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Step 1: Preparation of p-Coumaroyl Chloride

  • In a round-bottom flask, carefully add thionyl chloride (0.3 mol) dropwise to p-coumaric acid (0.25 mol) at room temperature with stirring.

  • After the addition is complete, continue stirring for 4 hours.

  • Heat the mixture in a water bath at 80°C for 30 minutes.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting p-coumaroyl chloride is used directly in the next step.

Step 2: Amidation

  • Dissolve the appropriate amine or aniline (0.1 mol) in 50 mL of diethyl ether.

  • In a separate flask, dissolve the freshly prepared p-coumaroyl chloride (0.1 mol) in 50 mL of diethyl ether and cool the solution to 0-10°C in an ice bath.

  • Add the amine/aniline solution dropwise to the p-coumaroyl chloride solution with constant stirring.

  • Allow the reaction to proceed at room temperature. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitate.

  • Wash the ether layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude amide.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).[5]

Biological Evaluation of p-Coumaric Acid Derivatives

A panel of in vitro assays is essential to characterize the biological activities of newly synthesized p-coumaric acid derivatives.

Antioxidant Activity

The antioxidant potential of p-coumaric acid derivatives is a key attribute, contributing to their therapeutic effects in various disease models.[6] This activity is often mediated by the scavenging of free radicals and the activation of the Nrf2 signaling pathway.[4]

Signaling Pathway: Nrf2 Activation

Nrf2_Pathway pCAD p-Coumaric Acid Derivative Keap1 Keap1 pCAD->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Caption: Nrf2 signaling pathway activation by p-coumaric acid derivatives.

Protocol 3: DPPH Radical Scavenging Assay

This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Test compounds (p-coumaric acid derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

  • Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A blank containing methanol and a control containing DPPH solution and methanol should be included.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Protocol 4: ABTS Radical Cation Scavenging Assay

This assay assesses the capacity of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

  • Generate the ABTS radical cation (ABTS•⁺) by mixing equal volumes of the ABTS and potassium persulfate stock solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • On the day of the assay, dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compounds and the standard.

  • In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the diluted ABTS•⁺ solution.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

Table 1: Antioxidant Activity of Representative p-Coumaric Acid Derivatives

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Reference
p-Coumaric acidVariesVaries[4]
Ferulic acid amide derivative 5b-5 ± 0.7[7]
Ferulic acid amide derivative 4b53 ± 3.67 ± 1.8[7]
p-Coumaric acid amide derivative 5a-8 ± 4.3[7]

Note: IC₅₀ values can vary significantly based on specific experimental conditions.

Anti-inflammatory Activity

p-Coumaric acid and its derivatives exhibit anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways such as NF-κB and MAPK.[4]

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway pCAD p-Coumaric Acid Derivative IKK IKK pCAD->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB sequesters Ub Ubiquitin IkB->Ub NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation Proteasome Proteasomal Degradation Ub->Proteasome DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-1β) DNA->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: NF-κB signaling pathway inhibition by p-coumaric acid derivatives.

Protocol 5: In Vitro COX-2 Inhibition Assay

This protocol uses an enzyme immunoassay (EIA) to measure the inhibition of human recombinant COX-2.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or Abcam)

  • Test compounds dissolved in DMSO

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic acid solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific COX-2 inhibitor screening kit.

  • Prepare a solution of the test compound in DMSO at the desired final concentration (e.g., 10 µM).

  • In a reaction vessel, combine the reaction buffer, COX-2 enzyme, and heme.

  • Add the test compound solution to the enzyme mixture and pre-incubate.

  • Initiate the reaction by adding the arachidonic acid solution.

  • Incubate for a specified time at a controlled temperature (e.g., 37°C).

  • Stop the reaction and measure the product formation (e.g., prostaglandin) using the detection method provided in the kit (often colorimetric or fluorometric).

  • A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • Calculate the percentage of COX-2 inhibition for each compound.

Anticancer Activity

The anticancer potential of p-coumaric acid derivatives can be assessed by evaluating their cytotoxicity against various cancer cell lines.

Protocol 6: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium and treat the cells with 100 µL of the compound dilutions. Include untreated and vehicle-treated controls.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Table 2: Anticancer Activity of p-Coumaric Acid

Cell LineIC₅₀ (µmol/L)Reference
HT-29 (colon cancer)1600[2]
HCT-15 (colon cancer)1400[2]
Antimicrobial Activity

The antimicrobial efficacy of p-coumaric acid derivatives can be determined by measuring their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Protocol 7: Broth Tube Dilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Sterile test tubes or 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the microorganism in the broth medium (e.g., to a 0.5 McFarland standard).

  • Prepare serial twofold dilutions of the test compounds and the standard drug in the broth medium in a series of test tubes or a 96-well plate.

  • Inoculate each tube or well with the standardized microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the tubes or plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect for turbidity or measure the optical density to determine the MIC. The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 3: Antimicrobial Activity of a Representative p-Coumaric Acid Derivative

CompoundOrganismMIC (µM/mL)Reference
Compound 17S. aureus, B. subtilis, E. coli, C. albicans, A. niger1.73 (pMICam)[5]
Ferulic acid amide derivative 5bB. subtilis215 (IC₅₀)[7]
Ferulic acid amide derivative 4dB. subtilis336 (IC₅₀)[7]
Ferulic acid amide derivative 4bP. aeruginosa365 (IC₅₀)[7]
Ferulic acid amide derivative 5bP. aeruginosa341 (IC₅₀)[7]

Note: pMIC is the negative logarithm of the MIC. IC₅₀ values for antimicrobial activity are also reported in some studies.

Conclusion

p-Coumaric acid represents a valuable and readily modifiable scaffold for the development of new drug candidates with a wide range of therapeutic applications. The protocols outlined in this document provide a framework for the synthesis and comprehensive biological evaluation of p-coumaric acid derivatives. By systematically exploring the structure-activity relationships of these compounds, researchers can identify lead candidates with enhanced potency and selectivity for further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 4-Coumaric Acid Production in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving 4-coumaric acid (pCA) yield in Saccharomyces cerevisiae.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No this compound Production Inefficient Biosynthetic Pathway: The heterologous pathway for pCA production from phenylalanine (PAL pathway) or tyrosine (TAL pathway) may not be functioning optimally. The PAL route is often reported to be more efficient.[1][2]1. Pathway Selection: Confirm you are using the more efficient phenylalanine (PAL) pathway, which involves the enzymes Phenylalanine Ammonia (B1221849) Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H), along with a cytochrome P450 reductase (CPR).[1][3] 2. Codon Optimization: Ensure that the heterologous genes (e.g., PAL, C4H, CPR) have been codon-optimized for expression in S. cerevisiae.
Suboptimal Enzyme Expression: Insufficient expression levels of key enzymes like PAL and C4H can limit the metabolic flux towards pCA.1. Strong Promoters: Utilize strong constitutive promoters (e.g., TEF1, TDH3) to drive the expression of PAL and C4H. 2. Gene Copy Number: Increase the copy number of the PAL and C4H expression cassettes integrated into the yeast genome.
Stagnant or Declining Yield After Initial Success Precursor Limitation: The native aromatic amino acid (AAA) biosynthesis pathway (shikimate pathway) in S. cerevisiae is tightly regulated by feedback inhibition, limiting the supply of phenylalanine and tyrosine.1. Alleviate Feedback Inhibition: Introduce mutations in key regulatory genes. Use feedback-resistant variants such as ARO4K229L and ARO7G141S.[4] 2. Overexpress Pathway Genes: Overexpress crucial genes in the shikimate pathway, such as ARO1 or aroL from E. coli (shikimate kinase).[1][4] 3. Enhance Precursor Supply: Engineer central carbon metabolism to increase the availability of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) by introducing a phosphoketalose-based pathway.[1][5]
Toxicity of this compound or Intermediates: Accumulation of pCA or its precursor, cinnamic acid, can be toxic to yeast cells, leading to growth inhibition and reduced productivity.[6]1. Monitor Cell Viability: Regularly assess cell density (OD600) and viability during fermentation. Significant growth inhibition after initial pCA accumulation may indicate toxicity.[6][7] 2. In Situ Product Removal: Consider implementing strategies for in situ product removal, such as extractive fermentation, to keep the extracellular pCA concentration below toxic levels. 3. Enhance Yeast Tolerance: Investigate strategies to improve yeast tolerance to phenolic compounds.[8]
Accumulation of Unwanted Byproducts Competing Metabolic Pathways: Endogenous yeast pathways can divert precursors away from pCA synthesis. For example, phenylpyruvate can be converted to other compounds by enzymes like Aro10p and Pdc5p.[9][4]1. Knockout Competing Genes: Delete genes encoding enzymes that lead to byproduct formation, such as ARO10 and PDC5.[9][4] 2. Analyze Culture Supernatant: Use HPLC or LC-MS to identify and quantify major byproducts to pinpoint the specific competing pathways.
Reduction of Pathway Intermediates: Endogenous reductases can convert intermediates like p-coumaroyl-CoA to unwanted side products.1. Identify and Delete Reductase Genes: Screen for and delete endogenous reductase genes, such as TSC13, that may act on pathway intermediates.[10]
Inconsistent Results Between Batches Variability in Fermentation Conditions: Minor variations in media composition, pH, temperature, and aeration can significantly impact pCA production.1. Optimize Fermentation Parameters: Systematically optimize parameters such as temperature, pH, and media components using a Design of Experiments (DoE) approach.[11][12] For example, interactions between culture temperature and the expression of genes like ARO4 have been shown to be significant.[11][12] 2. Maintain Consistent Conditions: Ensure tight control over all fermentation parameters between batches.

Frequently Asked Questions (FAQs)

1. Which biosynthetic pathway is better for this compound production in S. cerevisiae: the PAL or TAL pathway?

The phenylalanine ammonia lyase (PAL) pathway, which converts L-phenylalanine to cinnamic acid and then to this compound, has been reported to be more efficient and suitable for high-level pCA production in S. cerevisiae compared to the tyrosine ammonia lyase (TAL) pathway.[1][2][3]

2. How can I increase the supply of precursors for this compound synthesis?

To increase the precursor supply, you should focus on engineering the native aromatic amino acid biosynthesis pathway. Key strategies include:

  • Overexpressing feedback-resistant enzymes : Use mutated versions of ARO4 (e.g., ARO4K229L) and ARO7 (e.g., ARO7G141S) to bypass the natural feedback inhibition by phenylalanine and tyrosine.[9][4]

  • Overexpressing key pathway enzymes : Increasing the expression of enzymes like shikimate kinase (aroL from E. coli) can help pull more carbon flux through the pathway.[1][4]

  • Deleting competing pathways : Knocking out genes like ARO10 and PDC5 prevents the diversion of intermediates to unwanted byproducts.[9][4]

  • Rewiring central metabolism : Introducing a phosphoketalose pathway can increase the availability of the key precursor erythrose-4-phosphate (E4P).[1][5]

3. What are the typical yields and titers of this compound I can expect?

Yields and titers can vary significantly based on the strain, pathway optimization, and fermentation strategy. Reported values range from around 0.5 g/L in initial optimization cycles to as high as 12.5 g/L in highly engineered strains using fed-batch fermentation.[1][5]

4. Is this compound toxic to S. cerevisiae?

Yes, high concentrations of this compound and its precursor, cinnamic acid, can be toxic to S. cerevisiae, leading to growth inhibition.[2][6][7] The inhibitory effects are concentration-dependent. Some studies have shown that yeast growth can be significantly reduced at pCA concentrations of 2.0 g/L.[6]

5. How does subcellular localization of enzymes affect production?

Targeting biosynthetic enzymes to specific organelles, such as the vacuole, can improve product titers. This strategy can help to sequester the product or intermediates, potentially reducing toxicity and increasing pathway efficiency. Anchoring the enzyme FjTAL to the yeast vacuole has been shown to significantly increase pCA yield.[9]

6. What is the role of cytochrome P450 reductase (CPR)?

Cinnamate-4-hydroxylase (C4H) is a cytochrome P450 enzyme that requires a reductase partner (CPR) to function. It is crucial to co-express a compatible CPR, often from the same source organism as the C4H (e.g., Arabidopsis thaliana), to ensure efficient conversion of cinnamic acid to this compound.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound production in S. cerevisiae.

Table 1: this compound Titers and Yields from Different Engineering Strategies

Engineering StrategyTiter (g/L)Yield (g/g glucose)Reference
Machine learning-guided optimization of the PAL pathway0.520.03[1]
Expression of aroL, feedback-resistant ARO4 and ARO7, and deletion of competing pathways1.960.04[1]
Combination of TAL and PAL pathways with a phosphoketolase pathway (shake flask)3.1Not Reported[1]
Combination of TAL and PAL pathways with a phosphoketolase pathway (fed-batch bioreactor)12.50.15[1][5]
Knockout of ARO10 & PDC5, expression of feedback-resistant ARO4 & ARO7, and TAL integration0.297Not Reported
Above strategy + GAL2 knockout and EcppsA overexpression0.475Not Reported[9]
Above strategy + vacuolar localization of FjTAL0.593Not Reported[9]

Experimental Protocols

Protocol 1: Basic Shake Flask Cultivation for this compound Production

This protocol outlines a standard batch cultivation method for evaluating pCA production in engineered S. cerevisiae.

1. Media Preparation:

  • Prepare synthetic defined (SD) minimal medium containing:

    • 6.7 g/L Yeast Nitrogen Base without amino acids

    • 20 g/L glucose (or as required by the experiment)

    • Appropriate amino acid drop-out mix to maintain selection for plasmids.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of selective medium.

  • Incubate at 30°C with shaking at 200-250 rpm for 24 hours.

3. Production Culture:

  • Inoculate 50 mL of selective production medium in a 250 mL baffled shake flask with the overnight culture to an initial OD600 of 0.1.

  • Incubate at 30°C with shaking at 200-250 rpm for 72-96 hours.

4. Sampling and Analysis:

  • Withdraw samples at regular intervals (e.g., 24, 48, 72, 96 hours).

  • Measure cell density (OD600).

  • Centrifuge the sample to pellet the cells. Collect the supernatant for analysis.

  • Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography (HPLC).

Visualizations

Biosynthetic Pathways for this compound

4_Coumaric_Acid_Biosynthesis cluster_central_metabolism Central Metabolism cluster_shikimate Shikimate Pathway cluster_pal_pathway PAL Pathway (Heterologous) cluster_tal_pathway TAL Pathway (Heterologous) Glucose Glucose E4P Erythrose-4-Phosphate (E4P) Glucose->E4P PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP ARO3, ARO4 E4P->DAHP ARO3, ARO4 Chorismate Chorismate DAHP->Chorismate ARO1, ARO2 Prephenate Prephenate Chorismate->Prephenate ARO7 L_Phenylalanine L-Phenylalanine Prephenate->L_Phenylalanine L_Tyrosine L-Tyrosine Prephenate->L_Tyrosine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL pCA_TAL This compound L_Tyrosine->pCA_TAL TAL ARO7 ARO7 L_Tyrosine->ARO7 Feedback Inhibition ARO3 ARO3 L_Tyrosine->ARO3 Feedback Inhibition pCA_PAL This compound Cinnamic_Acid->pCA_PAL C4H + CPR

Caption: Biosynthesis of this compound from glucose in S. cerevisiae.

Experimental Workflow for Strain Improvement

Strain_Improvement_Workflow start Start: Low pCA Yield precursor_check Problem: Precursor Limitation? start->precursor_check byproduct_check Problem: Byproduct Formation? precursor_check->byproduct_check No solution_precursor Solution: 1. Overexpress feedback-resistant ARO4 & ARO7 2. Overexpress ARO1/aroL precursor_check->solution_precursor Yes toxicity_check Problem: Toxicity? byproduct_check->toxicity_check No solution_byproduct Solution: Knockout competing pathway genes (ARO10, PDC5) byproduct_check->solution_byproduct Yes high_yield Result: High pCA Yield toxicity_check->high_yield No solution_toxicity Solution: 1. Optimize fermentation conditions 2. In situ product removal toxicity_check->solution_toxicity Yes solution_precursor->byproduct_check solution_byproduct->toxicity_check solution_toxicity->high_yield

Caption: Troubleshooting workflow for improving this compound production.

References

Technical Support Center: Overcoming Feedback Inhibition in the p-Coumaric Acid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to feedback inhibition in the p-coumaric acid biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition in the context of the p-coumaric acid pathway?

A1: Feedback inhibition is a natural regulatory mechanism where the end-product of a metabolic pathway, or an intermediate, binds to and inhibits the activity of an enzyme earlier in the pathway. This process helps cells to conserve energy and resources by preventing the overproduction of metabolites. In the p-coumaric acid pathway, key enzymes are inhibited by aromatic amino acids (L-tyrosine, L-phenylalanine) or downstream products, which can limit the overall yield of p-coumaric acid.[1]

Q2: Which enzymes in the p-coumaric acid pathway are the primary targets of feedback inhibition?

A2: The most significant points of feedback regulation occur at the beginning of the aromatic amino acid biosynthesis pathway. The key enzymes affected are:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase: This is the first committed step in the shikimate pathway. In many microorganisms, there are multiple isoforms of this enzyme that are feedback-inhibited by L-tyrosine, L-phenylalanine, and L-tryptophan.[2][3]

  • Chorismate mutase: This enzyme catalyzes the conversion of chorismate to prephenate, a key branch point leading to the synthesis of L-phenylalanine and L-tyrosine. It is often inhibited by these two aromatic amino acids.[4]

  • Tyrosine Ammonia Lyase (TAL): While less common, TAL, which directly converts L-tyrosine to p-coumaric acid, can be subject to product inhibition by p-coumaric acid itself.[5][6]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme, which activates p-coumaric acid, can be allosterically inhibited by downstream flavonoid products like naringenin.[5][7]

Q3: What are the common strategies to overcome feedback inhibition in this pathway?

A3: The primary strategies involve protein engineering to create enzymes that are no longer sensitive to inhibitor binding. These include:

  • Site-Directed Mutagenesis: This technique involves making specific changes to the DNA sequence of the gene encoding the target enzyme. By altering the amino acid residues in the allosteric binding site of the inhibitor, the enzyme's sensitivity to feedback inhibition can be reduced or eliminated.[5][8]

  • Directed Evolution: This method involves generating a large library of random mutations in the target gene and then screening for variants that exhibit resistance to feedback inhibition.[5][7]

  • Enzyme Selection: Sourcing enzymes from different organisms can provide variants with naturally lower susceptibility to feedback inhibition.[5][8]

Troubleshooting Guides

Issue 1: Low p-Coumaric Acid Titer Despite Overexpression of Pathway Genes
Possible Cause Troubleshooting Steps
Endogenous Feedback Inhibition 1. Identify the key feedback-sensitive enzymes in your host organism's p-coumaric acid pathway (e.g., DAHP synthase, chorismate mutase). 2. Introduce known mutations that confer feedback resistance to these enzymes. For example, in E. coli, mutations in aroG can alleviate feedback inhibition by phenylalanine.[3][9][10] In S. cerevisiae, using feedback-resistant variants like ARO4(K229L) and ARO7(G141S) can significantly increase product titers.[11][12] 3. Verify the expression of the mutant enzymes and assess their activity in vitro to confirm reduced sensitivity to inhibitors.
Precursor Limitation 1. Ensure sufficient supply of the primary precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).[13] 2. Overexpress genes involved in the pentose (B10789219) phosphate (B84403) pathway (e.g., tktA) to increase E4P availability. 3. Consider engineering the glucose transport system (e.g., by deleting ptsG in E. coli) to increase PEP availability.[14]
Toxicity of Intermediates or Product 1. Perform toxicity assays to determine if p-coumaric acid or any pathway intermediates are inhibitory to your host organism's growth. 2. If toxicity is observed, consider strategies for in situ product removal or engineering the host for improved tolerance.
Issue 2: Site-Directed Mutagenesis Failure (No Colonies or No Mutation)
Possible Cause Troubleshooting Steps
Poor Primer Design 1. Ensure primers are between 25-45 bases in length with a melting temperature (Tm) of ≥78°C. 2. The desired mutation should be in the middle of the primer with 10-15 bases of correct sequence on both sides. 3. Primers should have a minimum GC content of 40% and terminate in one or more C or G bases.[2] 4. Use online tools to check for potential hairpins or self-dimerization.
Suboptimal PCR Conditions 1. Optimize the annealing temperature. A temperature gradient PCR can be helpful.[2] 2. Ensure you are using a high-fidelity DNA polymerase to prevent introducing unwanted mutations. 3. Adjust the extension time based on the size of your plasmid (typically 60 seconds per kb).[2]
Inefficient DpnI Digestion 1. DpnI is used to digest the parental, methylated template DNA. Ensure your plasmid was isolated from a dam+E. coli strain. 2. Increase the DpnI digestion time (e.g., 2 hours instead of 1 hour) or use a higher concentration of the enzyme.[2]
Low Transformation Efficiency 1. Use highly competent cells. Prepare fresh competent cells or use a commercially available high-efficiency strain. 2. Verify the transformation efficiency of your competent cells with a control plasmid.[2]

Quantitative Data

Table 1: Feedback-Resistant Mutants of DAHP Synthase
OrganismEnzymeWild-TypeMutant(s)Key FindingsReference
Escherichia coliAroGPhenylalanine sensitiveF209SIncreased resistance to phenylalanine feedback inhibition.[3]
Escherichia coliAroGPhenylalanine sensitiveQ151A, Q151L, Q151NDecreased inhibition by 20 mM L-phenylalanine from 51% to 12-27%.[9]
Escherichia coliAroGPhenylalanine sensitivearoG8/15 (double mutant)Higher enzymatic activity and greater resistance to feedback inhibition, leading to a 116% improvement in phenylalanine titer.[10]
Saccharomyces cerevisiaeARO4Tyrosine sensitiveARO4-OFPEnzyme became free from feedback inhibition by tyrosine.[15]
Saccharomyces cerevisiaeARO4Tyrosine sensitiveK229LUsed to increase the production of p-coumaric acid and other aromatic compounds.[11][16]
Table 2: Feedback-Resistant Mutants of Chorismate Mutase
OrganismEnzymeWild-TypeMutant(s)Key FindingsReference
Escherichia coliTyrATyrosine sensitiveVarious mutants with substitutions at Tyr263 or residues 354-357Mutant enzymes were not inhibited by tyrosine.[17]
Saccharomyces cerevisiaeARO7Tyrosine sensitiveG141SOverexpression of this mutant, along with a feedback-resistant DAHP synthase, led to a p-coumaric acid titer of 1.93 g/L.[11]
Table 3: Kinetic Parameters of Tyrosine Ammonia Lyases (TALs)
Enzyme SourceKm (mM) for L-Tyrosinekcat (s-1)kcat/Km (s-1·mM-1)Ki (mM) for p-Coumaric AcidReference
Chryseobacterium luteum sp. nov (TALclu)0.019-1631-[18]
Rivularia sp. PCC 7116 (TALrpc)---Relatively low Ki[18]
Catenulispora acidiphila (PTALcma)---Relatively low Ki[18]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis using PCR

This protocol is a general guideline for introducing point mutations into a plasmid.

1. Primer Design:

  • Design two complementary primers, each containing the desired mutation.

  • The primers should be 25-45 nucleotides in length.

  • The melting temperature (Tm) should be ≥ 78°C.

  • The mutation should be located in the center of the primers.

  • The primers should have a GC content of at least 40% and terminate with a G or C.

2. PCR Amplification:

  • Set up a PCR reaction with a high-fidelity DNA polymerase.

  • Use a low amount of template plasmid (1-10 ng) to reduce the background of wild-type plasmid.

  • The PCR cycling conditions should be optimized, with a typical extension time of 60 seconds per kb of plasmid length.

3. DpnI Digestion:

  • Following PCR, add DpnI restriction enzyme directly to the amplification product.

  • Incubate at 37°C for at least 1 hour to digest the parental, methylated DNA.

4. Transformation:

  • Transform the DpnI-treated PCR product into high-efficiency competent E. coli cells.

  • Plate the transformation mixture on an appropriate selective agar (B569324) plate.

5. Verification:

  • Isolate plasmid DNA from the resulting colonies.

  • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: DAHP Synthase Activity Assay

This spectrophotometric assay measures the formation of DAHP.

1. Reagents:

  • Assay buffer: 50 mM potassium phosphate buffer, pH 7.0.

  • Substrates: Phosphoenolpyruvate (PEP) and Erythrose-4-phosphate (E4P).

  • Enzyme: Purified DAHP synthase or cell-free extract.

  • Stopping reagent: 1 M HCl.

  • Colorimetric reagent: 0.1 M thiobarbituric acid in 0.5 M sodium sulfate, pH 7.0.

2. Assay Procedure:

  • Pre-warm the assay buffer and substrates to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme to a mixture of PEP and E4P in the assay buffer.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stopping reagent.

  • Add the colorimetric reagent and incubate at 100°C for 15 minutes to develop the color.

  • Cool the samples and measure the absorbance at 549 nm.

3. Calculation:

  • Determine the concentration of DAHP produced using a standard curve.

  • Calculate the specific activity of the enzyme (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of DAHP per minute.

Protocol 3: Chorismate Mutase Activity Assay

This assay monitors the conversion of chorismate to prephenate.

1. Reagents:

  • Assay buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 0.1 mg/ml BSA.[19]

  • Substrate: Chorismate.

  • Enzyme: Purified chorismate mutase or cell-free extract.

2. Assay Procedure:

  • The disappearance of chorismate is monitored spectrophotometrically at 274 nm or 310 nm at 30°C.[19][20]

  • Alternatively, the reaction can be stopped with acid, which converts prephenate to phenylpyruvate, and the absorbance of phenylpyruvate can be measured at 320 nm.[21][22]

3. Kinetic Parameter Determination:

  • To determine Km, vary the concentration of chorismate (e.g., 20 to 2000 µM).[19]

  • Fit the initial velocity data to the Michaelis-Menten equation to calculate Km and Vmax.

Protocol 4: Quantification of p-Coumaric Acid by HPLC

1. Sample Preparation:

  • For microbial cultures, centrifuge the sample to pellet the cells.

  • The supernatant can often be directly analyzed after filtration through a 0.22 µm filter.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][23]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[23][24] A common isocratic mobile phase is water:methanol:glacial acetic acid (65:34:1 v/v/v).[1]

  • Flow Rate: Typically 0.8 to 1.0 mL/min.[23]

  • Detection: UV detector set at the absorption maximum of p-coumaric acid, which is around 280-310 nm.[1][23]

3. Quantification:

  • Prepare a series of standard solutions of p-coumaric acid of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of p-coumaric acid in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Experimental Workflows

p_Coumaric_Acid_Pathway PEP Phosphoenolpyruvate (PEP) DAHP_synthase DAHP Synthase (aroG/ARO4) PEP->DAHP_synthase E4P Erythrose-4-Phosphate (E4P) E4P->DAHP_synthase DAHP DAHP Shikimate_Pathway Shikimate Pathway DAHP->Shikimate_Pathway Chorismate Chorismate Chorismate_Mutase Chorismate Mutase (tyrA/ARO7) Chorismate->Chorismate_Mutase Prephenate Prephenate Prephenate_Dehydrogenase Prephenate Dehydrogenase Prephenate->Prephenate_Dehydrogenase L_Tyrosine L-Tyrosine L_Tyrosine->DAHP_synthase L_Tyrosine->Chorismate_Mutase TAL Tyrosine Ammonia Lyase (TAL) L_Tyrosine->TAL p_Coumaric_Acid p-Coumaric Acid p_Coumaric_Acid->TAL DAHP_synthase->DAHP Shikimate_Pathway->Chorismate Chorismate_Mutase->Prephenate Prephenate_Dehydrogenase->L_Tyrosine TAL->p_Coumaric_Acid

Caption: p-Coumaric acid biosynthesis pathway with feedback inhibition loops.

Overcoming_Feedback_Inhibition_Workflow Start Start: Low p-Coumaric Acid Titer Identify_Enzyme Identify Feedback-Inhibited Enzyme (e.g., DAHP Synthase, Chorismate Mutase) Start->Identify_Enzyme Mutagenesis Perform Site-Directed Mutagenesis or Directed Evolution Identify_Enzyme->Mutagenesis Screening Screen for Feedback-Resistant Mutants Mutagenesis->Screening Characterization Characterize Mutant Enzyme Kinetics (Km, kcat, Ki) Screening->Characterization Integration Integrate Mutant Gene into Production Host Characterization->Integration Fermentation Optimize Fermentation Conditions Integration->Fermentation Analysis Analyze p-Coumaric Acid Titer by HPLC Fermentation->Analysis Success Success: Increased Titer Analysis->Success High Titer Troubleshoot Troubleshoot (e.g., Precursor Limitation, Toxicity) Analysis->Troubleshoot Low Titer Troubleshoot->Fermentation

Caption: Workflow for overcoming feedback inhibition in p-coumaric acid production.

References

Technical Support Center: Optimizing Fermentation for p-Coumaric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for p-coumaric acid (p-CA) production.

Troubleshooting Guide

Issue 1: Low p-Coumaric Acid Yield

Q: My fermentation is resulting in a low yield of p-coumaric acid. What are the potential causes and how can I troubleshoot this?

A: Low p-coumaric acid yield is a common challenge that can arise from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Suboptimal Fermentation Conditions: The physical and chemical environment significantly impacts enzyme activity and cellular metabolism.

    • Solution: Systematically optimize parameters such as temperature, pH, and agitation. For E. coli, temperatures around 30°C are often suitable, while for S. cerevisiae, lowering the temperature to 20°C during the production phase can enhance the yield of heterologous products.[1] Maintaining a stable pH, typically between 7.0 and 8.0 for many bacterial fermentations, is also critical.[1]

  • Insufficient Precursor Availability: The biosynthesis of p-coumaric acid relies on the availability of precursors like L-tyrosine or L-phenylalanine. Native pathways for these aromatic amino acids may not be sufficient in engineered strains.

    • Solution: Supplement the fermentation medium with L-tyrosine or L-phenylalanine.[1] Be aware that high concentrations of supplemented precursors can be toxic, so optimizing the concentration and employing a fed-batch strategy may be necessary.[1]

  • Inefficient Enzyme Expression or Activity: The key enzymes in the biosynthetic pathway, such as Tyrosine Ammonia Lyase (TAL) or Phenylalanine Ammonia Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H), may have low expression levels or poor catalytic activity.

    • Solution: Verify the expression of pathway enzymes using techniques like SDS-PAGE. Consider screening enzyme variants from different organisms, as their activities can vary significantly. Codon optimization of the genes for your specific host organism can also improve expression.

  • Metabolic Burden and Cofactor Limitation: Overexpression of heterologous enzymes can place a significant metabolic burden on the host cells, potentially depleting essential cofactors like ATP.

    • Solution: Ensure the fermentation medium is rich enough to support high metabolic activity.[1] Engineering the central carbon metabolism to enhance the availability of key precursors and energy molecules can also alleviate this issue.[1]

Issue 2: Significant Byproduct Formation

Q: I am observing the formation of significant byproducts alongside p-coumaric acid. How can I identify and reduce them?

A: Byproduct formation is a common issue that diverts carbon flux away from your desired product, thereby reducing the overall yield.

Possible Causes and Solutions:

  • Competing Metabolic Pathways: Host organisms have native metabolic pathways that can compete for precursors with the engineered p-coumaric acid pathway. For instance, in S. cerevisiae, the formation of aromatic alcohols is a competing pathway.[2]

    • Solution: Identify and knock out genes involved in competing pathways. For example, knocking out phenylpyruvate decarboxylase (ARO10) and pyruvate (B1213749) decarboxylase (PDC5) in S. cerevisiae has been shown to reduce byproduct formation.[3][4]

  • Promiscuous Enzyme Activity: Some native enzymes may exhibit promiscuous activity, converting intermediates in the p-coumaric acid pathway into undesired byproducts.

    • Solution: Identify the promiscuous native enzymes and either delete the corresponding genes or replace them with homologous enzymes from other organisms that do not exhibit the same side reactions.[1]

Issue 3: Microbial Stress and Growth Inhibition

Q: After inducing the expression of the p-coumaric acid biosynthesis pathway, I'm observing growth inhibition or cell death. What could be the cause and how can I mitigate it?

A: Growth inhibition upon induction of a heterologous pathway is often a sign of metabolic imbalance or product/intermediate toxicity.

Possible Causes and Solutions:

  • Toxicity of p-Coumaric Acid or Intermediates: High concentrations of p-coumaric acid or its intermediates can be toxic to microbial hosts.[1][5][6]

    • Solution: Optimize the feeding strategy for precursors to avoid high concentrations. A fed-batch approach with gradual feeding can help maintain a low, non-toxic concentration in the medium.[1] Using a two-phase fermentation system with an organic solvent to extract p-coumaric acid in situ can also alleviate product toxicity.[7]

  • Metabolic Imbalance: The high-level expression of multiple pathway enzymes can lead to a severe metabolic burden, depleting essential resources and causing stress.

    • Solution: Balance the expression levels of the pathway enzymes by using promoters of varying strengths instead of strong promoters for all genes.[1] A modular optimization approach, where different parts of the pathway are optimized separately, can also be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical optimal fermentation parameters for p-coumaric acid production?

A1: The optimal fermentation parameters are highly dependent on the microbial host and the specific engineered pathway. However, some general guidelines can be provided.

Table 1: General Optimal Fermentation Parameters for p-Coumaric Acid Production

ParameterEscherichia coliSaccharomyces cerevisiae
Temperature ~30°C[1]Growth at 30°C, production at 20°C[1]
pH 7.0 - 8.0[1]5.0 - 6.0
Agitation 180 - 250 rpm[1]200 - 250 rpm
Inducer (e.g., IPTG) 0.1 - 1.0 mM[1]N/A (promoter dependent)

Q2: Which microbial hosts are commonly used for p-coumaric acid production?

A2: Both Escherichia coli and Saccharomyces cerevisiae are commonly used hosts for producing p-coumaric acid.[1] Corynebacterium glutamicum has also been engineered for this purpose.[2] The choice of host depends on factors such as the specific biosynthetic pathway, desired downstream modifications, and process scalability.

Q3: How can I accurately quantify the concentration of p-coumaric acid in my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly reported and reliable method for quantifying p-coumaric acid.[8][9][10]

Table 2: Comparison of Analytical Methods for p-Coumaric Acid Quantification

ParameterHPLC-UVLC-MS/LC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.5 - 15 mg/L[8]0.01 - 15 µg/mL[8]2 - 25 µg/mL[8]
Limit of Detection (LOD) 0.01 mg/L[8]0.0208 µg/mL[8]Not consistently reported
Selectivity Good[8]Excellent[8]Low

Experimental Protocols

Protocol 1: General Media Preparation for E. coli Fermentation
  • Prepare the base medium: For 1 liter of M9 minimal medium, dissolve the following in distilled water:

    • 6 g Na₂HPO₄

    • 3 g KH₂PO₄

    • 1 g NH₄Cl

    • 0.5 g NaCl

  • Autoclave the base medium at 121°C for 15 minutes.

  • Allow the medium to cool to below 60°C.

  • Aseptically add the following sterile solutions:

    • 2 mL of 1 M MgSO₄

    • 10 mL of 20% (w/v) glucose (or other carbon source)

    • 0.1 mL of 1 M CaCl₂

    • (Optional) Precursor supplementation (e.g., L-tyrosine or L-phenylalanine) to the desired concentration.

    • (Optional) Appropriate antibiotic.

  • Mix thoroughly before inoculation.

Protocol 2: Inoculum Development for Fermentation
  • Streak the engineered microbial strain from a glycerol (B35011) stock onto a selective agar (B569324) plate and incubate at the optimal growth temperature until single colonies appear.

  • Inoculate a single colony into a test tube containing 5 mL of sterile seed culture medium (e.g., LB broth with appropriate antibiotic for E. coli).

  • Incubate the seed culture overnight at the optimal growth temperature with shaking (e.g., 37°C and 220 rpm for E. coli).[1]

  • The next day, transfer the seed culture to a larger volume of fresh fermentation medium in a shake flask to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Incubate the main culture under the desired fermentation conditions.

Protocol 3: Quantification of p-Coumaric Acid using HPLC-UV
  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical gradient might be a linear increase from 10% to 90% organic solvent over 20-30 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: ~310 nm.[1][9]

    • Injection Volume: 10-20 µL.[1]

  • Quantification:

    • Prepare a series of standard solutions of p-coumaric acid of known concentrations.

    • Inject the standards to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared samples.

    • Identify the p-coumaric acid peak in the samples by comparing its retention time with that of the standard.

    • Quantify the concentration of p-coumaric acid in the samples using the calibration curve.[8]

Visualizations

p_Coumaric_Acid_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_tyrosine Tyrosine Route cluster_phenylalanine Phenylalanine Route E4P Erythrose-4-P DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP Chorismate Chorismate DAHP->Chorismate Multiple Steps Prephenate_tyr Prephenate Chorismate->Prephenate_tyr Prephenate_phe Prephenate Chorismate->Prephenate_phe HPP 4-Hydroxyphenylpyruvate Prephenate_tyr->HPP L_Tyrosine L-Tyrosine HPP->L_Tyrosine p_Coumaric_Acid_tyr p-Coumaric Acid L_Tyrosine->p_Coumaric_Acid_tyr TAL Phenylpyruvate Phenylpyruvate Prephenate_phe->Phenylpyruvate L_Phenylalanine L-Phenylalanine Phenylpyruvate->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid_phe p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid_phe C4H

Caption: Biosynthesis pathways for p-coumaric acid production.

Fermentation_Optimization_Workflow Start Start: Low p-CA Yield Strain_Selection Strain & Pathway Selection/Optimization Start->Strain_Selection Media_Optimization Media Composition Optimization (Carbon, Nitrogen, Precursors) Strain_Selection->Media_Optimization Process_Optimization Process Parameter Optimization (Temp, pH, Agitation) Media_Optimization->Process_Optimization Fermentation Fermentation Run Process_Optimization->Fermentation Analysis Sample Analysis (HPLC for p-CA) Fermentation->Analysis Data_Evaluation Data Evaluation Analysis->Data_Evaluation Data_Evaluation->Strain_Selection Yield Not Met (Iterate) Optimized Optimized Yield Data_Evaluation->Optimized Yield Met

Caption: Iterative workflow for fermentation optimization.

Troubleshooting_Logic Problem Problem Identified (e.g., Low Yield) Check_Conditions Check Fermentation Conditions (pH, Temp) Problem->Check_Conditions Check_Media Check Media Composition (Precursors) Problem->Check_Media Check_Expression Check Enzyme Expression (SDS-PAGE) Problem->Check_Expression Check_Toxicity Assess Product/ Intermediate Toxicity Problem->Check_Toxicity Solution Implement Solution Check_Conditions->Solution Check_Media->Solution Check_Expression->Solution Check_Toxicity->Solution

Caption: Logical flow for troubleshooting fermentation issues.

References

Technical Support Center: Microbial Degradation of p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the microbial degradation of p-coumaric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My microbial culture is not degrading p-coumaric acid. What are the common reasons for this?

A1: Several factors could be contributing to the lack of p-coumaric acid degradation in your microbial culture. Here are some of the most common reasons:

  • Inappropriate Microbial Strain: The selected microorganism may not possess the necessary enzymatic machinery to metabolize p-coumaric acid. Ensure the strain you are using has a known or predicted degradation pathway for this compound.

  • Toxicity of p-Coumaric Acid: Although it serves as a carbon source, p-coumaric acid can be toxic to microorganisms at high concentrations.[1][2] This can lead to inhibition of cell growth and metabolic activity. It is crucial to determine the optimal concentration for your specific strain.

  • Suboptimal Culture Conditions: The pH, temperature, aeration, and media composition are critical for efficient microbial growth and enzymatic activity. If any of these parameters are not within the optimal range for your microorganism, degradation can be significantly hindered.

  • Absence of Necessary Co-factors: Some enzymatic reactions in the degradation pathway may require specific co-factors. Ensure your culture medium is not deficient in any essential vitamins or minerals.

  • Acclimation Period: If the microbial culture has not been previously exposed to p-coumaric acid, it may require an acclimation period to induce the expression of the relevant degradative enzymes.

Q2: I am observing the accumulation of an intermediate metabolite and incomplete degradation of p-coumaric acid. What could be the cause?

A2: The accumulation of intermediate metabolites, such as 4-hydroxybenzoic acid (4-HBA), is a common issue.[3] This typically points to a bottleneck in the metabolic pathway. Possible causes include:

  • Rate-Limiting Enzyme: One of the enzymes downstream of the accumulated intermediate may have low activity or be expressed at insufficient levels, creating a metabolic bottleneck.

  • Feedback Inhibition: The accumulated intermediate or a subsequent product in the pathway may be inhibiting an earlier enzyme, a phenomenon known as feedback inhibition.

  • Suboptimal Conditions for Downstream Enzymes: The optimal conditions (e.g., pH) for the enzymes responsible for degrading the intermediate may differ from those required for the initial steps of p-coumaric acid breakdown.

Q3: How can I confirm that my microorganism is metabolizing p-coumaric acid and not just adsorbing it to the cell surface?

A3: This is an important distinction to make. To confirm metabolism, you should:

  • Analyze for Metabolites: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of known degradation intermediates (e.g., 4-hydroxybenzoic acid, protocatechuic acid) in your culture supernatant.[3] The presence of these metabolites is a strong indicator of metabolic activity.

  • Cell-Free Extract Assays: Prepare a cell-free extract from your microbial culture and incubate it with p-coumaric acid. If degradation occurs in the absence of intact cells, it confirms the presence of intracellular degradative enzymes.

  • Control Experiments: Run parallel control experiments with heat-killed or non-metabolically active cells. A significant decrease in p-coumaric acid concentration only in the presence of live cells would suggest metabolic degradation.

Troubleshooting Guides

Issue 1: Low or No Degradation of p-Coumaric Acid
Possible Cause Troubleshooting Step
p-Coumaric acid concentration is toxicPerform a dose-response experiment to determine the optimal concentration. Start with a low concentration and gradually increase it.
Suboptimal pH of the culture mediumOptimize the initial pH of your medium. Monitor and adjust the pH during the experiment, as microbial metabolism can alter it. For Pseudomonas species, a neutral pH is often optimal.
Incorrect incubation temperatureConsult the literature for the optimal growth temperature of your microbial strain and ensure your incubator is accurately calibrated.
Inadequate acclimation of the cultureSub-culture your microorganism several times in a medium containing a low concentration of p-coumaric acid before starting your main experiment to induce the necessary enzymes.
Nutrient limitation in the mediumEnsure your basal medium contains all the essential nutrients, vitamins, and trace elements required for the growth of your specific microorganism.
Issue 2: Accumulation of Intermediate Metabolites
Possible Cause Troubleshooting Step
Bottleneck in the metabolic pathwayTry to identify the accumulated intermediate using analytical methods. Consider metabolic engineering approaches, such as overexpressing the gene encoding the enzyme responsible for the next step in the pathway.
Suboptimal conditions for downstream enzymesExperiment with varying culture conditions (pH, temperature) to see if you can find a balance that supports the complete degradation pathway.
Feedback inhibitionIf possible, try to remove the accumulating intermediate from the culture medium, or use a mutant strain that is resistant to feedback inhibition.

Data Presentation

Table 1: Optimal Growth Conditions for Selected p-Coumaric Acid Degrading Bacteria
MicroorganismTemperature (°C)pHOther Considerations
Pseudomonas putida307Tolerant to various noxious and toxic compounds.
Lactobacillus plantarum305.2 - 7.2Activity of p-coumaric acid decarboxylase is inducible.[4][5]
Corynebacterium glutamicum307.0Engineered strains can produce p-coumaric acid; important to eliminate competing pathways.[6]
Table 2: Minimum Inhibitory Concentrations (MIC) of p-Coumaric Acid
MicroorganismMIC (mg/mL)Reference
Alicyclobacillus acidoterrestris0.2[7]
Gram-positive bacteria (general)0.02[1]
Gram-negative bacteria (general)0.01 - 0.08[1]

Experimental Protocols

Protocol 1: General Procedure for a p-Coumaric Acid Degradation Experiment
  • Prepare the Culture Medium: Prepare a suitable basal mineral medium for your chosen microorganism. A common choice is M9 minimal medium. Add a sterile stock solution of p-coumaric acid to the desired final concentration (e.g., 1 g/L).

  • Inoculate the Culture: Inoculate the medium with an overnight culture of your microbial strain. The initial optical density (OD600) should typically be between 0.05 and 0.1.

  • Incubate the Culture: Incubate the culture at the optimal temperature and shaking speed for your microorganism.

  • Monitor Growth and Degradation: At regular intervals, take samples from the culture. Measure the cell growth by reading the optical density at 600 nm (OD600). To measure p-coumaric acid concentration, centrifuge the sample to pellet the cells, and analyze the supernatant using HPLC.

  • Analyze Metabolites: In addition to monitoring the disappearance of p-coumaric acid, analyze the supernatant for the appearance of intermediate and final degradation products.

Protocol 2: HPLC Analysis of p-Coumaric Acid and its Metabolites

This is a general protocol and may need to be optimized for your specific application.

  • Column: A C18 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% formic acid or 0.5% phosphoric acid in water, Solvent A) and an organic solvent (e.g., acetonitrile (B52724) or methanol, Solvent B) is typically employed.[9][10]

  • Flow Rate: A flow rate of 0.8 - 1.0 mL/min is common.[8][9]

  • Detection: p-Coumaric acid and its aromatic metabolites can be detected by UV absorbance, typically at wavelengths around 270-310 nm.[8][11]

  • Sample Preparation: Centrifuge your culture sample to remove cells. Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • Quantification: Create a standard curve using known concentrations of p-coumaric acid and any expected metabolites to quantify their concentrations in your samples.

Mandatory Visualization

p_coumaric_acid_degradation_pathway pCA p-Coumaric Acid pCoumaroyl_CoA p-Coumaroyl-CoA pCA->pCoumaroyl_CoA CoA Ligase Hydroxybenzaldehyde 4-Hydroxybenzaldehyde pCoumaroyl_CoA->Hydroxybenzaldehyde Enoyl-CoA hydratase/lyase HBA 4-Hydroxybenzoic Acid (4-HBA) Hydroxybenzaldehyde->HBA Dehydrogenase Protocatechuic_Acid Protocatechuic Acid HBA->Protocatechuic_Acid Hydroxylase TCA_Cycle TCA Cycle Protocatechuic_Acid->TCA_Cycle Ring Cleavage

Caption: Aerobic degradation pathway of p-coumaric acid.

troubleshooting_workflow Start Start: No/Low Degradation Check_Toxicity Is p-CA concentration toxic? Start->Check_Toxicity Check_Conditions Are culture conditions (pH, temp) optimal? Check_Toxicity->Check_Conditions No Optimize_Concentration Optimize p-CA concentration Check_Toxicity->Optimize_Concentration Yes Check_Acclimation Is the culture acclimated? Check_Conditions->Check_Acclimation Yes Optimize_Conditions Optimize pH and temperature Check_Conditions->Optimize_Conditions No Acclimate_Culture Acclimate culture with low p-CA concentration Check_Acclimation->Acclimate_Culture No Success Degradation Successful Check_Acclimation->Success Yes Optimize_Concentration->Check_Conditions Optimize_Conditions->Check_Acclimation Acclimate_Culture->Success

Caption: Troubleshooting workflow for p-coumaric acid degradation.

References

Technical Support Center: p-Coumaric Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing p-coumaric acid in in vitro assays. Below you will find troubleshooting guides and frequently asked questions to address common challenges in enhancing its solubility and ensuring experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My p-coumaric acid is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: p-Coumaric acid has very low solubility in neutral aqueous solutions. Direct dissolution in PBS or water is often challenging. It is highly recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

Q2: Which organic solvent is best for creating a p-coumaric acid stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are common and effective solvents for creating p-coumaric acid stock solutions.[1] Methanol can also be used.[2] The choice of solvent may depend on the specific requirements and sensitivities of your in vitro assay.

Q3: I dissolved p-coumaric acid in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?

A3: This is a common issue known as solvent-shifting precipitation. Here are several troubleshooting steps:

  • Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the p-coumaric acid stock solution.

  • Rapid mixing: Add the stock solution dropwise into the medium while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations of the organic solvent which can cause the compound to crash out of solution.

  • Stepwise dilution: Instead of a single large dilution, perform serial dilutions to gradually lower the concentration of the organic solvent.

  • Final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% to avoid cytotoxic effects. Always run a vehicle control with the same final solvent concentration in your experiments.

Q4: What is the maximum recommended concentration of DMSO in a cell culture experiment?

A4: While some robust cell lines can tolerate up to 1% DMSO, a final concentration of 0.1% to 0.5% is widely considered safe for most cell lines without significant cytotoxicity. It is crucial to determine the specific tolerance of your cell line with a dose-response viability assay for the solvent alone.

Q5: Can I increase the aqueous solubility of p-coumaric acid without using organic solvents?

A5: Yes, the solubility of p-coumaric acid is pH-dependent. By increasing the pH of the aqueous solution (e.g., by adding NaOH), you can deprotonate the carboxylic acid group, forming a more soluble salt. However, it is critical to readjust the pH back to the physiological range required for your assay (e.g., pH 7.2-7.4 for cell culture) before use. Be aware that altering the pH of your buffer can affect its buffering capacity and the stability of other components.

Q6: How should I store my p-coumaric acid stock solution?

A6: Stock solutions prepared in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials. Aqueous solutions of p-coumaric acid are not recommended for storage for more than one day.[1]

Data Presentation: Solubility of p-Coumaric Acid

The following tables summarize the solubility of p-coumaric acid in various solvents.

Table 1: Solubility in Common Organic Solvents

SolventSolubility (approx.)
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (DMSO)15 mg/mL[1]
Ethanol10 mg/mL[1]

Table 2: Solubility in Aqueous and Co-solvent Systems

Solvent SystemSolubility (approx.)
WaterSlightly soluble[3]
1:6 DMF:PBS (pH 7.2)0.1 mg/mL[1]
Aqueous Ethanol (Neutral)More soluble than in acidic aqueous ethanol[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mM p-coumaric acid stock solution in DMSO.

Materials:

  • p-Coumaric acid (FW: 164.16 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out 16.42 mg of p-coumaric acid.

  • Add the p-coumaric acid to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the p-coumaric acid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into single-use sterile vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparing Working Solutions for Cell-Based Assays

This protocol provides a general method for diluting a DMSO stock solution into cell culture medium.

Materials:

  • Concentrated p-coumaric acid stock solution (e.g., 100 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the p-coumaric acid stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

  • Example for a 100 µM final concentration: a. Add 999 µL of pre-warmed medium to a sterile tube. b. Add 1 µL of the 100 mM stock solution to the medium. c. Immediately vortex gently to ensure rapid mixing.

  • The final concentration of DMSO in this example is 0.1%. Always prepare a vehicle control containing the same final concentration of DMSO.

  • Add the final working solutions to your cell cultures.

Mandatory Visualizations

Experimental & Logical Workflows

G Workflow for Preparing p-Coumaric Acid for In Vitro Assays cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Important Considerations weigh Weigh p-Coumaric Acid dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution store->thaw dilute Serially dilute stock into buffer/medium with rapid mixing thaw->dilute prewarm Pre-warm aqueous buffer/medium to 37°C prewarm->dilute use Use immediately in assay dilute->use vehicle Prepare vehicle control (solvent only) dilute->vehicle toxicity Keep final solvent concentration low (e.g., <0.5% DMSO) dilute->toxicity ph Adjust pH for aqueous solubility if needed

Caption: General workflow for the preparation of p-coumaric acid solutions.

Signaling Pathways

G Key Signaling Pathways Modulated by p-Coumaric Acid cluster_antioxidant Antioxidant Response cluster_inflammation Anti-inflammatory Response cluster_apoptosis Apoptosis Regulation pca1 p-Coumaric Acid nrf2 Nrf2 pca1->nrf2 are ARE nrf2->are translocation antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes upregulation pca2 p-Coumaric Acid nfkb NF-κB pca2->nfkb inhibition mapk MAPK (p38, JNK, ERK) pca2->mapk inhibition inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->inflammatory_cytokines mapk->inflammatory_cytokines pca3 p-Coumaric Acid pi3k_akt PI3K/Akt pca3->pi3k_akt inhibition bax Bax pca3->bax upregulation bcl2 Bcl-2 pca3->bcl2 downregulation pi3k_akt->bcl2 activation caspases Caspases bax->caspases bcl2->caspases inhibition apoptosis Apoptosis caspases->apoptosis

Caption: Overview of major signaling pathways influenced by p-coumaric acid.

References

Technical Support Center: 4-Coumaric Acid Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Coumaric acid under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a tightly sealed container in a dry, dark place at room temperature. Under these conditions, it is expected to be stable for at least four years.[1]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724).[1] These solvents help to maintain the stability of the compound. For immediate use in aqueous buffers, it is advisable to first dissolve the this compound in a minimal amount of an organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1]

Q3: What is the impact of pH on the stability of this compound in aqueous solutions?

This compound is more stable in acidic to neutral pH conditions (pH < 7).[2] Under alkaline conditions (pH > 7), especially at elevated temperatures, it is susceptible to degradation.[2] Therefore, it is best to maintain neutral or near-neutral pH for your experimental solutions.

Q4: Is this compound sensitive to light?

Yes, exposure to light, particularly UV light, can cause the isomerization of the more common and stable trans-isomer of this compound to the cis-isomer.[1][3] To prevent this, always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]

Q5: What are the known degradation products of this compound?

Under forced degradation conditions, this compound can degrade into several products. At high temperatures, it may undergo decarboxylation to form 4-vinylphenol.[2] In the presence of some microorganisms or strong oxidizing agents, it can be converted to 4-hydroxybenzoic acid or caffeic acid.[2][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of compound in aqueous buffer This compound has low solubility in aqueous solutions.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer with vigorous mixing. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the experiment.[1]
Inconsistent analytical results (e.g., in HPLC) Degradation of this compound in solution due to improper storage (temperature, light, pH). Isomerization from trans to cis form.Prepare fresh solutions for each experiment. Store stock solutions in aprotic solvents at -20°C or -80°C for longer-term storage.[2] Protect all solutions from light.[1] Maintain a neutral or slightly acidic pH in your samples and mobile phase.
Appearance of unexpected peaks in chromatogram Presence of degradation products or the cis-isomer.Conduct a forced degradation study to identify the retention times of potential degradants.[2] To minimize isomerization, protect samples from light during preparation and analysis. Use fresh samples and proper storage conditions.
Poor peak shape in HPLC analysis Inappropriate mobile phase pH for an acidic compound.Use a mobile phase containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the compound is in its protonated form, which generally results in better peak shape on a C18 column.[2]

Data Presentation: Stability of this compound

While extensive quantitative, time-course stability data is limited in publicly available literature, the following tables summarize the known stability information for this compound.

Table 1: Stability of this compound in Solution at Different Temperatures

TemperatureSolventDurationStability
Room TemperatureMethanolic Extract24 - 72 hoursStable (within 90-110% of initial concentration)[5]
4°CMethanolic Extract24 - 72 hoursStable (within 90-110% of initial concentration)[5]
-20°CMethanolic Extract24 - 72 hoursStable (within 90-110% of initial concentration)[5]

Table 2: General Stability of this compound under Forced Degradation Conditions

Condition Parameter Expected Stability
pH Acidic (pH 1-4)Generally Stable[2]
Neutral (pH 7)Generally Stable[2]
Basic (pH 10-13)Potential for degradation, especially at elevated temperatures[2]
Oxidation 3% Hydrogen PeroxidePotential for degradation
Temperature 70°C (Solid & Solution)Potential for degradation[2]
Light UV or DaylightIsomerization from trans to cis form[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of a primary stock solution and working standard solutions for use in stability studies and analytical quantification.

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of solid this compound.

    • Dissolve it in 10 mL of an appropriate aprotic solvent (e.g., DMSO, methanol, or ethanol) in a 10 mL volumetric flask.[6][7]

    • Sonicate for approximately 10 minutes to ensure complete dissolution.[6]

    • Store this stock solution in an amber vial at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to be used in the HPLC analysis.

    • For example, to prepare a 100 µg/mL solution, dilute 1 mL of the 1 mg/mL primary stock solution to 10 mL with the mobile phase in a volumetric flask.

    • Further dilutions can be made to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).[6]

    • These solutions should be prepared fresh before each analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound and separating it from its degradation products.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic mobile phase of water:methanol:glacial acetic acid (65:34:1, v/v/v).[6] Alternatively, a gradient elution with 0.5% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) can be used.[8]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 310 nm.[5][6]

  • Injection Volume: 20 µL.[6]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30-45 minutes to achieve a stable baseline.[6]

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the samples that have been subjected to different storage conditions.

    • The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve. The appearance of new peaks at different retention times indicates degradation.

Visualizations

Factors Affecting this compound Stability cluster_conditions Storage Conditions Temperature Temperature Degradation Degradation Temperature->Degradation Light Light Isomerization Isomerization Light->Isomerization pH pH pH->Degradation Solvent Solvent Solvent->Degradation Stable Stable 4-Coumaric_Acid This compound 4-Coumaric_Acid->Temperature 4-Coumaric_Acid->Light 4-Coumaric_Acid->pH 4-Coumaric_Acid->Solvent

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Testing Start Start Prepare_Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in DMSO) Start->Prepare_Stock_Solution Aliquot_Samples Aliquot into Vials for Each Condition & Time Point Prepare_Stock_Solution->Aliquot_Samples Expose_to_Conditions Expose to Stress Conditions (Temp, Light, pH, etc.) Aliquot_Samples->Expose_to_Conditions Withdraw_Samples Withdraw Samples at Defined Time Intervals Expose_to_Conditions->Withdraw_Samples HPLC_Analysis Analyze by HPLC-UV Withdraw_Samples->HPLC_Analysis Data_Analysis Data Analysis: Calculate % Degradation HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Machine Learning-Guided Optimization of p-Coumaric Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the machine learning-guided optimization of p-coumaric acid biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary biosynthetic pathways for producing p-coumaric acid in microbial hosts?

A1: p-Coumaric acid is typically produced from the aromatic amino acids L-phenylalanine or L-tyrosine via two main routes[1][2]:

  • The Phenylalanine Route: This pathway involves two key enzymes:

    • Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to trans-cinnamic acid[1][2].

    • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent enzyme that hydroxylates trans-cinnamic acid to produce p-coumaric acid. This step requires a cytochrome P450 reductase (CPR) to supply electrons from NADPH[1][2][3].

  • The Tyrosine Route: This is a more direct, single-step pathway:

    • Tyrosine Ammonia-Lyase (TAL): Directly converts L-tyrosine to p-coumaric acid[1][2][4]. Some PAL enzymes also exhibit TAL activity[2].

Q2: What is a Design-Build-Test-Learn (DBTL) cycle in the context of metabolic engineering?

A2: A Design-Build-Test-Learn (DBTL) cycle is an iterative engineering approach used to accelerate the development of microbial cell factories[5][6]. In the context of p-coumaric acid biosynthesis, a typical cycle involves:

  • Design: Using computational tools and machine learning models to design genetic modifications or experimental conditions predicted to improve production.

  • Build: Constructing the engineered microbial strains with the designed modifications, often involving techniques like one-pot library generation[5][6][7].

  • Test: Cultivating the engineered strains and measuring p-coumaric acid production and other relevant metrics.

  • Learn: Analyzing the experimental data to train and improve the machine learning models, which then inform the next design phase[5][8].

Q3: How can machine learning guide the optimization of p-coumaric acid production?

A3: Machine learning (ML) models can significantly accelerate the optimization process by identifying complex patterns in large datasets from combinatorial experiments[7][8]. ML algorithms can predict the effects of genetic modifications, such as altering coding sequences and regulatory elements (e.g., promoters), on p-coumaric acid titers[7][8]. Techniques like feature importance and Shapley additive explanation (SHAP) values can help researchers understand which genetic parts or process parameters have the most significant impact on production, guiding the design of subsequent optimization rounds[5][6][7].

Q4: What are common microbial hosts used for p-coumaric acid production?

A4: The most common microbial hosts for p-coumaric acid production are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae[3][4][7][9]. Other hosts like Corynebacterium glutamicum and Kluyveromyces marxianus are also being explored[10][11].

Troubleshooting Guides

Issue 1: Low or No p-Coumaric Acid Production

Symptom: Little to no p-coumaric acid is detected in your fermentation broth by HPLC or other analytical methods.

Potential Cause Troubleshooting Step
Inactive or Poorly Expressed Pathway Enzymes (PAL, C4H, TAL) Verify protein expression using SDS-PAGE or western blotting. Test enzyme activity in cell-free extracts. Consider codon optimization of your genes for the expression host. Use promoters of varying strengths to tune expression levels[12].
Insufficient Precursor Supply (L-phenylalanine or L-tyrosine) Supplement the medium with the precursor amino acid. Note that high concentrations of precursors can be toxic, so optimize the feeding strategy[12]. Overexpress key enzymes in the host's native aromatic amino acid biosynthesis pathway[12].
Cofactor Limitation (NADPH for C4H, ATP for 4CL) Ensure the fermentation medium is rich enough to support high metabolic activity[12]. Engineer central carbon metabolism to enhance the availability of cofactors. For C4H-dependent pathways, overexpressing genes involved in NADPH regeneration can be beneficial[3][9].
Suboptimal Fermentation Conditions Systematically optimize temperature, pH, and aeration. For E. coli, temperatures around 30-37°C and a pH of 7.0-8.0 are common starting points[12][13]. For S. cerevisiae, a lower temperature (e.g., 20-30°C) might improve production[12].
Degradation of p-Coumaric Acid Check for the presence of byproducts like 4-vinylphenol (B1222589), which can result from the decarboxylation of p-coumaric acid, especially in yeast at acidic pH[14]. Use in situ product recovery methods, such as biphasic fermentation with an organic solvent like oleyl alcohol, to continuously remove p-coumaric acid from the broth[14].
Issue 2: High Levels of Byproducts

Symptom: Significant peaks corresponding to compounds other than p-coumaric acid are observed in your analysis, reducing the final yield.

Potential Cause Troubleshooting Step
Formation of 4-vinylphenol (in yeast) This is due to the native decarboxylase activity of the host. Maintain a higher pH (e.g., 6.0) during fermentation to reduce decarboxylation[14]. Implement in situ product recovery to keep the concentration of free p-coumaric acid low[14].
Accumulation of Pathway Intermediates (e.g., trans-cinnamic acid) This indicates a bottleneck at a downstream enzyme (e.g., C4H). Increase the expression or use a more active variant of the bottleneck enzyme. Ensure the necessary cofactors (e.g., NADPH for C4H) are not limiting[3][9].
Accumulation of Precursors (L-tyrosine, L-phenylalanine) This suggests that the heterologous pathway enzymes (TAL or PAL) have insufficient activity. Increase the expression of TAL/PAL or screen for more active enzyme variants[15].
Formation of Anthranilate (in C. glutamicum) This byproduct diverts the precursor chorismate away from the p-coumaric acid pathway. Reduce the activity of anthranilate synthase through targeted mutagenesis to prevent this side reaction[11].

Quantitative Data Summary

Host Organism Pathway Key Genetic/Process Optimizations Titer (g/L) Yield (mg/g glucose) Productivity (mg/L/h) Reference
S. cerevisiaeTyr-derivedML-guided optimization of coding sequences and promoters over 2 DBTL cycles.0.5230N/A[5][7]
E. coliPhe-derivedN-terminal modification of AtC4H, overexpression of ppnk to boost NADPH.3.0920.0149.05[9]
C. glutamicumTyr-derivedAbolished p-CA degradation, reduced anthranilate byproduct, increased shikimate pathway flux.0.66117N/A[11]
E. coliPhe-derivedOverexpression of AtPAL1 and a fusion of ATR2-LauC4H, regulation of intracellular NADPH.0.025 (156.09 µM)N/AN/A[3]
S. cerevisiaeN/ABiphasic fermentation with oleyl alcohol at pH 6.0.N/AN/A13.65[14]

Experimental Protocols

Protocol 1: Whole-Cell Bioconversion for p-Coumaric Acid Production in E. coli

This protocol is adapted for the conversion of L-tyrosine to p-coumaric acid using an engineered E. coli strain expressing a tyrosine ammonia-lyase (TAL).

  • Strain Cultivation: Inoculate a single colony of the engineered E. coli strain into a suitable rich medium (e.g., LB) containing the appropriate antibiotics. Grow overnight at 37°C with shaking[2].

  • Induction: Dilute the overnight culture into fresh medium. Grow at 37°C until the optical density at 600 nm (OD600) reaches the mid-log phase (e.g., 0.6-0.8). Induce TAL expression by adding an inducer like IPTG (e.g., to a final concentration of 0.2 mM)[2]. Continue cultivation at a lower temperature (e.g., 30°C) for several hours to allow for protein expression.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation. Wash the cell pellet three times with a suitable buffer (e.g., 10 mM PBS, pH 7.4) to remove residual medium components[2].

  • Biotransformation Reaction: Resuspend the washed cells in a reaction buffer (e.g., 20 mM Glycine-NaOH, pH 9.0-11.0)[2][13]. Add the precursor substrate, L-tyrosine (e.g., 1 mg/mL)[2][13].

  • Incubation and Sampling: Incubate the reaction mixture at an optimized temperature (e.g., 42°C) with shaking[2][13]. Collect samples at various time points to monitor the progress of the reaction.

  • Sample Preparation for Analysis: Centrifuge the collected samples to pellet the cells. The supernatant, containing the p-coumaric acid, can be filtered and directly used for HPLC analysis or stored at -20°C[2].

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of p-Coumaric Acid

This protocol provides a general method for the quantification of p-coumaric acid.

  • Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure p-coumaric acid is in its protonated form.

  • Detection: Monitor the eluate using a UV detector at a wavelength where p-coumaric acid has strong absorbance, typically around 310 nm[2].

  • Quantification: Prepare a standard curve by injecting known concentrations of an authentic p-coumaric acid standard. Determine the concentration in experimental samples by comparing their peak areas to the standard curve[2].

Visualizations

pCA_Biosynthesis_Pathways cluster_phe Phenylalanine Route cluster_tyr Tyrosine Route L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid PAL pCA_phe p-Coumaric Acid Cinnamic_Acid->pCA_phe C4H / CPR (NADPH) L_Tyr L-Tyrosine pCA_tyr p-Coumaric Acid L_Tyr->pCA_tyr TAL Central_Metabolism Central Metabolism Central_Metabolism->L_Phe Central_Metabolism->L_Tyr

Caption: Biosynthetic routes to p-coumaric acid from central metabolism.

DBTL_Cycle Design 1. Design (ML Model Predictions) Build 2. Build (Strain Construction) Design->Build Genetic Designs Test 3. Test (Fermentation & Analytics) Build->Test Engineered Strains Learn 4. Learn (Data Analysis & Model Training) Test->Learn Production Data Learn->Design Improved Models

Caption: The iterative Design-Build-Test-Learn (DBTL) cycle.

Troubleshooting_Workflow Start Low/No p-CA Production Check_Expression Verify Enzyme Expression (SDS-PAGE / Western) Start->Check_Expression Check_Precursor Check Precursor Availability Start->Check_Precursor Check_Conditions Optimize Fermentation (pH, Temp, Media) Start->Check_Conditions Success Production Improved Check_Expression->Success Supplement Supplement Precursor Check_Precursor->Supplement Engineer_Host Engineer Host Pathway Check_Precursor->Engineer_Host Check_Conditions->Success Supplement->Success Engineer_Host->Success

Caption: A logical workflow for troubleshooting low p-coumaric acid titers.

References

Technical Support Center: Optimizing Engineered p-Coumaric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with engineered p-coumaric acid (p-CA) pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges such as low yields and byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary engineered pathways for producing p-coumaric acid in microbial hosts?

A1: There are two main biosynthetic routes for p-CA production that have been successfully engineered in various microbial hosts like E. coli and S. cerevisiae:

  • The Phenylalanine Route: This pathway starts with the amino acid L-phenylalanine. It involves two key enzymes:

    • Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to trans-cinnamic acid.

    • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to produce p-coumaric acid. This step also requires a cytochrome P450 reductase (CPR) to supply electrons.[1]

  • The Tyrosine Route: This is a more direct pathway that utilizes the amino acid L-tyrosine.

    • Tyrosine Ammonia-Lyase (TAL): Directly converts L-tyrosine into p-coumaric acid. Many PAL enzymes also exhibit some TAL activity.[1]

Q2: What are the most common byproducts observed in engineered p-CA pathways?

A2: Byproduct formation is a common issue that can significantly reduce the yield and purity of p-CA. The specific byproducts can vary depending on the host organism and cultivation conditions, but some of the most prevalent ones include:

  • Acetate (B1210297): A common byproduct of overflow metabolism in E. coli, especially under high glucose conditions.[2][3][4][5]

  • Ethanol: Another product of overflow metabolism, particularly in yeast and also observed in E. coli under certain conditions.

  • Anthranilate: A precursor to tryptophan, its accumulation indicates a diversion of the carbon flux away from the desired p-CA pathway.[4]

  • p-CA Degradation Products: Some host organisms can metabolize the p-CA produced. Common degradation products include 4-vinylphenol (B1222589) and 4-hydroxybenzoic acid.[6]

Q3: How does acetate accumulation inhibit cell growth and p-CA production?

A3: Acetate accumulation is particularly problematic in E. coli fermentations. Even at low concentrations (as low as 0.5 g/L), it can inhibit cell growth.[2] The inhibitory effects are multifaceted and include:

  • Reduced Growth Rate: Acetate can significantly slow down or even stop cell division.[2]

  • Inhibition of Protein Synthesis: It can negatively impact the production of recombinant proteins, including the enzymes in your p-CA pathway.[2]

  • Disruption of Intracellular pH: Acetic acid can diffuse across the cell membrane and lower the internal pH, disrupting cellular processes.[2]

  • Inhibition of Methionine Biosynthesis: Acetate toxicity has been linked to the inhibition of methionine synthesis, a critical component for protein translation.[2]

Troubleshooting Guides

Issue 1: Low or No p-Coumaric Acid Production

Symptom: Your HPLC analysis shows a very small or absent p-CA peak, while precursor (L-phenylalanine or L-tyrosine) levels remain high.

Potential Cause Troubleshooting Steps
Inactive Pathway Enzymes (PAL, C4H, TAL) 1. Verify Protein Expression: Run an SDS-PAGE gel on induced and uninduced cell lysates to confirm the expression of your pathway enzymes. 2. Perform Enzyme Activity Assays: Conduct in vitro or in vivo assays to confirm that your enzymes are active. See the "Experimental Protocols" section for a TAL activity assay protocol. 3. Optimize Induction Conditions: Vary the inducer concentration (e.g., IPTG) and the induction temperature and time. Lower temperatures (e.g., 18-25°C) can sometimes improve protein folding and activity.
Insufficient Precursor Supply 1. Supplement with Precursors: Add L-phenylalanine or L-tyrosine to your culture medium to see if this boosts p-CA production. 2. Engineer Host for Precursor Overproduction: If supplementation works, consider engineering your host strain to overproduce the necessary aromatic amino acid. This can involve overexpressing key enzymes in the shikimate pathway and removing feedback inhibition.
Suboptimal Reaction Conditions 1. Check and Optimize pH: The optimal pH for p-CA production can vary depending on the host and enzymes. For whole-cell bioconversions with E. coli, a pH range of 8.0-11.0 has been shown to be effective.[7] 2. Optimize Temperature: The optimal temperature for your specific enzymes may differ from the optimal growth temperature of your host. Test a range of temperatures post-induction.
Degradation of p-Coumaric Acid 1. Analyze for Degradation Products: Look for peaks corresponding to potential degradation products like 4-vinylphenol or 4-hydroxybenzoic acid in your HPLC chromatogram. 2. Use a Host Strain with Reduced Degradation: If degradation is confirmed, consider using a host strain with known degradation pathways knocked out. For example, in S. cerevisiae, knocking out PDC5 can reduce the conversion of p-CA to 4-vinylphenol.[8]
Issue 2: High Levels of Acetate Byproduct

Symptom: Your HPLC analysis shows a large acetate peak, and you observe poor cell growth and low p-CA titers.

Potential Cause Troubleshooting Steps
Overflow Metabolism 1. Implement Fed-Batch Fermentation: Instead of a batch culture with high initial glucose, use a fed-batch strategy to maintain a low glucose concentration, which can reduce overflow metabolism.[2] 2. Optimize Aeration and Agitation: Ensure adequate oxygen supply, as poor aeration can exacerbate acetate formation.
Genetic Background of Host Strain 1. Knockout Acetate Production Pathways: A direct approach is to delete the genes responsible for acetate formation. In E. coli, common targets are pta (phosphate acetyltransferase) and poxB (pyruvate oxidase).[3][4][9] 2. Overexpress Acetyl-CoA Synthetase (acs): This enzyme converts acetate back to acetyl-CoA, creating an acetate scavenging pathway.[2] 3. Redirect Carbon Flux: Overexpressing enzymes like citrate (B86180) synthase (gltA) can pull more carbon into the TCA cycle, reducing the acetyl-CoA pool available for acetate production.[2][3][4]
Suboptimal Culture Conditions 1. Control pH: Maintain the pH of your culture above 7.0. At lower pH, the protonated form of acetic acid can more easily enter the cells and cause toxicity. 2. Consider Alternative Carbon Sources: In some cases, using a different carbon source, such as glycerol, may result in lower acetate production compared to glucose.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on engineered p-coumaric acid production.

Table 1: p-Coumaric Acid Production in Engineered E. coli

Pathway Key Genetic Modifications Host Strain Titer (mg/L) Reference
Tyrosine RouteOverexpression of TAL from Rhodotorula glutinisE. coli BL21(DE3)525[7]
Phenylalanine RouteOverexpression of PAL, C4H, and CPR; deletion of poxB and pta-ackAE. coli1500[9]
Phenylalanine RouteOverexpression of PAL and C4H; regulation of intracellular NADPHE. coli~25.6 (156.09 µM)[10]

Table 2: p-Coumaric Acid Production in Engineered S. cerevisiae

Pathway Key Genetic Modifications Carbon Source Titer (mg/L) Reference
Tyrosine RouteKnockout of ARO10 and PDC5; overexpression of feedback-resistant ARO4 and ARO7, and TALGlucose1930[8][11]
Tyrosine RouteSame as aboveXylose242[12]
Tyrosine RouteKnockout of GAL2; overexpression of EcppsA and TALGlucose475.11[13]

Experimental Protocols

Protocol 1: HPLC Analysis of p-Coumaric Acid and Byproducts

This protocol provides a general method for the analysis of p-CA and common byproducts from a fermentation broth using reverse-phase HPLC.

1. Sample Preparation: a. Withdraw 1 mL of your fermentation broth. b. Centrifuge at >12,000 x g for 10 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. d. If necessary, dilute the sample with the mobile phase to ensure the concentrations are within the linear range of your standard curve.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is commonly used. A typical gradient might be:
  • Solvent A: Water with 0.1% formic acid
  • Solvent B: Acetonitrile with 0.1% formic acid
  • Start with a low percentage of Solvent B, and gradually increase it over the run to elute compounds of increasing hydrophobicity.
  • Flow Rate: 0.7 - 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV detector at 310 nm for p-coumaric acid.[14] Other byproducts may be detected at different wavelengths. A diode-array detector (DAD) is useful for identifying unknown peaks by their UV-Vis spectra.

3. Quantification: a. Prepare a series of standards of known concentrations for p-coumaric acid and expected byproducts (e.g., acetate, 4-vinylphenol). b. Run the standards on the HPLC under the same conditions as your samples to generate a standard curve. c. Integrate the peak areas of your analytes in the sample chromatograms and use the standard curve to determine their concentrations.

Protocol 2: Tyrosine Ammonia-Lyase (TAL) Activity Assay

This colorimetric assay measures the activity of TAL by detecting the formation of p-coumaric acid, which has a strong absorbance at around 310-333 nm.[15][16][17][18][19]

1. Reagent Preparation:

  • Extraction Buffer: e.g., 50 mM Tris-HCl, pH 8.5, with 5 mM DTT and 1 mM EDTA.
  • Substrate Solution: 2 mM L-tyrosine in a suitable buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5-10.5).[18]
  • Stop Solution: e.g., 2 M HCl.

2. Sample Preparation (Crude Cell Lysate): a. Harvest cells from a known volume of culture by centrifugation. b. Resuspend the cell pellet in ice-cold extraction buffer. c. Lyse the cells using sonication or a French press on ice. d. Centrifuge the lysate at >12,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (crude enzyme solution) for the assay.

3. Assay Procedure: a. Pre-warm the substrate solution to the desired reaction temperature (e.g., 37°C). b. In a microplate well or cuvette, add a defined volume of the crude enzyme solution. c. Initiate the reaction by adding the pre-warmed substrate solution. The final volume and concentrations should be consistent across all assays. d. Monitor the increase in absorbance at 310-333 nm over time using a spectrophotometer or microplate reader. e. Alternatively, for an endpoint assay, incubate the reaction for a set time (e.g., 30-60 minutes) and then stop the reaction by adding the stop solution.[15][16] f. Read the final absorbance at 310-333 nm.

4. Calculation of Activity:

  • Use the molar extinction coefficient of p-coumaric acid at the specific pH and wavelength to calculate the rate of product formation.
  • Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.

Visualizations

Signaling Pathways and Experimental Workflows

p_Coumaric_Acid_Pathway cluster_shikimate Shikimate Pathway cluster_precursors Aromatic Amino Acid Biosynthesis cluster_pCA_production p-Coumaric Acid Production cluster_byproducts Byproduct Formation E4P Erythrose-4-P Chorismate Chorismate E4P->Chorismate PEP Phosphoenolpyruvate PEP->Chorismate Tyrosine L-Tyrosine Chorismate->Tyrosine Phenylalanine L-Phenylalanine Chorismate->Phenylalanine pCA p-Coumaric Acid Tyrosine->pCA TAL Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Degradation_Products Degradation Products (e.g., 4-Vinylphenol) pCA->Degradation_Products Host Enzymes Cinnamic_Acid->pCA C4H Acetate Acetate Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Acetyl_CoA->Acetate pta, poxB troubleshooting_workflow start Low p-CA Titer check_expression Check Enzyme Expression (SDS-PAGE) start->check_expression expression_ok Expression OK? check_expression->expression_ok check_activity Assay Enzyme Activity activity_ok Activity OK? check_activity->activity_ok check_precursor Supplement with Precursor precursor_boost Production Boosted? check_precursor->precursor_boost check_byproducts Analyze for Byproducts (HPLC) byproducts_high High Byproducts? check_byproducts->byproducts_high expression_ok->check_activity Yes optimize_induction Optimize Induction (Temp, Inducer Conc.) expression_ok->optimize_induction No activity_ok->check_precursor Yes optimize_conditions Optimize Reaction Conditions (pH, Temp) activity_ok->optimize_conditions No precursor_boost->check_byproducts No engineer_precursor Engineer Host for Precursor Overproduction precursor_boost->engineer_precursor Yes engineer_byproduct Engineer Host to Reduce Byproducts byproducts_high->engineer_byproduct Yes logical_relationship problem Problem High Acetate, Low p-CA cause Cause Overflow metabolism due to high glucose uptake problem:p->cause:c is caused by solution Solution 1. Knockout acetate pathways (pta, poxB) 2. Implement fed-batch strategy 3. Redirect flux to TCA cycle (gltA overexpression) cause:c->solution:s is addressed by

References

Technical Support Center: Optimizing C4H and PAL Expression for Coumaric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of coumaric acid through the enzymatic activity of Phenylalanine Ammonia-Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H).

Frequently Asked Questions (FAQs)

Q1: What are the primary biosynthetic pathways for producing p-coumaric acid in microbial hosts?

A1: There are two main pathways leveraged for microbial production of p-coumaric acid. The most common is the phenylalanine-dependent pathway, which involves two key enzymes: Phenylalanine Ammonia-Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H).[1][2][3] In this pathway, PAL first converts L-phenylalanine to trans-cinnamic acid, which is then hydroxylated by C4H to produce p-coumaric acid.[1][2][3] The second, more direct route, utilizes a Tyrosine Ammonia-Lyase (TAL) which can directly convert L-tyrosine to p-coumaric acid.[1][4] Some PAL enzymes also exhibit TAL activity, enabling them to utilize both L-phenylalanine and L-tyrosine as substrates.[1][5]

Q2: My p-coumaric acid yield is very low. What are the initial checks I should perform?

A2: Low yields of p-coumaric acid can stem from several factors. Initially, you should verify the expression and activity of your core enzymes, PAL and C4H. It's also crucial to ensure that the precursor, L-phenylalanine, is sufficiently available. Inadequate levels of the cofactor NADPH, which is essential for C4H activity, can also severely limit your product yield.[6][7][8]

Q3: I'm expressing C4H in E. coli, but it appears to be inactive. What could be the problem?

A3: C4H is a cytochrome P450 enzyme, which often faces challenges in functional expression within prokaryotic hosts like E. coli.[2] A common issue is the lack of its essential redox partner, cytochrome P450 reductase (CPR), which supplies electrons from NADPH for the hydroxylation reaction.[1][7][9] Therefore, it is critical to co-express C4H with a compatible CPR. Additionally, plant C4H enzymes often have an N-terminal membrane anchor region that can lead to poor solubility and expression in E. coli.[6][10] Expressing a truncated version of C4H without this anchor region can improve its soluble expression and functionality.[6][10]

Q4: How can I enhance the intracellular availability of the precursor L-phenylalanine?

A4: To boost the L-phenylalanine pool, several metabolic engineering strategies can be employed. One approach is to use a host strain that has been previously engineered for increased L-phenylalanine production.[7][9] Additionally, you can introduce feedback-resistant versions of key enzymes in the aromatic amino acid biosynthesis pathway, such as DAHP synthase and chorismate mutase, to increase the overall carbon flux towards these amino acids.[11][12]

Q5: What is codon optimization and is it necessary for PAL and C4H expression?

A5: Codon optimization is the process of modifying a gene sequence to match the codon usage bias of the expression host without altering the amino acid sequence of the protein.[13][14] This can significantly improve protein expression levels, especially when expressing a gene from a vastly different organism (e.g., a plant gene in E. coli). In some cases, the wild-type gene may be inefficiently expressed, and codon optimization can lead to a substantial increase in soluble protein expression and enzymatic activity.[14][15][16]

Troubleshooting Guides

Problem 1: Low or No p-Coumaric Acid Production
Possible Cause Troubleshooting Step
Inefficient Enzyme Expression - Perform SDS-PAGE and Western blot to confirm the expression of both PAL and C4H. - Consider codon optimization of your genes for the chosen expression host.[15][16] - Test different expression temperatures (e.g., 30°C) as this can sometimes improve protein folding and solubility.[7][9]
Inactive C4H Enzyme - Ensure you are co-expressing C4H with a compatible cytochrome P450 reductase (CPR).[7][9] - If using a full-length plant C4H, consider expressing a truncated version lacking the N-terminal membrane anchor.[6][10]
Insufficient Precursor Supply - Use a host strain engineered for overproduction of L-phenylalanine.[7][9] - Overexpress feedback-resistant versions of key enzymes in the aromatic amino acid pathway.[11][12]
Cofactor (NADPH) Limitation - Co-express genes that can increase the intracellular NADPH pool, such as the zwf gene from the pentose (B10789219) phosphate (B84403) pathway.[7][9] - Regulate intracellular NADPH levels through genetic modifications.[6][10]
Problem 2: Accumulation of Intermediates (e.g., trans-cinnamic acid)
Possible Cause Troubleshooting Step
Bottleneck at the C4H Step - This indicates that your PAL enzyme is active, but the C4H is not efficiently converting trans-cinnamic acid. - Focus on optimizing C4H expression and activity (see Problem 1). - The physical association of PAL with C4H might establish a metabolic channeling complex; consider strategies to facilitate this interaction.[17]
Suboptimal Reaction Conditions - Optimize the pH and temperature of your culture or biotransformation reaction.
Feedback Inhibition - Accumulated trans-cinnamic acid might inhibit PAL activity. Investigate if this is the case for your specific PAL enzyme.

Quantitative Data Summary

Host Organism Key Genetic Modifications/Optimizations p-Coumaric Acid Titer Reference
Escherichia coliCo-expression of LauC4H (from Lycoris aurea) and AthPAL1 (from A. thaliana), regulation of intracellular NADPH.156.09 µM[6][10]
Escherichia coliOptimized expression of SmPAL, AtC4H, and AtCPR1; deletion of acetic acid pathways; overexpression of zwf for NADPH regeneration.1.5 g/L[7][9]
Escherichia coliN-terminal modifications of AtC4H; overexpression of ppnk for increased NADPH.3.09 g/L[8]
Saccharomyces cerevisiaeKnockout of ARO10 and PDC5; overexpression of feedback-resistant DAHP synthase and chorismate mutase; expression of TAL from F. johnsoniae and E. coli shikimate kinase II.1.93 ± 0.26 g/L[12]
Saccharomyces cerevisiaeUtilization of xylose as a carbon source.242 mg/L[11]
Corynebacterium glutamicumExpression of TAL from F. johnsoniae; elimination of product degradation pathways; increased carbon flux to shikimate pathway.661 mg/L[4][18]

Experimental Protocols

Protocol 1: General Whole-Cell Biotransformation for p-Coumaric Acid Production in E. coli

This protocol is a generalized procedure based on methodologies for engineered E. coli.

  • Strain Cultivation:

    • Inoculate a single colony of the engineered E. coli strain (harboring plasmids for PAL and C4H/CPR expression) into a suitable rich medium (e.g., LB broth) containing the appropriate antibiotics.

    • Incubate at 37°C with shaking (e.g., 200-250 rpm) overnight.

  • Induction of Protein Expression:

    • The next day, inoculate a larger volume of fresh medium with the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches the mid-log phase (e.g., 0.6-0.8).

    • Induce protein expression by adding an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.2-1 mM.[1]

    • Reduce the incubation temperature to a range of 20-30°C and continue to incubate for 12-24 hours.

  • Cell Harvest and Preparation:

    • After the induction period, harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., 10 mM PBS, pH 7.4) at least twice to remove residual medium.[1]

  • Biotransformation Reaction:

    • Resuspend the washed cells in a reaction buffer (e.g., 20 mM Glycine-NaOH, pH 9.0) containing the precursor substrate (e.g., 1 g/L L-phenylalanine).[1]

    • Incubate the reaction mixture at an optimized temperature (e.g., 30-37°C) with shaking for a specified duration (e.g., 24-48 hours).

  • Sample Analysis:

    • Periodically collect samples from the reaction mixture.

    • Centrifuge the samples to pellet the cells.

    • The supernatant can be used for analysis. For long-term storage, it can be kept at -20°C.

    • Analyze the concentration of p-coumaric acid in the supernatant using High-Performance Liquid Chromatography (HPLC).

Protocol 2: HPLC Analysis of p-Coumaric Acid

This is a general protocol for the quantification of p-coumaric acid.

  • Instrumentation:

    • An HPLC system equipped with a UV detector and a C18 reverse-phase column.[1]

  • Mobile Phase:

    • A common mobile phase involves a gradient of an acidic aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]

  • Detection:

    • Monitor the absorbance at a wavelength where p-coumaric acid has a strong absorbance, typically around 310 nm.[1]

  • Quantification:

    • Prepare a standard curve using known concentrations of p-coumaric acid to quantify the amount in the experimental samples.

Visualizations

p_Coumaric_Acid_Pathway cluster_host Host Cell Metabolism cluster_engineered Engineered Pathway Glucose Glucose Aromatic_Amino_Acid_Pathway Aromatic Amino Acid Biosynthesis Pathway Glucose->Aromatic_Amino_Acid_Pathway L_Phenylalanine L-Phenylalanine Aromatic_Amino_Acid_Pathway->L_Phenylalanine L_Tyrosine L-Tyrosine Aromatic_Amino_Acid_Pathway->L_Tyrosine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid L_Tyrosine->p_Coumaric_Acid TAL trans_Cinnamic_Acid->p_Coumaric_Acid C4H + CPR PAL PAL C4H_CPR C4H + CPR TAL TAL

Caption: Biosynthetic pathways for p-coumaric acid production.

Experimental_Workflow cluster_design Strain & Plasmid Design cluster_expression Expression & Production cluster_analysis Analysis & Optimization Gene_Selection Gene Selection (PAL, C4H, CPR) Codon_Optimization Codon Optimization Gene_Selection->Codon_Optimization Plasmid_Construction Plasmid Construction Codon_Optimization->Plasmid_Construction Transformation Host Transformation (e.g., E. coli) Plasmid_Construction->Transformation Cultivation Cultivation & Induction Transformation->Cultivation Biotransformation Whole-Cell Biotransformation Cultivation->Biotransformation Sampling Sampling Biotransformation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Optimization Optimization of Conditions (Temp, pH, Precursor Conc.) HPLC_Analysis->Optimization Optimization->Cultivation Iterative Improvement

Caption: General workflow for optimizing p-coumaric acid synthesis.

Troubleshooting_Guide Start Low/No p-Coumaric Acid Check_Expression Check PAL & C4H Expression (SDS-PAGE/Western Blot) Start->Check_Expression Expression_OK Expression OK? Check_Expression->Expression_OK Optimize_Expression Optimize Expression: - Codon Optimization - Lower Temperature - Stronger Promoter Expression_OK->Optimize_Expression No Check_C4H_Activity Intermediate (Cinnamic Acid) Accumulating? Expression_OK->Check_C4H_Activity Yes C4H_Inactive Optimize C4H Activity: - Co-express with CPR - Truncate N-terminus - Increase NADPH pool Check_C4H_Activity->C4H_Inactive Yes Check_Precursor Increase Precursor Supply: - Engineered Host - Overexpress Pathway Genes Check_C4H_Activity->Check_Precursor No

Caption: Troubleshooting decision tree for low p-coumaric acid yield.

References

Technical Support Center: Enhancing p-Coumaric Acid Production via NADPH Availability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in enhancing NADPH availability for improved p-coumaric acid production.

Frequently Asked Questions (FAQs)

Q1: What is the role of NADPH in p-coumaric acid biosynthesis?

A1: NADPH is a critical cofactor in the phenylalanine-based biosynthetic pathway of p-coumaric acid. The enzyme Cinnamate-4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, utilizes NADPH to hydroxylate trans-cinnamic acid to produce p-coumaric acid.[1] This step is often a bottleneck in microbial production of p-coumaric acid, and insufficient intracellular NADPH levels can limit the overall yield.[2]

Q2: My p-coumaric acid titer is low. Could NADPH availability be the limiting factor?

A2: Yes, limited NADPH availability is a common reason for low p-coumaric acid yields, especially in engineered microbial hosts like E. coli.[2] The C4H enzyme requires two electrons from NADPH for each molecule of p-coumaric acid synthesized.[2] If the demand for NADPH from the p-coumaric acid pathway and other cellular processes exceeds the cell's regenerative capacity, production will be suboptimal.

Q3: How can I genetically engineer my microbial strain to increase intracellular NADPH?

A3: Several metabolic engineering strategies can be employed to boost the intracellular NADPH pool:

  • Overexpression of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) genes: The PPP is a major source of NADPH.[3][4] Overexpressing genes such as zwf (glucose-6-phosphate dehydrogenase) and gnd (6-phosphogluconate dehydrogenase) can significantly increase NADPH levels.[3][5][6]

  • Overexpression of transhydrogenase: The membrane-bound transhydrogenase, encoded by the pntAB genes, catalyzes the conversion of NADH to NADPH.[2][6]

  • Repression of NADPH-consuming pathways: Down-regulating pathways that compete for NADPH can increase its availability for p-coumaric acid synthesis. For instance, using synthetic small regulatory RNA (sRNA) to repress the soluble transhydrogenase SthA, which converts NADPH to NADH, has been shown to increase p-coumaric acid production.[2]

Q4: I've overexpressed zwf to increase NADPH, but the p-coumaric acid titer has not improved significantly. What could be the issue?

A4: While increasing NADPH supply is crucial, other factors could be limiting your p-coumaric acid production:

  • Precursor limitation: The availability of the precursor, L-phenylalanine or L-tyrosine, may be insufficient.[5]

  • Suboptimal enzyme expression or activity: The expression levels and catalytic efficiency of the pathway enzymes (PAL, C4H, and CPR) are critical.[7][8] Codon optimization and the use of strong promoters can enhance enzyme expression.[5][9]

  • Feedback inhibition: High concentrations of p-coumaric acid or downstream products can inhibit the activity of pathway enzymes like Tyrosine Ammonia Lyase (TAL).[10]

  • Toxicity of intermediates: Accumulation of pathway intermediates can be toxic to the cells, affecting growth and productivity.[10]

Q5: Are there any non-genetic strategies to improve NADPH availability?

A5: While genetic modifications are the most direct approach, certain cultivation conditions can influence the intracellular redox state. For example, the choice of carbon source and feeding strategy during fermentation can impact the metabolic flux through NADPH-generating pathways.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps Expected Outcome
Low p-coumaric acid yield despite pathway expression. Insufficient intracellular NADPH.1. Overexpress key genes in the pentose phosphate pathway, such as zwf and gnd.[3][5] 2. Overexpress the membrane-bound transhydrogenase PntAB.[2] 3. Repress the soluble transhydrogenase SthA.[2]Increased intracellular NADPH levels and a corresponding increase in p-coumaric acid titer.[2][7]
No significant improvement in yield after enhancing NADPH supply. L-phenylalanine precursor limitation.1. Engineer the host strain for overproduction of L-phenylalanine.[5] 2. Supplement the culture medium with L-phenylalanine.Increased availability of the substrate for the p-coumaric acid pathway, leading to higher product formation.
Low activity of C4H enzyme.1. Codon-optimize the C4H gene for the expression host.[5][9] 2. Fuse C4H with its redox partner, cytochrome P450 reductase (CPR).[2] 3. Perform site-directed mutagenesis to improve C4H activity.[7]Enhanced soluble expression and catalytic efficiency of C4H, resulting in a higher conversion rate of trans-cinnamic acid to p-coumaric acid.[7]
Cell growth is inhibited after genetic modifications. Metabolic burden or accumulation of toxic intermediates.1. Use inducible promoters to control the expression of pathway genes.[10] 2. Optimize the expression levels of each enzyme in the pathway. 3. Knock out pathways that lead to the formation of toxic byproducts.[5][9]Improved cell viability and sustained productivity.[10]

Quantitative Data Summary

The following tables summarize the impact of various genetic modifications on NADPH levels and p-coumaric acid production in E. coli.

Table 1: Effect of Genetic Modifications on NADPH and p-Coumaric Acid Production

StrainGenetic ModificationFold Increase in NADPH Contentp-Coumaric Acid Titer (g/L)Reference
Engineered E. coliOverexpression of ppnk13.93.09[7][9]
Engineered E. coliCo-expression of zwf-1.5[5][9]
Recombinant E. coliRegulation of intracellular NADPH-156.09 µM (approx. 0.026 g/L)[2]

Table 2: p-Coumaric Acid Production in Different Engineered Hosts

Host OrganismKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Reference
Saccharomyces cerevisiaeCombinatorial pathway optimization0.520.03[11]
Saccharomyces cerevisiaeOverexpression of TAL, ARO4, ARO7, and aroL1.93-[12]
E. coliIntegration of PAL, C4H, ATR2 and overexpression of ppnk3.090.02[7][9]

Experimental Protocols

Protocol 1: Overexpression of zwf for Enhanced NADPH Production in E. coli
  • Gene Amplification: Amplify the zwf gene from the E. coli genome using PCR with primers containing appropriate restriction sites.

  • Plasmid Construction: Ligate the amplified zwf fragment into an expression vector with an inducible promoter (e.g., pTrc99a).

  • Transformation: Transform the recombinant plasmid into the p-coumaric acid-producing E. coli strain.

  • Strain Cultivation: Grow the engineered strain in a suitable medium (e.g., LB or M9) with the appropriate antibiotic at 37°C.[1]

  • Induction: When the optical density at 600 nm (OD600) reaches the mid-log phase (e.g., 0.6-0.8), induce gene expression by adding an appropriate inducer like IPTG.[1]

  • Fed-batch Fermentation: For higher titers, perform fed-batch fermentation in a bioreactor, maintaining optimal pH, temperature, and dissolved oxygen levels.[5][9]

Protocol 2: Quantification of p-Coumaric Acid using HPLC
  • Sample Preparation: Centrifuge the culture samples to separate the cells. The supernatant can be used directly for analysis or stored at -20°C.[1]

  • HPLC System: Use a high-performance liquid chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.[1]

  • Mobile Phase: A typical mobile phase is a gradient of an acidic aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[1][13]

  • Detection: Monitor the absorbance at approximately 310 nm, which is the maximum absorbance wavelength for p-coumaric acid.[1]

  • Quantification: Generate a standard curve using known concentrations of pure p-coumaric acid to quantify the amount in the experimental samples.[1]

Visualizations

p_Coumaric_Acid_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP PPP->G6P NADPH NADPH PPP->NADPH zwf, gnd NADP NADP+ L_Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H/CPR p_Coumaric_Acid->NADP NADPH->p_Coumaric_Acid

Caption: Biosynthesis of p-coumaric acid and the role of NADPH.

Experimental_Workflow cluster_strain_engineering Strain Engineering cluster_cultivation Cultivation & Production cluster_analysis Analysis Gene_Cloning Gene Cloning (e.g., zwf, pntAB) Transformation Transformation into Host Strain Gene_Cloning->Transformation Cultivation Shake Flask or Bioreactor Cultivation Transformation->Cultivation Induction Induction of Gene Expression Cultivation->Induction Sampling Time-course Sampling Induction->Sampling Sample_Prep Sample Preparation (Centrifugation) Sampling->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Quantification Quantification of p-Coumaric Acid HPLC->Quantification

Caption: General experimental workflow for p-coumaric acid production.

Troubleshooting_Logic Start Low p-Coumaric Acid Titer Check_NADPH Is NADPH Availability Enhanced? Start->Check_NADPH Enhance_NADPH Implement NADPH Enhancement Strategies (e.g., zwf overexpression) Check_NADPH->Enhance_NADPH No Check_Precursor Is Precursor (L-Phe) Sufficient? Check_NADPH->Check_Precursor Yes Enhance_NADPH->Check_NADPH Increase_Precursor Increase Precursor Supply Check_Precursor->Increase_Precursor No Check_Enzyme_Activity Is Enzyme (C4H) Activity Optimal? Check_Precursor->Check_Enzyme_Activity Yes Increase_Precursor->Check_Precursor Optimize_Enzyme Optimize Enzyme Expression and/or Activity Check_Enzyme_Activity->Optimize_Enzyme No Success Improved p-Coumaric Acid Titer Check_Enzyme_Activity->Success Yes Optimize_Enzyme->Check_Enzyme_Activity

Caption: Troubleshooting logic for low p-coumaric acid production.

References

Preventing photo-oxidation of 4-coumaric acid in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-coumaric acid solutions. It addresses common issues related to the prevention of photo-oxidation and provides experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the primary causes?

A1: The degradation of this compound in solution is primarily caused by photo-oxidation, which is exposure to light, particularly UV light. Other contributing factors include elevated temperatures and high pH (alkaline conditions). The presence of oxidizing agents can also accelerate degradation.

Q2: How can I visually detect if my this compound solution has started to degrade?

A2: While visual inspection is not a definitive method for detecting degradation, certain changes may indicate a problem. These can include a change in the color of the solution or the formation of a precipitate. However, significant degradation, such as isomerization, can occur without any visible changes. Therefore, analytical methods like HPLC are recommended for an accurate assessment of stability.

Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?

A3: To minimize degradation, this compound solutions should be stored in a cool, dark place. It is highly recommended to use amber glass vials or wrap containers in aluminum foil to protect them from light. For aqueous solutions, it is best to prepare them fresh and not store them for more than one day. For longer-term storage, consider preparing stock solutions in a suitable organic solvent and storing them at low temperatures (e.g., -20°C).

Q4: What is the ideal pH range for maintaining the stability of a this compound solution?

A4: this compound is most stable in acidic to neutral pH conditions (pH < 7). Under alkaline conditions (pH > 7), especially at elevated temperatures, it is more susceptible to degradation.

Q5: Which solvents are recommended for dissolving this compound to enhance its stability?

A5: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). These solvents are generally suitable for preparing stock solutions. For experiments requiring aqueous buffers, it is advisable to first dissolve the this compound in a minimal amount of an organic solvent like DMF and then dilute it with the aqueous buffer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected loss of this compound concentration in solution Light Exposure: The solution was likely exposed to ambient or UV light.Work under amber or UV-filtered light. Use amber glassware and autosampler vials for all experiments and analyses. When not in use, store samples in the dark.
High pH of the Medium: The pH of your solution may be in the alkaline range.If your experimental conditions permit, adjust the pH of the solution to be neutral or slightly acidic.
Elevated Temperature: The solution may have been exposed to high temperatures.Avoid exposing this compound solutions to high temperatures for extended periods. Store solutions at room temperature or refrigerated, as indicated by stability data.
Oxidative Degradation: Dissolved oxygen in the solvent can contribute to oxidation.Degas your solvents before preparing solutions. If compatible with your experimental design, consider adding an antioxidant.
Appearance of unexpected peaks in HPLC chromatogram Cis-Trans Isomerization: An unexpected peak eluting close to the trans-4-coumaric acid peak may be the cis-isomer, a common photodegradation product.Minimize light exposure during sample preparation and analysis. Confirm the identity of the peak using a mass spectrometer or a cis-isomer standard if available.
Formation of Other Degradation Products: Peaks could correspond to byproducts like 4-vinylphenol (B1222589) or caffeic acid.Conduct a forced degradation study to identify potential degradation products and their retention times. Adjust sample preparation and storage conditions to minimize their formation.
Solvent Impurities or Contamination: The unexpected peaks may originate from the solvent or contamination.Run a blank injection of your mobile phase and sample solvent to check for contaminant peaks.

Quantitative Data Summary

The stability of this compound is significantly influenced by pH, temperature, and light exposure. The following table summarizes the expected stability under various conditions.

Condition Parameter Expected Stability Reference
pH Acidic (pH 1-4)Generally Stable
Neutral (pH 7)Generally Stable
Basic (pH 10-13)Potential for degradation, especially at elevated temperatures
Temperature Refrigerated (2-8 °C)Stable for at least 72 hours
Room Temperature (~25 °C)Stable for at least 72 hours
Elevated Temperature (>40 °C)Increased potential for degradation
Light PhotostabilityPotential for photodegradation

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.

    • Thermal Degradation: Incubate a solution of this compound (in a suitable solvent) at 70°C for 48 hours. At specified time points, withdraw samples and dilute to a suitable concentration for analysis.

    • Photodegradation: Expose a solution of this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure, dilute the samples to a suitable concentration for analysis.

  • Analytical Method:

    • Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact this compound from its potential degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose Aliquots oxidation Oxidative Stress (3% H2O2, RT) prep->oxidation Expose Aliquots thermal Thermal Stress (70°C) prep->thermal Expose Aliquots photo Photostability (ICH Guidelines) prep->photo Expose Aliquots analysis HPLC Analysis acid->analysis Analyze at Time Points base->analysis Analyze at Time Points oxidation->analysis Analyze at Time Points thermal->analysis Analyze at Time Points photo->analysis Analyze at Time Points data Data Interpretation and Stability Assessment analysis->data

Workflow for assessing this compound stability.

degradation_pathway Simplified Photo-Oxidation Pathway of this compound cluster_reactants Reactants cluster_products Potential Degradation Products pCA This compound (trans-isomer) cis_pCA cis-4-Coumaric Acid pCA->cis_pCA Isomerization dimers Cyclobutane Dimers pCA->dimers Dimerization vinylphenol 4-Vinylphenol pCA->vinylphenol Decarboxylation caffeic_acid Caffeic Acid pCA->caffeic_acid Hydroxylation light Light (UV) light->cis_pCA light->dimers ros Reactive Oxygen Species (ROS) ros->vinylphenol ros->caffeic_acid

Potential photo-oxidation pathways of this compound.

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Hydroxycinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of common hydroxycinnamic acids, a class of phenolic compounds widely recognized for their potential health benefits. By presenting supporting experimental data from various antioxidant assays, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective free-radical scavenging capabilities.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of several hydroxycinnamic acids have been evaluated using various in vitro assays. The following table summarizes quantitative data from Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP) assays, providing a basis for direct comparison. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

Hydroxycinnamic AcidORAC (µM Trolox Equivalents/µM)DPPH IC50 (µM)FRAP (µM Fe(II)/µM)
Caffeic Acid Data not readily available in a comparable format16.5[1]1.8[2]
Ferulic Acid Data not readily available in a comparable format26.0[1]1.2[2]
Sinapic Acid Data not readily available in a comparable formatData not readily available1.5[2]
p-Coumaric Acid 20 (at 2.5 µM)[2]48.7[1]0.3[2]
Rosmarinic Acid 50 (at 2.5 µM)[2]Data not readily available2.5[2]

Note: Lower IC50 values in the DPPH assay indicate higher antioxidant activity. Higher values in the ORAC and FRAP assays indicate greater antioxidant capacity.

Key Signaling Pathway: Nrf2 Activation

Hydroxycinnamic acids exert part of their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5][6] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of inducers like certain hydroxycinnamic acids, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus.[3][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCA Hydroxycinnamic Acid Keap1_Nrf2 Keap1-Nrf2 Complex HCA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to Degradation Proteasomal Degradation Keap1_ub->Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Cellular_Protection Cellular Protection & Stress Resistance Antioxidant_Enzymes->Cellular_Protection ORAC_Workflow start Start prep Prepare Fluorescein, AAPH, and Trolox solutions start->prep mix Mix sample/standard with Fluorescein in 96-well plate prep->mix incubate Incubate at 37°C mix->incubate add_aaph Add AAPH to initiate reaction incubate->add_aaph read Monitor fluorescence decay add_aaph->read calculate Calculate Area Under Curve (AUC) read->calculate compare Compare sample AUC to Trolox standard curve calculate->compare end Express results as Trolox Equivalents (TE) compare->end DPPH_Workflow start Start prep_dpph Prepare DPPH solution (violet color) start->prep_dpph add_sample Add test sample to DPPH solution prep_dpph->add_sample incubate Incubate in the dark add_sample->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % scavenging activity measure->calculate determine_ic50 Determine IC50 value calculate->determine_ic50 end Lower IC50 indicates higher activity determine_ic50->end FRAP_Workflow start Start prep_frap Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl₃) start->prep_frap warm_reagent Warm FRAP reagent to 37°C prep_frap->warm_reagent add_sample Add test sample to FRAP reagent warm_reagent->add_sample measure Measure absorbance of blue complex at ~593 nm add_sample->measure compare Compare to FeSO₄ or Trolox standard curve measure->compare end Express results as Fe(II) or Trolox Equivalents compare->end

References

Unveiling the In Vivo Anti-Inflammatory Potential of 4-Coumaric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of 4-coumaric acid (p-CA), a naturally occurring phenolic compound, against established anti-inflammatory agents. Drawing upon data from multiple preclinical studies, this document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development in inflammatory disease therapeutics.

Performance Comparison: this compound vs. Alternatives

The anti-inflammatory efficacy of this compound has been evaluated in various in vivo models, often demonstrating comparable or significant effects when compared to standard anti-inflammatory drugs such as indomethacin (B1671933) and rolipram. The following tables summarize the quantitative outcomes from these studies.

Table 1: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Models
ParameterAnimal ModelThis compound DoseComparator Drug & Dose% Reduction by this compound% Reduction by ComparatorReference
TNF-α ReleaseNot SpecifiedNot SpecifiedRolipram41.1%41.7%[1]
NeutrophiliaNot SpecifiedNot SpecifiedRolipram32.5%32.8%[1]
TNF-α Levels (Heart Tissue)Rats100 mg/kgN/ASignificant Inhibition (P<0.01) vs. LPS groupN/A[2]
IL-6 Levels (Heart Tissue)Rats100 mg/kgN/ASignificant Inhibition (P<0.01) vs. LPS groupN/A[2]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) in Lungs and LiverRats100 mg/kgN/ASignificant ReductionN/A[3]
Anti-inflammatory Cytokines (IL-4, IL-10) in Lungs and LiverRats100 mg/kgN/ASignificant IncreaseN/A[3]
Table 2: Efficacy in Carrageenan-Induced Paw Edema Model
Time PointAnimal ModelThis compound DoseComparator Drug & Dose% Inhibition of Edema by this compound% Inhibition of Edema by ComparatorReference
5 hoursRatsNot SpecifiedIndomethacin (5 mg/kg)Dose-dependent reductionSignificant inhibition[4]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways involved in the inflammatory cascade. The following diagrams illustrate these pathways and a typical experimental workflow for in vivo validation.

G Figure 1: Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates MAPK MAPK TLR4->MAPK activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines induces expression MAPK->ProInflammatory_Cytokines induces expression Inflammation Inflammation ProInflammatory_Cytokines->Inflammation pCA This compound pCA->NFkB inhibits pCA->MAPK inhibits

Caption: Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.

G Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema cluster_0 Animal Acclimatization cluster_1 Treatment Administration cluster_2 Inflammation Induction cluster_3 Data Collection cluster_4 Analysis Acclimatization Acclimatize rats/mice for a week Treatment Administer this compound, Vehicle, or Indomethacin Acclimatization->Treatment Induction Inject Carrageenan into the paw Treatment->Induction Measurement Measure paw volume at regular intervals Induction->Measurement Analysis Calculate % inhibition of edema Measurement->Analysis

Caption: Figure 2: General experimental workflow for the carrageenan-induced paw edema model.

Detailed Experimental Protocols

A comprehensive understanding of the experimental design is crucial for the interpretation and replication of in vivo studies. Below are detailed methodologies for two common models used to validate the anti-inflammatory effects of this compound.

Lipopolysaccharide (LPS)-Induced Inflammation in Rats
  • Objective: To evaluate the effect of this compound on systemic inflammation induced by LPS.

  • Animals: Male Wistar rats are commonly used.[2][5]

  • Experimental Groups:

    • Control Group: Receives a vehicle (e.g., saline).

    • LPS Group: Receives LPS (e.g., 5 mg/kg, intraperitoneally) to induce inflammation.[2][5]

    • This compound Group: Receives only this compound (e.g., 100 mg/kg) to assess its independent effects.[2][5]

    • LPS + this compound Group: Pre-treated with this compound (e.g., 100 mg/kg) prior to LPS administration.[2][5]

  • Procedure:

    • Animals are pre-treated with this compound or vehicle.

    • After a specified time, LPS is administered to induce an inflammatory response.

    • At the end of the experimental period (e.g., 72 hours), animals are euthanized, and blood and tissue samples (e.g., heart, lungs, liver) are collected.[2]

  • Outcome Measures:

    • Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in serum and tissue homogenates are quantified using ELISA kits.[2][3][5]

    • Markers of oxidative stress, such as malondialdehyde (MDA), may also be measured.[5]

    • Histopathological examination of tissues can be performed to assess inflammatory cell infiltration.[6]

Carrageenan-Induced Paw Edema in Rats
  • Objective: To assess the acute anti-inflammatory activity of this compound on localized edema.

  • Animals: Male Wistar rats or mice are typically used.[4][7]

  • Experimental Groups:

    • Control Group: Receives the vehicle.

    • Carrageenan Group: Receives a subplantar injection of carrageenan (e.g., 1% in saline).[4]

    • This compound Group(s): Treated with varying doses of this compound.

    • Positive Control Group: Treated with a standard anti-inflammatory drug like indomethacin (e.g., 5 mg/kg).[4]

  • Procedure:

    • The initial volume of the rat's hind paw is measured using a plethysmometer.[4]

    • Animals are administered this compound, indomethacin, or vehicle, typically 30-60 minutes before the carrageenan injection.[4]

    • A 1% solution of carrageenan is injected into the subplantar region of the right hind paw.[4]

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • Outcome Measures:

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage inhibition of edema by the treatment is calculated relative to the carrageenan-only group.

Conclusion

The available in vivo data strongly support the anti-inflammatory properties of this compound. It demonstrates significant efficacy in reducing key inflammatory mediators and edema in established preclinical models. Its performance is often comparable to that of well-known anti-inflammatory agents. The primary mechanism of action appears to involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of pro-inflammatory cytokines. These findings position this compound as a promising candidate for the development of novel anti-inflammatory therapies. Further research is warranted to explore its clinical potential, including dose-optimization, safety profiling, and evaluation in chronic inflammatory disease models.

References

A Head-to-Head Battle: HPLC vs. Capillary Zone Electrophoresis for Hydroxycinnamic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of hydroxycinnamic acids is crucial for quality control, pharmacokinetic studies, and understanding their role in various biological processes. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task, but Capillary Zone Electrophoresis (CZE) has emerged as a powerful alternative. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in selecting the optimal method for your analytical needs.

Hydroxycinnamic acids, such as caffeic acid, ferulic acid, and sinapic acid, are a class of phenolic compounds widely distributed in plants and known for their antioxidant and other health-beneficial properties. Their structural similarity can pose a challenge for analytical separation. This comparison delves into the performance characteristics of HPLC and CZE, offering a detailed look at their respective strengths and weaknesses in the analysis of these important compounds.

Performance Characteristics: A Quantitative Comparison

The choice between HPLC and CZE often hinges on key performance indicators such as sensitivity, precision, and analysis speed. The following tables summarize quantitative data from various studies to provide a clear comparison.

Table 1: Performance Characteristics of HPLC for Hydroxycinnamic Acid Analysis

AnalyteLinearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Precision (RSD, %)Reference
Caffeic Acid>0.9990.02 - 0.280.07 - 0.84< 2[1][2][3][4]
Ferulic Acid>0.9990.02 - 0.150.07 - 0.45< 2[2][3]
Sinapic Acid>0.9990.020.07< 2[2]
p-Coumaric Acid>0.9990.040.12< 2[1]
Chlorogenic Acid≥0.9970.21 - 0.250.48 - 0.65< 2[2][5]
Chicoric Acid1.0000.000370.00114≤ 1.21[6]
1,5-dicaffeoylquinic acid1.0000.005460.01654≤ 1.00[6]

Table 2: Performance Characteristics of Capillary Zone Electrophoresis for Hydroxycinnamic Acid Analysis

AnalyteLinearity (r)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Precision (RSD, %)Reference
Caffeic Acid0.99980.200.651.86 (peak area)[2][7]
Ferulic Acid0.99900.140.451.37 (peak area)[2][7]
Sinapic Acid-0.15--[2]
p-Coumaric Acid-0.40--[2]
Chlorogenic Acid0.99770.220.65-[2]
Rosmarinic Acid-3.1-1.98 (peak area)[7]
Vanillic Acid-0.25--[2]
Syringic Acid-0.25--[2]

Key Performance Insights

In general, HPLC demonstrates superior sensitivity with lower limits of detection and quantification for many hydroxycinnamic acids.[2] However, CZE offers several advantages, including faster analysis times, higher separation efficiency, and significantly lower solvent consumption, making it a more environmentally friendly and cost-effective option.[8] CZE often provides better peak shapes and can achieve baseline separation of structurally similar compounds that may co-elute in HPLC.[8]

One study highlighted that while both HPLC and CZE showed good resolution for most detected compounds, HPLC had less separation efficiency for ferulic/sinapic acids and 3,4,5-trimethoxycinnamic/3,4-dimethoxycinnamic acids.[1] Conversely, HPLC was found to be superior in terms of accuracy in the same study.[1] It is also suggested that CZE can be considered a complementary technique to HPLC for the analysis of these compounds.[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for both HPLC and CZE analysis of hydroxycinnamic acids.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a composite based on several cited methods for the analysis of caffeic, ferulic, and sinapic acids.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) is typically used.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1][3][4]

  • Mobile Phase: A gradient elution is often used to achieve optimal separation.

    • Solvent A: 0.1% Formic acid in water.[2]

    • Solvent B: Acetonitrile or Methanol.[1][2]

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more hydrophobic compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is common.[3][4]

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 30 °C.

  • Detection: Detection is performed using a DAD, with monitoring at wavelengths specific to hydroxycinnamic acids, often around 320 nm.[1][3]

  • Injection Volume: A 10 µL injection volume is frequently used.

Capillary Zone Electrophoresis (CZE) Protocol

This protocol is a representative example for the analysis of various phenolic acids, including hydroxycinnamic acids.

  • Instrumentation: A CZE instrument with a UV detector is required.

  • Capillary: A fused-silica capillary, for instance, 75 µm internal diameter and an effective length of 50 cm.

  • Background Electrolyte (BGE): The choice of BGE is critical for separation. A common BGE is a borate (B1201080) buffer, for example, a 40 mmol/L Borax - 40 mmol/L NaH₂PO₄ solution at pH 8.0.[7] Another option is a solution containing 50 mM acetic acid, 95 mM 6-aminocaproic acid, 0.1% polyacrylamide, 1% polyvinylpyrrolidone, and 10% methanol.[2]

  • Applied Voltage: A high voltage, such as 25 kV, is applied across the capillary.[7]

  • Capillary Temperature: The capillary is thermostated, for instance, at 25 °C.

  • Injection: Samples are introduced into the capillary using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: On-column UV detection is performed at a wavelength suitable for the analytes, often around 210 nm or 280 nm.

Visualizing the Workflow

To better understand the procedural differences, the following diagrams illustrate the typical experimental workflows for HPLC and CZE analysis of hydroxycinnamic acids.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Separation Autosampler->Column Detector DAD Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

HPLC Experimental Workflow

CZE_Workflow cluster_prep_cze Sample Preparation cluster_cze CZE Analysis cluster_data_cze Data Processing Sample_cze Sample Extraction_cze Extraction Sample_cze->Extraction_cze Filtration_cze Filtration Extraction_cze->Filtration_cze Injection_cze Hydrodynamic Injection Filtration_cze->Injection_cze Capillary_sep Capillary Separation Injection_cze->Capillary_sep Detector_cze UV Detection Capillary_sep->Detector_cze Electropherogram Electropherogram Generation Detector_cze->Electropherogram Integration_cze Peak Integration Electropherogram->Integration_cze Quantification_cze Quantification Integration_cze->Quantification_cze

CZE Experimental Workflow

Conclusion: Making the Right Choice

Both HPLC and CZE are robust and reliable techniques for the analysis of hydroxycinnamic acids. The decision of which method to employ will ultimately depend on the specific requirements of the analysis.

  • Choose HPLC when:

    • The highest sensitivity (very low LOD and LOQ) is paramount.

    • A well-established and widely available technique is preferred.

    • Accuracy is the most critical performance parameter.

  • Choose CZE when:

    • High throughput and rapid analysis times are required.

    • Minimizing solvent consumption and operational costs is a priority.

    • High separation efficiency for structurally similar compounds is necessary.

    • A complementary technique to confirm HPLC results is needed.

For many laboratories, the ideal approach may be to have both techniques available. HPLC can serve as the primary method for routine analysis and quantification, while CZE can be employed for rapid screening, method validation, and for resolving challenging separations. By understanding the distinct advantages of each technique, researchers can make informed decisions to ensure the quality and efficiency of their hydroxycinnamic acid analysis.

References

The Pivotal Role of a Single Substituent: A Comparative Guide to the Structure-Activity Relationship of Monosubstituted Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of monosubstituted cinnamic acid derivatives, detailing how the position and nature of a single functional group on the phenyl ring dictates their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The information is supported by experimental data and detailed methodologies to aid in the design of novel therapeutic agents.

Cinnamic acid, a naturally occurring organic acid, and its derivatives have long been recognized for their diverse pharmacological activities.[1][2] The core structure, featuring a phenyl ring attached to an acrylic acid moiety, offers a versatile scaffold for medicinal chemistry.[3] Modifications, particularly monosubstitution on the phenyl ring, can dramatically influence the compound's efficacy. This guide synthesizes findings on the structure-activity relationship (SAR) of these derivatives to provide a clear framework for future research and development.

Antioxidant Activity: The Power of Hydroxylation

The antioxidant capacity of cinnamic acid derivatives is profoundly influenced by the presence and position of hydroxyl (-OH) groups on the phenyl ring. These groups act as hydrogen donors, neutralizing free radicals and terminating oxidative chain reactions.[1]

The key structural requirements for enhanced antioxidant activity are:

  • Presence of Hydroxyl Groups: Hydroxylated derivatives, such as p-coumaric acid (4-hydroxycinnamic acid), caffeic acid (3,4-dihydroxycinnamic acid), and ferulic acid (4-hydroxy-3-methoxycinnamic acid), consistently demonstrate superior free radical scavenging properties compared to unsubstituted cinnamic acid.[4][5]

  • Number of Hydroxyl Groups: An increase in the number of hydroxyl groups generally correlates with higher antioxidant activity. For instance, caffeic acid often exhibits stronger antioxidant potential than p-coumaric acid.[5]

  • Position of Hydroxyl Groups: The relative position of hydroxyl groups is critical. Ortho- and para-hydroxyl substitutions are particularly effective due to their ability to form stable phenoxyl radicals through resonance.[5]

  • Methoxylation: The presence of a methoxy (B1213986) (-OCH3) group, as seen in ferulic acid, can also contribute to antioxidant activity, though the effect is often considered secondary to direct hydroxylation.[5]

Comparative Antioxidant Activity Data
CompoundSubstituentIC50 (DPPH Assay) (µM)Reference
Cinnamic AcidNone>1000[6]
p-Coumaric Acid4-OH35.2[6]
Ferulic Acid4-OH, 3-OCH328.5[6]
Caffeic Acid3,4-diOH15.8[6]

Anti-inflammatory Activity: Targeting Inflammatory Pathways

Cinnamic acid derivatives exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[7][8] The substitution pattern on the phenyl ring plays a crucial role in modulating this activity.

Key SAR findings for anti-inflammatory potential include:

  • Para-Substitution: Derivatives with substituents at the para-position generally exhibit greater anti-inflammatory activity than their ortho- or meta-isomers.[9]

  • Electron-Donating Groups: The presence of electron-donating groups, such as hydroxyl and methoxy groups, at the para-position tends to enhance inhibitory activity against enzymes like phosphodiesterase 4B (PDE4B).[9]

  • Amide Derivatives: Modification of the carboxylic acid group to form amides can lead to potent anti-inflammatory agents, potentially by altering the molecule's pharmacokinetic properties.[10]

Comparative Anti-inflammatory Activity Data
CompoundSubstituentTargetIC50 (µM)Reference
Rolipram (Control)-PDE4B1.2[9]
p-Coumaric Acid4-OHPDE4B2.2[9]
trans-4-Methoxycinnamic Acid4-OCH3PDE4B8.2[9]
Cinnamic AcidNonePDE4B>100[9]

Antimicrobial Activity: A Broad Spectrum of Inhibition

Cinnamic acid and its derivatives have demonstrated activity against a wide range of microorganisms, including bacteria and fungi.[2][11] The structural features influencing this activity are diverse and depend on the target organism.

General SAR principles for antimicrobial effects are:

  • Lipophilicity: Increased lipophilicity can enhance antimicrobial activity, likely by facilitating passage through microbial cell membranes.

  • Electron-Withdrawing Groups: For certain bacteria, such as Mycobacterium tuberculosis, the presence of electron-withdrawing groups (e.g., halogens) at the para-position can significantly improve activity.[1]

  • Hydroxylation and Methoxylation: Hydroxylated and methoxylated derivatives often show potent antifungal activity.[12] For example, 4-methoxycinnamic acid has been shown to be an effective antifungal agent.[12]

  • The Acrylic Acid Side Chain: The α,β-unsaturated carbonyl group is a key pharmacophore that can act as a Michael acceptor, interacting with biological nucleophiles in microorganisms.[13]

Comparative Antimicrobial Activity Data
CompoundSubstituentOrganismMIC (µg/mL)Reference
Cinnamic AcidNoneM. tuberculosis H37Rv40-100[12]
p-Coumaric Acid4-OHS. aureus1000[12]
4-Chlorocinnamic Acid4-ClS. aureus250[1]
4-Fluorocinnamic Acid4-FM. tuberculosis0.36[1]

Anticancer Activity: Inducing Cell Death in Malignant Cells

The anticancer potential of cinnamic acid derivatives is a rapidly growing area of research.[3] These compounds can induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis through various mechanisms.[1][13]

Key SAR observations for anticancer activity include:

  • Hydroxylation Pattern: The presence and position of hydroxyl groups are critical. For instance, some studies suggest that specific di- and tri-hydroxylated derivatives are potent cytotoxic agents.

  • Michael Acceptor: The α,β-unsaturated carbonyl system is an important feature for anticancer activity, potentially through the alkylation of cellular thiols.[13]

  • Amide and Ester Derivatives: Modification of the carboxylic acid moiety can lead to compounds with enhanced cytotoxicity against various cancer cell lines.[14]

Comparative Anticancer Activity Data
CompoundSubstituentCell LineIC50 (µM)Reference
Colchicine (Control)-A-549 (Lung)6.32[14]
Derivative 1(Specific amide)A-549 (Lung)10-18[14]
Cinnamic AcidNoneMDA-MB-231 (Breast)2296[13]
Cinnamic Acid-PLGA-NPNoneMDA-MB-231 (Breast)517.1[13]

Experimental Protocols

Synthesis of Monosubstituted Cinnamic Acid Derivatives

A common method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[4][15]

General Procedure:

  • An appropriately substituted benzaldehyde (B42025) (1 equivalent) is mixed with malonic acid (1.5 equivalents) in a solvent such as pyridine.

  • A catalytic amount of a base, typically piperidine, is added to the mixture.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, the mixture is poured into a solution of ice and concentrated hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to evaluate the antioxidant activity of compounds.

Protocol:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Serial dilutions of the stock solution are made to obtain a range of concentrations.

  • A solution of DPPH in the same solvent (typically 0.1 mM) is prepared.

  • In a 96-well plate, a specific volume of each concentration of the test compound is mixed with a specific volume of the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and, consequently, cell viability.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[14]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • A standardized inoculum of the test microorganism is prepared and added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, the wells are visually inspected for turbidity, indicating microbial growth.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Conclusion

The monosubstituted cinnamic acid scaffold is a privileged structure in medicinal chemistry, offering a foundation for the development of a wide array of therapeutic agents. This guide highlights the critical role of the substituent's nature and position on the phenyl ring in dictating the biological activity of these derivatives. A clear understanding of these structure-activity relationships is essential for the rational design of more potent and selective antioxidant, anti-inflammatory, antimicrobial, and anticancer drugs. The provided data and experimental protocols serve as a valuable resource for researchers in this dynamic field.

References

In Vivo Validation of p-Coumaric Acid's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic performance of p-coumaric acid (p-CA) against various disease models, supported by experimental data. It is intended to serve as a resource for researchers and professionals in drug development exploring the potential of this natural phenolic compound.

Executive Summary

p-Coumaric acid, a hydroxycinnamic acid found in a variety of plants, has demonstrated significant therapeutic potential in numerous in vivo studies.[1] Its biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties, are well-documented.[1][2] This guide synthesizes key findings from preclinical animal studies to offer a comparative overview of p-CA's efficacy and mechanisms of action.

Comparative Efficacy of p-Coumaric Acid

The following tables summarize the quantitative data from various in vivo studies, showcasing the effects of p-coumaric acid in different pathological conditions.

Table 1: Anti-inflammatory and Antioxidant Effects
Disease Model Animal Model p-CA Dosage Key Biomarkers Results Comparison/Control Citation
LPS-induced InflammationSwiss Albino MiceNot SpecifiedTNF-α release41.1% inhibitionRolipram (41.7% inhibition)[3]
LPS-induced NeutrophiliaSprague–Dawley RatsNot SpecifiedNeutrophil infiltration32.5% inhibitionRolipram (32.8% inhibition)[3]
Diabetic NephropathyRats100 mg/kg bwTLR4, IL-6, TGF-β1, MDASignificant reduction in all markersDiabetic control group[1][4]
SODSignificant increase[1][4]
Ethanol-induced Reproductive ToxicityRats50, 100, 200 mg/kg bwTesticular functionRestoration of male fertilityEthanol-treated group[1]
Bisphenol A-induced Testicular InjuryMale Rats50 and 100 mg/kgSOD, GPx, CAT, GSHDose-dependent increaseBPA-treated group[5]
MDA, p53, p38-MAPKDose-dependent decrease[5]
High-Fat Diet-induced HyperlipidemiaMice100 mg/kg bwNrf2, Gpx, SOD-1, HO-1, NQO-12.0, 3.8, 1.6, 1.72, and 1.5-fold increase, respectivelyHigh-fat diet group[6]
Total Cholesterol, Atherosclerosis IndexSignificant decrease[6]
Table 2: Metabolic and Cardiovascular Effects
Disease Model Animal Model p-CA Dosage Key Parameters Results Comparison/Control Citation
High-Fat Diet-induced ObesityMiceNot SpecifiedBlood glucose, glucose tolerance, insulin (B600854) sensitivityImproved controlHigh-fat diet group[7]
Daily food intakeReduced[7]
ADP-induced Platelet AggregationRabbits5 mg/kgPlatelet aggregationInhibition of aggregationControl diet group[8][9]
Thromboxane B2 productionReduction[8][9]
Isoproterenol-induced Myocardial NecrosisRat8 mg/kg bwCardiac damageMinimized adverse effectsIsoproterenol-treated group[1]

Key Signaling Pathways Modulated by p-Coumaric Acid

p-Coumaric acid exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pCA p-Coumaric Acid Keap1 Keap1 pCA->Keap1 destabilizes Keap1-Nrf2 complex ROS Oxidative Stress (e.g., from HFD, BPA) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element Nrf2->ARE translocates and binds AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1, NQO-1) ARE->AntioxidantEnzymes promotes transcription

Figure 1: Nrf2-mediated antioxidant response pathway activated by p-coumaric acid.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pCA p-Coumaric Acid IKK IKK pCA->IKK inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Aβ) InflammatoryStimuli->IKK activates IkB IκBα (degraded) IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocates ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_n->ProinflammatoryCytokines promotes transcription

Figure 2: Inhibition of the NF-κB inflammatory pathway by p-coumaric acid.

AMPK_Pathway cluster_liver Liver cluster_hypothalamus Hypothalamus pCA p-Coumaric Acid AMPK_L AMPK pCA->AMPK_L activates S6K S6 Kinase pCA->S6K activates LeptinSignaling Leptin Signaling pCA->LeptinSignaling enhances GlucoseMetabolism_L Glucose Metabolism AMPK_L->GlucoseMetabolism_L improves AMPK_H AMPK AMPK_H->LeptinSignaling negatively regulates S6K->AMPK_H inhibits FoodIntake Reduced Food Intake LeptinSignaling->FoodIntake

Figure 3: Differential effects of p-coumaric acid on AMPK signaling.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in this guide.

Induction of Diabetic Nephropathy in Rats
  • Animal Model: Male Wistar rats.

  • Induction: A single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 45 mg/kg body weight is administered to induce diabetes.[4]

  • Treatment: p-Coumaric acid is administered orally at a dose of 100 mg/kg body weight for 8 weeks.[4]

  • Assessment:

    • Serum Analysis: Measurement of glucose, creatinine, and blood urea (B33335) nitrogen (BUN) levels.

    • Urine Analysis: Quantification of protein content.

    • Kidney Homogenate Analysis: Measurement of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), Toll-like receptor 4 (TLR-4), interleukin-6 (IL-6), and transforming growth factor-β1 (TGF-β1) levels using ELISA.[4]

    • Histopathology: Examination of kidney tissue for pathological abnormalities.[4]

High-Fat Diet (HFD)-Induced Hyperlipidemia and Obesity in Mice
  • Animal Model: Male C57BL/6J mice.[10]

  • Induction: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for several weeks to induce hyperlipidemia and obesity.

  • Treatment: p-Coumaric acid is administered, often mixed with the diet or via oral gavage. A study used a dose of 100 mg/kg body weight.[6]

  • Assessment:

    • Metabolic Parameters: Monitoring of body weight, food intake, blood glucose levels, glucose tolerance, and insulin sensitivity.[7]

    • Lipid Profile: Measurement of serum total cholesterol, triglycerides, LDL-C, and HDL-C.[6]

    • Gene Expression Analysis: Quantification of mRNA levels of key metabolic and antioxidant genes (e.g., Nrf2, Gpx, SOD-1, HO-1, NQO-1) in the liver via qRT-PCR.[6]

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of p-coumaric acid.

Experimental_Workflow Acclimatization Animal Acclimatization (1-2 weeks) Grouping Randomization into Groups (Control, Disease, p-CA treated) Acclimatization->Grouping Induction Disease Induction (e.g., HFD, STZ, LPS) Grouping->Induction Treatment p-Coumaric Acid Administration (Oral gavage, dietary mixing) Induction->Treatment Monitoring In-life Monitoring (Body weight, clinical signs, food/water intake) Treatment->Monitoring Endpoint Endpoint Data Collection Monitoring->Endpoint Sacrifice Euthanasia and Sample Collection (Blood, tissues) Endpoint->Sacrifice Analysis Sample Analysis (Biochemical, Histopathological, Molecular) Sacrifice->Analysis DataAnalysis Statistical Data Analysis Analysis->DataAnalysis

Figure 4: General experimental workflow for in vivo validation of p-coumaric acid.

Conclusion

The in vivo evidence strongly supports the therapeutic potential of p-coumaric acid across a spectrum of diseases, primarily through its potent antioxidant and anti-inflammatory activities. Its ability to modulate key signaling pathways like Nrf2 and NF-κB underscores its multifaceted mechanism of action. While direct comparative studies with a wide range of existing drugs are limited, the data presented here demonstrates comparable or superior efficacy to controls in various preclinical models. Further research, including clinical trials, is warranted to translate these promising preclinical findings into therapeutic applications for human health.

References

A Comparative Guide to p-Coumaric Acid Biosynthesis Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biosynthetic pathways of p-coumaric acid, a crucial precursor for a wide array of valuable secondary metabolites, across different biological kingdoms. By presenting key quantitative data, detailed experimental protocols, and clear pathway visualizations, this document aims to facilitate research and development in metabolic engineering and drug discovery.

Cross-Species Comparison of Biosynthesis Pathways

p-Coumaric acid is synthesized through various enzymatic routes, with the most well-characterized pathways originating from the aromatic amino acids L-phenylalanine and L-tyrosine. While the general framework is the phenylpropanoid pathway, distinct variations and even entirely novel pathways have been identified in plants, bacteria, and fungi.

The Phenylalanine/Tyrosine Pathway (Plants, Bacteria, Fungi)

The most common routes for p-coumaric acid biosynthesis begin with either L-phenylalanine or L-tyrosine.[1]

  • The Phenylalanine Route: This two-step pathway is the primary route in most plants.[1][2]

    • Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.[1][2][3]

    • Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, then hydroxylates trans-cinnamic acid to yield p-coumaric acid.[1][2]

  • The Tyrosine Route: This more direct, single-step pathway is found in some plants and is widely utilized in engineered microorganisms for streamlined production.

    • Tyrosine ammonia-lyase (TAL) directly deaminates L-tyrosine to form p-coumaric acid.[1][4] It is noteworthy that some PAL enzymes exhibit promiscuous TAL activity.[1][3]

A Novel Diazotization-Dependent Pathway (Bacteria)

Recent research has uncovered a completely distinct biosynthetic pathway for p-coumaric acid in the actinomycete Kutzneria albida.[5][6] This pathway does not utilize the canonical phenylpropanoid pathway enzymes (PAL/TAL/C4H) and instead involves a unique diazotization-dependent deamination mechanism.[5] This discovery highlights the metabolic diversity that exists in nature for the synthesis of this important precursor.[5] The proposed pathway is complex, involving a gene cluster designated as 'cma' and proceeding through intermediates such as 3-aminocoumaric acid.[5][6]

Quantitative Data Comparison

Metabolic engineering efforts in microorganisms have provided valuable quantitative data on the production of p-coumaric acid, offering insights into the efficiency of different host organisms and pathway configurations. Below is a summary of reported production titers in engineered Escherichia coli and Saccharomyces cerevisiae.

OrganismKey Genetic ModificationsPrecursorTiter (mg/L)Reference
Saccharomyces cerevisiaeOverexpression of TAL from Flavobacterium johnsoniae, feedback-resistant DAHP synthase (ARO4K229L), and chorismate mutase (ARO7G141S); overexpression of shikimate kinase II (aroL) from E. coli; knockout of PDC5 and ARO10.Glucose1930[7][8]
Escherichia coliExpression of PAL from Rhodotorula glutinis (whole-cell biocatalyst).L-Tyrosine525[3]
Escherichia coliExpression of PAL1 from Arabidopsis thaliana and C4H from Lycoris aurea; regulation of intracellular NADPH.Glucose~25.6 (156.09 µM)[2][9]
Saccharomyces cerevisiaeMachine learning-guided optimization of a Phe-derived pathway.Glucose520[10]
Corynebacterium glutamicumExpression of a heterologous tyrosine ammonia-lyase and optimization of the shikimate pathway.GlucoseNot specified[11]

Visualizing the Biosynthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key biosynthetic pathways for p-coumaric acid.

p_coumaric_acid_biosynthesis cluster_plants Plants cluster_bacteria_fungi Engineered Bacteria/Fungi cluster_kutzneria Kutzneria albida L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL p-Coumaric Acid_plant p-Coumaric Acid trans-Cinnamic Acid->p-Coumaric Acid_plant C4H L-Tyrosine_plant L-Tyrosine L-Tyrosine_plant->p-Coumaric Acid_plant TAL L-Tyrosine_microbe L-Tyrosine p-Coumaric Acid_microbe p-Coumaric Acid L-Tyrosine_microbe->p-Coumaric Acid_microbe TAL Primary Metabolites Primary Metabolites 3,4-AHBA 3,4-AHBA Primary Metabolites->3,4-AHBA CmaH, CmaI 3-ACA 3-Aminocoumaric Acid 3,4-AHBA->3-ACA cma gene cluster Diazonium Intermediate Diazonium Intermediate 3-ACA->Diazonium Intermediate CmaA6 (Diazotase) p-Coumaric Acid_kutzneria p-Coumaric Acid Diazonium Intermediate->p-Coumaric Acid_kutzneria Denitrification

Caption: Overview of p-coumaric acid biosynthesis pathways.

Experimental Protocols

Accurate quantification and comparison of p-coumaric acid biosynthesis require robust experimental protocols. The following sections detail common methodologies for extraction, quantification, and enzymatic assays.

Extraction and Quantification of p-Coumaric Acid

High-Performance Liquid Chromatography (HPLC) is the most widely reported method for the quantification of p-coumaric acid.[12]

1. Sample Preparation (from Plant Material):

  • Extraction:

    • Weigh approximately 1 gram of dried, powdered plant material.

    • Add 20 mL of 80% methanol (B129727) and extract for 2 hours at room temperature with agitation.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction on the remaining solid residue twice more to ensure complete extraction.[13]

  • Hydrolysis (for conjugated forms):

    • Combine the supernatants and evaporate to dryness.

    • Redissolve the residue in a strong base (e.g., 2M NaOH) and incubate to cleave ester bonds.

    • Acidify the mixture (e.g., with HCl) to protonate the phenolic acids.

    • Extract the free acids into an organic solvent like ethyl acetate.

    • Evaporate the organic solvent and redissolve the residue in the HPLC mobile phase.

2. HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.[1][14]

  • Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% formic acid or 0.5% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][15]

  • Detection: Monitor the absorbance at approximately 310 nm.[1][14]

  • Quantification: Generate a standard curve using a pure p-coumaric acid standard of known concentrations. The concentration in the samples is determined by comparing the peak area to the standard curve.[15]

3. LC-MS/MS Analysis (for higher sensitivity and specificity):

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 163.15 for coumaric acid) to a characteristic product ion (e.g., m/z 119.1).[13]

experimental_workflow Sample Plant Material / Microbial Culture Extraction Solvent Extraction Sample->Extraction Hydrolysis Alkaline Hydrolysis (optional) Extraction->Hydrolysis Purification Solid Phase Extraction / Liquid-Liquid Extraction Hydrolysis->Purification Analysis HPLC-UV or LC-MS/MS Purification->Analysis Quantification Quantification against Standard Curve Analysis->Quantification

Caption: General workflow for p-coumaric acid quantification.

In Vitro Enzymatic Assays

Characterizing the activity of key biosynthetic enzymes is crucial for understanding pathway kinetics and for metabolic engineering applications.

1. 4-Coumarate:CoA Ligase (4CL) Activity Assay:

This assay measures the conversion of p-coumaric acid to p-coumaroyl-CoA.[16][17]

  • Reaction Mixture:

    • Potassium phosphate (B84403) buffer

    • ATP

    • MgCl₂

    • Coenzyme A (CoA)

    • p-Coumaric acid (substrate)

    • Purified 4CL enzyme

  • Procedure:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

    • Stop the reaction at various time points by adding an acid (e.g., perchloric acid) or a quenching solvent (e.g., methanol).

    • Analyze the formation of p-coumaroyl-CoA by HPLC, monitoring at a wavelength where the thioester has strong absorbance (typically around 333 nm).

  • Data Analysis: Determine the initial reaction velocity and calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

2. Phenylalanine/Tyrosine Ammonia-Lyase (PAL/TAL) Activity Assay:

This assay measures the deamination of L-phenylalanine or L-tyrosine.

  • Reaction Mixture:

    • Tris-HCl buffer

    • L-Phenylalanine or L-Tyrosine (substrate)

    • Purified PAL/TAL enzyme or cell-free extract

  • Procedure:

    • Incubate the reaction mixture at an optimal temperature.

    • Monitor the formation of trans-cinnamic acid or p-coumaric acid spectrophotometrically by measuring the increase in absorbance at their respective λmax (around 290 nm for trans-cinnamic acid and 310 nm for p-coumaric acid).

  • Data Analysis: Calculate the enzyme activity based on the rate of product formation using the molar extinction coefficient of the product.

This guide provides a foundational overview for the comparative analysis of p-coumaric acid biosynthesis. The provided data and protocols can serve as a valuable resource for researchers aiming to understand, compare, and manipulate these important metabolic pathways.

References

4-Coumaric Acid: A Comparative Analysis of its Efficacy in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-coumaric acid's performance in mitigating oxidative stress against other well-established antioxidants. The following sections present quantitative data from various in vitro and in vivo studies, detailed experimental protocols for key assays, and a visualization of the primary signaling pathway through which this compound exerts its antioxidant effects.

Introduction

This compound, a hydroxycinnamic acid derivative found in a variety of plants, has garnered significant attention for its antioxidant properties.[1][2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This compound has demonstrated the potential to mitigate oxidative stress through direct ROS scavenging and by modulating cellular antioxidant defense mechanisms.[1][4] This guide aims to provide a comprehensive overview of its capabilities in comparison to other antioxidants.

Quantitative Data Comparison

The antioxidant capacity of this compound has been evaluated using various standard assays. The following tables summarize its performance in comparison to other commonly used antioxidants.

Table 1: In Vitro Antioxidant Activity

Antioxidant AssayThis compoundAscorbic Acid (Vitamin C)α-Tocopherol (Vitamin E)BHA (Butylated hydroxyanisole)BHT (Butylated hydroxytoluene)Reference
Lipid Peroxidation Inhibition (%) at 45 µg/mL 71.2%59.7%64.5%66.8%69.8%[3][5]
DPPH Radical Scavenging Activity EffectiveEffectiveEffectiveEffectiveEffective[3][5]
ABTS Radical Scavenging Activity EffectiveEffectiveEffectiveEffectiveEffective[5]
Superoxide (B77818) Anion Radical Scavenging Effective----[5]
Hydrogen Peroxide Scavenging Effective----[5]
Ferric Ions (Fe³⁺) Reducing Power Effective----[5]
Ferrous Ions (Fe²⁺) Chelating Activity Effective----[5]

Table 2: In Vivo Effects on Oxidative Stress Markers

Study ModelTreatmentKey FindingsReference
Rats with Dextran Sodium Sulphate (DSS)-induced colitis This compound (50 mg/kg for 14 days)Reduced oxidative DNA damage (P < 0.01), decreased cyclooxygenase-2 (COX-2) expression (P < 0.01), and restored superoxide dismutase-2 (SOD-2) expression to control levels.[6]
Rats with Monosodium Urate Crystal-induced Inflammation p-coumaric acidSuppressed inflammation.[7]
Rats with Lipopolysaccharide (LPS)-induced acute lung injury p-coumaric acidLowered heart malondialdehyde (MDA) levels and antioxidant enzymes.[8]
High-fat diet (HFD) mice p-coumaric acid (100 mg/kg BW)Increased expression of Nrf2 (2.0-fold), Gpx (3.8-fold), SOD-1 (1.6-fold), HO-1 (1.72-fold), and NQO-1 (1.5-fold) compared to the HFD group.[9][10]
Rats with doxorubicin (B1662922) (DOX)-induced erectile dysfunction p-coumaric acid (50 and 100 mg/kg body weight)Improved non-protein thiol (an antioxidant) level in the penile tissue.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Materials: DPPH solution (in methanol), this compound, reference antioxidants (e.g., Ascorbic Acid), methanol, spectrophotometer.

  • Procedure:

    • Prepare various concentrations of this compound and reference antioxidants in methanol.

    • Add a fixed volume of DPPH solution to each concentration of the test and reference compounds.

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

In Vivo Study of Oxidative DNA Damage in Rat Colonic Mucosa

This protocol describes an in vivo experiment to assess the protective effect of this compound against oxidative DNA damage.

  • Animal Model: F344 rats.

  • Treatment:

    • Divide rats into control and treatment groups.

    • Administer this compound (e.g., 50 mg/kg) mixed in the diet to the treatment group for a specified period (e.g., 2 weeks).[11][12]

    • The control group receives the standard diet.

  • Induction of Oxidative Stress (Optional): Induce oxidative stress using a chemical agent if the study aims to evaluate protective effects against a specific insult.

  • Sample Collection: At the end of the treatment period, euthanize the rats and collect colonic mucosa samples.

  • Analysis:

    • Comet Assay: Assess DNA damage in individual cells.

    • 8-OH-2'-deoxyguanosine (8-OHdG) Levels: Measure this marker of oxidative DNA damage using techniques like HPLC or ELISA.

    • Gene Expression Analysis: Analyze the expression of relevant enzymes like glutathione-S-transferase (GST) using methods such as RT-PCR or Western blotting.[11][12]

Signaling Pathway and Experimental Workflow Visualization

The antioxidant effects of this compound are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways.

Nrf2 Signaling Pathway Activation

A key mechanism underlying the antioxidant effect of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1.[13] Oxidative stress or the presence of Nrf2 activators like this compound leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[13][14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response Oxidative_Stress Oxidative Stress / This compound Oxidative_Stress->Keap1_Nrf2 Inhibits

Caption: Activation of the Nrf2 signaling pathway by this compound.

Experimental Workflow for In Vitro Antioxidant Capacity

The following diagram illustrates a typical workflow for assessing the antioxidant capacity of a compound in vitro.

experimental_workflow cluster_assays Antioxidant Assays compound This compound (Test Compound) assays Prepare Serial Dilutions compound->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap measurement Spectrophotometric Measurement dpph->measurement abts->measurement frap->measurement analysis Data Analysis (IC50, etc.) measurement->analysis comparison Comparison with Standard Antioxidants analysis->comparison

Caption: A generalized workflow for in vitro antioxidant assays.

Conclusion

The compiled data indicates that this compound is a potent antioxidant, demonstrating significant efficacy in both direct radical scavenging and the modulation of cellular antioxidant defense systems. Its performance is comparable, and in some cases superior, to established antioxidants such as BHA, BHT, and α-tocopherol in certain assays. The activation of the Nrf2 signaling pathway appears to be a critical mechanism contributing to its protective effects. These findings underscore the potential of this compound as a therapeutic agent for conditions associated with oxidative stress, warranting further investigation and development.

References

The Conjugate Advantage: Evaluating the Efficacy of p-Coumaric Acid Conjugates Versus the Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

p-Coumaric acid (pCA), a ubiquitous phenolic compound found in a wide variety of plants, is well-regarded for its diverse therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. However, like many phytochemicals, its clinical potential can be hampered by suboptimal bioavailability and stability. To overcome these limitations, researchers have increasingly turned to the synthesis of p-coumaric acid conjugates, modifying the parent molecule to enhance its pharmacological profile.

This guide provides an objective comparison of the efficacy of p-coumaric acid conjugates against the free acid form, supported by experimental data. We delve into the comparative antioxidant and anti-inflammatory activities, the underlying signaling pathways, and the paradoxical relationship between enhanced bioactivity and reduced absorption.

Comparative Efficacy: Quantitative Analysis

Cumulative evidence from multiple studies indicates that conjugation can significantly enhance the biological activities of p-coumaric acid.[1][2][3] By creating ester or amide linkages with other molecules, such as fatty acids, amino acids, or other phenolics, these synthetic derivatives often exhibit superior performance in in-vitro assays.

Antioxidant Activity

The antioxidant capacity of a compound is a cornerstone of its therapeutic potential. In direct comparative studies using standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), amide conjugates of p-coumaric acid have demonstrated significantly lower IC50 values—the concentration required to scavenge 50% of free radicals—indicating higher potency than the free acid.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
Free p-Coumaric Acid89 ± 1.2316 ± 0.4[4]
Amide Conjugate (5b)29 ± 1.55 ± 0.7[4]
Anti-inflammatory Effects

The anti-inflammatory potential of p-coumaric acid and its conjugates is often evaluated by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation. Recent studies have shown a dramatic increase in anti-inflammatory efficacy with conjugation. An ester derivative of p-coumaric acid and kojic acid demonstrated potent NO inhibition, whereas the parent compounds were inactive at the same concentration.[5]

CompoundConcentration (µM)Nitric Oxide (NO) Inhibition (%)Reference
Free p-Coumaric Acid1000%[5]
Kojic Acid-pCA Ester Conjugate10060%[5]

Mechanism of Action: Signaling Pathways

The enhanced efficacy of p-coumaric acid conjugates is rooted in their amplified interaction with key cellular signaling pathways, particularly the NF-κB pathway, which is a central regulator of inflammation.

The NF-κB Signaling Pathway

Lipopolysaccharide (LPS), a component of bacterial cell walls, triggers an inflammatory cascade by activating the NF-κB pathway. This involves the phosphorylation and subsequent degradation of the inhibitor protein IκBα, which releases the NF-κB dimer (p65/p50) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes like iNOS and COX-2.[6]

Both free p-coumaric acid and its conjugates exert their anti-inflammatory effects by inhibiting this pathway. However, conjugates have been shown to do so with much greater efficiency. One study found that an ester conjugate could suppress NF-κB activation by approximately 32% at a concentration of just 25 µM.[5] In stark contrast, the free p-coumaric acid required a much higher concentration of 200 µM to achieve a mere 15% inhibition.[5] This suggests that the structural modifications in the conjugate significantly improve its ability to interfere with this critical inflammatory pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors LPS LPS IKK IKK LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa->IkBa NFkB_IkBa IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Promotes pCA Free pCA pCA->IKK Weakly Inhibits Conj pCA Conjugate Conj->IKK Strongly Inhibits Logic_Flow cluster_props cluster_outcomes pCA Free p-Coumaric Acid Bio_pCA Higher Upper GI Absorption pCA->Bio_pCA Conj p-Coumaric Acid Conjugate Lip_Conj Increased Lipophilicity (in many cases) Conj->Lip_Conj Perm Improved Cell Membrane Permeability Lip_Conj->Perm Bioact_Conj Enhanced In-Vitro Bioactivity Efficacy Greater Efficacy at Target Site Bioact_Conj->Efficacy Perm->Bioact_Conj Workflow cluster_assays Assay Types start Start: Synthesize/Acquire Free pCA and Conjugates assays Perform In-Vitro Assays start->assays data Collect & Analyze Data (e.g., Calculate IC50) assays->data Generate Absorbance/ Expression Data antioxidant Antioxidant Assays (DPPH, ABTS) anti_inflam Anti-inflammatory Assay (Nitric Oxide Inhibition) pathway Signaling Pathway Analysis (Western Blot for NF-κB) compare Compare Efficacy data->compare conclusion Draw Conclusions compare->conclusion

References

The Surging Interest in p-Coumaric Acid as a Dietary Biomarker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of p-coumaric acid's potential as a reliable indicator of dietary intake, benchmarked against established biomarkers for whole grains and fruit and vegetables. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed methodologies.

The quest for accurate and objective measures of dietary intake is a cornerstone of nutritional science and preventative medicine. Self-reported dietary data, while valuable, are often fraught with inaccuracies. This has led to a growing reliance on dietary biomarkers—quantifiable molecules in biological samples that reflect the intake of specific foods or food groups. p-Coumaric acid, a phenolic compound abundant in a wide array of plant-based foods, has emerged as a promising candidate biomarker. This guide critically evaluates the validity of p-coumaric acid in this role, comparing its performance with that of established biomarkers: alkylresorcinols for whole-grain intake and carotenoids for fruit and vegetable consumption.

p-Coumaric Acid: A Ubiquitous Phenolic with Biomarker Potential

p-Coumaric acid is a hydroxycinnamic acid found in numerous dietary sources, including whole grains (e.g., wheat, rye, oats), fruits (e.g., berries, apples, citrus), and vegetables (e.g., tomatoes, carrots). Its widespread presence in commonly consumed healthy foods makes it an attractive candidate for a general biomarker of plant-based food intake. Following ingestion, p-coumaric acid is absorbed in the gastrointestinal tract and can be detected in plasma and urine, making it accessible for measurement.

While the direct validation of p-coumaric acid as a standalone, quantitative biomarker for specific food groups is still an active area of research, its potential is underscored by studies demonstrating a correlation between the intake of polyphenol-rich foods and the urinary excretion of phenolic acids.

Benchmarking Against the Gold Standards: Alkylresorcinols and Carotenoids

To objectively assess the utility of p-coumaric acid, it is essential to compare it against well-validated dietary biomarkers.

For whole-grain intake, alkylresorcinols are the current gold standard. These phenolic lipids are found almost exclusively in the bran layer of wheat and rye. Numerous controlled intervention studies have demonstrated a strong dose-dependent relationship between the intake of whole-grain wheat and rye and the concentration of alkylresorcinols and their metabolites in plasma and urine.[1][2][3][4]

For fruit and vegetable intake, carotenoids (e.g., α-carotene, β-carotene, lycopene) and vitamin C are the most established biomarkers.[5][6][7] Human intervention studies have consistently shown that plasma concentrations of these micronutrients increase with higher consumption of fruits and vegetables.[6][7][8]

The following table summarizes the key performance characteristics of these biomarkers, highlighting the current state of evidence for p-coumaric acid.

Comparative Performance of Dietary Biomarkers

BiomarkerTarget Food Group(s)MatrixValidation StatusKey Performance Characteristics
p-Coumaric Acid Whole Grains, Fruits, VegetablesUrine, PlasmaEmerging Plausibility: Present in a wide range of plant foods.[9] Bioavailability: Readily absorbed, with urinary excretion reflecting intake.[10][11] Dose-Response: Limited data from human intervention studies. One study in rabbits showed a dose-dependent effect on platelet aggregation.[12] Specificity: Low, as it is present in many different food groups.
Alkylresorcinols Whole-Grain Wheat and RyePlasma, Urine, Adipose TissueWell-Validated Specificity: High for wheat and rye.[1][3] Dose-Response: Strong positive correlation between intake and plasma/urine concentrations.[1][2][13] Sensitivity: Can distinguish between low and high consumers of whole grains.[2][13] Reliability: Good reproducibility over time.
Carotenoids Fruits and VegetablesPlasma, SerumWell-Validated Specificity: Individual carotenoids can be indicative of specific fruits and vegetables. Dose-Response: Positive dose-response association between consumption and plasma concentrations.[5] Sensitivity: Reflects changes in fruit and vegetable intake.[6][7][8] Reliability: Established as reliable indicators of intake in numerous studies.[5]

Experimental Protocols for Biomarker Validation

The validation of a dietary biomarker is a rigorous process that typically involves controlled feeding studies. Below are detailed methodologies for key experiments cited in the validation of dietary biomarkers, which can serve as a template for the further validation of p-coumaric acid.

Protocol 1: Controlled Crossover Feeding Study for Whole-Grain Biomarker Validation (Adapted from Landberg et al., 2008)
  • Study Design: A randomized crossover study is an effective design to minimize inter-individual variability.

    • Participants: Recruit a cohort of healthy men and women.

    • Dietary Periods: Two distinct periods, each lasting several weeks (e.g., 6 weeks), separated by a washout period.

      • Period 1: Participants consume a diet including a defined amount of whole-grain products.

      • Period 2: Participants consume a diet with refined-cereal-grain products, matched for energy and macronutrient content.

    • Sample Collection: Collect fasting blood and 24-hour urine samples at the beginning and end of each dietary period.

    • Dietary Assessment: Participants maintain detailed weighed food records throughout the study.

  • Biomarker Analysis:

    • Alkylresorcinols: Extraction from plasma and analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • p-Coumaric Acid: Extraction from urine and plasma, followed by quantification using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

  • Statistical Analysis:

    • Compare biomarker concentrations between the whole-grain and refined-grain periods using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

    • Correlate the change in biomarker concentrations with the calculated intake of the target food group from the food records (e.g., using Spearman's rank correlation).

Protocol 2: Parallel-Group Dietary Intervention for Fruit and Vegetable Biomarker Validation (Adapted from Ross et al., 2011)
  • Study Design: A randomized, parallel-group study is suitable for assessing dose-response.

    • Participants: Recruit a larger cohort of participants with a habitually low intake of the target food group.

    • Intervention Groups: Randomly assign participants to one of several groups for a defined period (e.g., 16 weeks):

      • Control Group: Maintain their usual diet.

      • Intervention Group 1: Consume a specified daily amount of fruits and vegetables (e.g., 60 g/day ).

      • Intervention Group 2: Consume a higher daily amount of fruits and vegetables (e.g., 120 g/day ).

    • Sample Collection: Collect fasting blood samples at baseline and at multiple time points during the intervention (e.g., 8 and 16 weeks).

  • Biomarker Analysis:

    • Carotenoids and Vitamin C: Analysis of plasma or serum concentrations using HPLC with UV or electrochemical detection.

    • p-Coumaric Acid: Quantification in plasma using UPLC-MS/MS.

  • Statistical Analysis:

    • Use analysis of variance (ANOVA) to compare changes in biomarker concentrations between the different intervention groups and the control group.

    • Assess the dose-response relationship between the amount of fruit and vegetable intake and the change in biomarker levels.

Visualizing the Path to Validation

The following diagrams illustrate the key processes involved in dietary biomarker validation and the metabolic fate of p-coumaric acid.

G Experimental Workflow for Dietary Biomarker Validation cluster_0 Study Design cluster_1 Data & Sample Collection cluster_2 Laboratory Analysis cluster_3 Data Analysis & Validation Participant Recruitment Participant Recruitment Randomization Randomization Participant Recruitment->Randomization Dietary Intervention Dietary Intervention Randomization->Dietary Intervention Control Diet Control Diet Dietary Intervention->Control Diet Intervention Diet Intervention Diet Dietary Intervention->Intervention Diet Biological Sample Collection Biological Sample Collection Dietary Intervention->Biological Sample Collection Dietary Intake Assessment Dietary Intake Assessment Dietary Intervention->Dietary Intake Assessment Blood (Plasma/Serum) Blood (Plasma/Serum) Biological Sample Collection->Blood (Plasma/Serum) Urine (24h/spot) Urine (24h/spot) Biological Sample Collection->Urine (24h/spot) Biomarker Quantification Biomarker Quantification Biological Sample Collection->Biomarker Quantification Food Diaries Food Diaries Dietary Intake Assessment->Food Diaries FFQs FFQs Dietary Intake Assessment->FFQs Statistical Analysis Statistical Analysis Dietary Intake Assessment->Statistical Analysis Analytical Techniques (LC-MS, GC-MS) Analytical Techniques (LC-MS, GC-MS) Biomarker Quantification->Analytical Techniques (LC-MS, GC-MS) Biomarker Quantification->Statistical Analysis Correlation Correlation Statistical Analysis->Correlation Dose-Response Dose-Response Statistical Analysis->Dose-Response Sensitivity/Specificity Sensitivity/Specificity Statistical Analysis->Sensitivity/Specificity Biomarker Validation Biomarker Validation Statistical Analysis->Biomarker Validation G Simplified Metabolic Pathway of p-Coumaric Acid Dietary Intake Dietary Intake p-Coumaric Acid (in food) p-Coumaric Acid (in food) Dietary Intake->p-Coumaric Acid (in food) Gastrointestinal Tract Gastrointestinal Tract p-Coumaric Acid (in food)->Gastrointestinal Tract Absorption Absorption Gastrointestinal Tract->Absorption Bloodstream Bloodstream Absorption->Bloodstream Metabolism (Liver) Metabolism (Liver) Bloodstream->Metabolism (Liver) Excretion Excretion Bloodstream->Excretion Conjugation Conjugation Metabolism (Liver)->Conjugation Conjugation->Bloodstream Urine Urine Excretion->Urine

References

Comparative study of p-coumaric acid extraction methods from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for extracting p-coumaric acid, a phenolic compound with significant therapeutic potential, from natural sources. p-Coumaric acid, a derivative of cinnamic acid, is abundant in a wide array of plants, cereals, fruits, and vegetables.[1][2] Its well-documented antioxidant, antimicrobial, anti-inflammatory, and anticancer properties have made it a compound of high interest in the pharmaceutical and nutraceutical industries.[1][2] The efficiency of extracting p-coumaric acid is a critical determinant of its subsequent application. This document outlines and compares conventional and modern extraction techniques, supported by experimental data and detailed protocols to guide researchers in selecting the optimal method.

Comparative Analysis of Extraction Methods

The extraction of p-coumaric acid can be broadly classified into two categories: conventional methods, such as solvent and alkaline extraction, and modern methods, which include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Enzyme-Assisted Extraction (EAE), and Supercritical Fluid Extraction (SFE).[1][2] Modern techniques are often favored for their increased efficiency, reduced extraction times, and lower environmental impact.

Data Presentation: A Quantitative Overview

The following table summarizes key quantitative parameters for various p-coumaric acid extraction methods, compiled from multiple studies. It is important to note that yields can be highly dependent on the plant matrix, solvent system, and specific experimental conditions.

Extraction MethodNatural SourceKey ParametersYield of p-Coumaric AcidPurityProcessing Time
Alkaline Hydrolysis Sugarcane Bagasse2 M NaOH, 16 h, Room Temperature2.0 g/L>90% (post-separation)16 hours
Alkaline Hydrolysis Corn Stover, Wheat Straw, Corncob1 M NaOH, 100°C, 4 h28.0-39.8 mg/gNot Specified4 hours
Ultrasound-Assisted Extraction (UAE) Tricosanthes cucumerina leaves40°C, 6.25 min, 40% amplitude11.12 µg/mgNot Specified6.25 minutes
Ionic Liquid Ultrasound-Assisted Extraction (ILUAE) Model Aqueous Solution60°C, pH 2, 1:1 v/v ionic liquid:acid, 3 min>80% efficiencyNot Specified3 minutes
Microwave-Assisted Extraction (MAE) Sorghum and Maize Bran2 M NaOH, 90 seconds25-159 µg/g (maize)Not Specified90 seconds
Enzyme-Assisted Extraction (EAE) Sugarcane BagasseA. fuscosuccinea enzyme cocktail, 8 h30-50% > conventional methodsNot Specified8 hours
Supercritical Fluid Extraction (SFE) Paeonia lactiflora seed oilsNot Specified98.95 ± 4.18 μg/gNot SpecifiedNot Specified
Soxhlet Extraction Cynodon dactylon (Durva Grass)MethanolNot SpecifiedNot Specified48 hours
"Clip-Off" Method (Base Hydrolysis) Corn GVL-LigninAqueous base, Room Temperature, 24 h8.3 wt% (crude), 4.8 wt% (purified)95% (crude), 97% (purified)24 hours
Cloud-Point Extraction (CPE) Corn Cob Hydrolysate5% v/v L92 surfactant, pH 3.089% extraction efficiencyNot SpecifiedNot Specified

Experimental Protocols

For reproducibility and adaptation, detailed experimental protocols for key extraction methods are provided below.

This protocol is based on the extraction of p-coumaric acid from sugarcane bagasse.[3]

  • Materials : Dried and milled agricultural residue (e.g., sugarcane bagasse, corn stover), 2 M Sodium Hydroxide (NaOH), concentrated Hydrochloric Acid (HCl), Ethyl Acetate (B1210297), Anhydrous Sodium Sulfate.

  • Procedure :

    • Suspend the milled biomass in 2 M NaOH.

    • Stir the mixture at room temperature for 16 hours.

    • Acidify the hydrolysate to a pH of 2 using concentrated HCl.

    • Centrifuge to pellet the solid residue.

    • Perform a liquid-liquid extraction of the supernatant with ethyl acetate (3x).

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

A general protocol for the UAE of phenolic compounds from plant materials.[4][5]

  • Materials : Dried and powdered plant material, appropriate solvent (e.g., methanol, ethanol, or aqueous mixtures), ultrasonic bath or probe.

  • Procedure :

    • Combine the plant powder and solvent in a flask.

    • Submerge the flask in an ultrasonic bath or insert an ultrasonic probe.

    • Apply sonication for a specified duration (e.g., 6.25 minutes) and amplitude (e.g., 40%).[4]

    • Maintain a constant temperature (e.g., 40°C) throughout the process.[4]

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Concentrate the extract using a rotary evaporator.

A representative protocol for the rapid MAE of p-coumaric acid.[6][7]

  • Materials : Powdered plant material, extraction solvent, microwave extraction system.

  • Procedure :

    • Place the sample and solvent into a microwave-safe vessel.

    • Apply microwave power (e.g., 750 W) for a short duration (e.g., 90 seconds).[6][7]

    • After extraction and cooling, filter or centrifuge the mixture to separate the extract.

    • The solvent is then removed, typically by rotary evaporation.

A green chemistry approach for extracting p-coumaric acid from lignocellulosic biomass.

  • Materials : Plant biomass, specific enzyme cocktail (e.g., cellulases, xylanases), buffer solution.

  • Procedure :

    • Create a suspension of the biomass in a buffer solution at the optimal pH for the selected enzymes.

    • Introduce the enzyme cocktail to the suspension.

    • Incubate the mixture under controlled temperature and agitation for a set period (e.g., 8 hours).

    • Deactivate the enzymes, usually by heating.

    • Separate the liquid extract containing the liberated p-coumaric acid from the solid biomass.

Mandatory Visualizations

The following diagrams provide a visual representation of the extraction workflow and the biosynthetic origin of p-coumaric acid.

Extraction_Workflow PlantSource Natural Source (e.g., Plant Material, Agricultural Residue) PreTreatment Pre-Treatment (Drying, Grinding, Milling) PlantSource->PreTreatment Extraction Extraction Process PreTreatment->Extraction Conventional Conventional Methods (e.g., Alkaline Hydrolysis, Soxhlet) Extraction->Conventional Modern Modern Methods (e.g., UAE, MAE, EAE, SFE) Extraction->Modern Separation Solid-Liquid Separation (Filtration, Centrifugation) Conventional->Separation Modern->Separation CrudeExtract Crude p-Coumaric Acid Extract Separation->CrudeExtract Purification Purification (e.g., Crystallization, Chromatography) CrudeExtract->Purification Analysis Quality Control & Analysis (HPLC, GC-MS, NMR) CrudeExtract->Analysis PureCompound Purified p-Coumaric Acid Purification->PureCompound PureCompound->Analysis

Caption: A generalized workflow for the extraction and purification of p-coumaric acid.

Biosynthesis_Pathway Phenylalanine L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phenylalanine->PAL CinnamicAcid Cinnamic Acid PAL->CinnamicAcid Deamination C4H Cinnamate-4-Hydroxylase (C4H) CinnamicAcid->C4H pCoumaricAcid p-Coumaric Acid C4H->pCoumaricAcid Hydroxylation Downstream Further Biosynthesis (Lignin, Flavonoids, etc.) pCoumaricAcid->Downstream Tyrosine L-Tyrosine TAL Tyrosine Ammonia-Lyase (TAL) Tyrosine->TAL TAL->pCoumaricAcid Deamination

Caption: The biosynthesis of p-coumaric acid through the Phenylpropanoid Pathway.

References

Unveiling the Selectivity of 4-Coumaric Acid Derivatives for Phosphodiesterase 4B Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-coumaric acid derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme implicated in inflammatory and neurological disorders. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Phosphodiesterase 4 (PDE4) enzymes are crucial regulators of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in a multitude of cellular processes. The PDE4 family is composed of four subtypes (A, B, C, and D), with PDE4B being a particularly attractive therapeutic target due to its significant role in modulating inflammatory responses and cognitive functions.[1][2] Selective inhibition of PDE4B over other isoforms, especially PDE4D, is a key objective in drug discovery to minimize side effects such as emesis.[3][4] Recent studies have highlighted derivatives of cinnamic acid, including this compound (p-coumaric acid), as promising scaffolds for the development of novel PDE4B inhibitors.[5]

Comparative Inhibitory Activity of this compound and Related Derivatives

The following table summarizes the in vitro inhibitory effects of cinnamic acid derivatives against PDE4B and PDE4D, allowing for a direct assessment of their selectivity. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The selectivity ratio is calculated as IC50 (PDE4D) / IC50 (PDE4B).

CompoundPDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity Ratio (PDE4D/PDE4B)
Cinnamic acid>100>100-
p-Coumaric acid 2.2 >100 >45.5
trans-4-Methoxycinnamic acid8.2>100>12.2
Rolipram (Control)1.83.51.9
Data sourced from a study on monosubstituted cinnamic acid derivatives as PDE4B inhibitors.[5]

As the data indicates, p-coumaric acid demonstrates potent inhibition of PDE4B with an IC50 value of 2.2 µM and exhibits significant selectivity over PDE4D (IC50 >100 µM).[5] This profile is comparable to the well-known PDE4 inhibitor, rolipram, but with a markedly superior selectivity for PDE4B.[5]

Experimental Protocols

A detailed understanding of the methodologies used to generate this data is crucial for its interpretation and for the design of future experiments.

PDE4 Inhibition Assay (Enzymatic Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific PDE4 subtype.

Materials:

  • Recombinant human PDE4B and PDE4D enzymes

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

  • cAMP substrate (e.g., [3H]-cAMP or fluorescently labeled cAMP)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Scintillation fluid (for radiometric assays) or a fluorescence plate reader

  • 96-well microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Subsequently, dilute the compounds in the PDE Assay Buffer to achieve the desired final concentrations. A vehicle control (DMSO) should be included.

  • Reaction Setup: In a 96-well microplate, add the diluted test compound or vehicle control.

  • Enzyme Addition: Add the recombinant PDE4B or PDE4D enzyme to each well. A "no enzyme" control should be included for background correction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protecting it from light if a fluorescent substrate is used.

  • Detection:

    • Radiometric Assay: Stop the reaction and measure the amount of hydrolyzed [3H]-AMP using scintillation counting.

    • Fluorescence-Based Assay: Measure the change in fluorescence upon the hydrolysis of the fluorescently labeled cAMP to AMP using a fluorescence plate reader.[6][7]

  • Data Analysis: Calculate the percentage of PDE4 activity inhibited at each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Visualizing Key Processes

Experimental Workflow for Selectivity Assessment

The following diagram illustrates the workflow for assessing the selectivity of this compound derivatives for PDE4B inhibition.

G cluster_prep Compound Preparation cluster_assay In Vitro Inhibition Assay cluster_analysis Data Analysis cluster_conclusion Conclusion A Synthesize/Acquire This compound Derivatives B Prepare Serial Dilutions in DMSO A->B Solubilization C Assay PDE4B Activity with Derivatives B->C Testing D Assay PDE4D Activity with Derivatives B->D Testing E Calculate IC50 Values for PDE4B and PDE4D C->E Data Input D->E Data Input F Determine Selectivity Ratio (IC50 PDE4D / IC50 PDE4B) E->F Calculation G Identify Potent and Selective PDE4B Inhibitors F->G Evaluation

Workflow for assessing the selectivity of this compound derivatives.

cAMP Signaling Pathway and PDE4B Inhibition

This diagram illustrates the central role of PDE4B in the cAMP signaling cascade and the mechanism of its inhibition.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4B PDE4B cAMP->PDE4B Substrate Response Cellular Response (e.g., Reduced Inflammation) PKA->Response AMP AMP (Inactive) PDE4B->AMP Hydrolyzes Inhibitor This compound Derivative Inhibitor->PDE4B Inhibits

Mechanism of PDE4B inhibition in the cAMP signaling pathway.

By inhibiting PDE4B, this compound derivatives prevent the degradation of cAMP.[1] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.[5][9]

References

Safety Operating Guide

Proper Disposal Procedures for 4-Coumaric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Coumaric acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from generation to final disposal. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to be familiar with its potential hazards. This substance is classified as a hazardous chemical, requiring specific precautions to prevent exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield to prevent eye contact.[1]

  • Hand Protection: Use chemically impermeable gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, a flame-resistant, impervious apron should be worn.[1][2]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[1][2][3]

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is fundamental to its safe management. The substance is categorized under several hazard classes according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CodeDescriptionPrimary Sources
Skin Irritation H315Causes skin irritation.[1][4]
Eye Irritation H319Causes serious eye irritation.[1][4]
Acute Toxicity (Oral) H302Harmful if swallowed.[1][4]
Specific Target Organ Toxicity H335May cause respiratory irritation.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][5][6][7][8] The required method for final disposal is typically high-temperature incineration by a licensed waste management facility.[1][6][9]

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste, along with any material lightly contaminated (e.g., weighing papers), in a dedicated, chemically compatible, and leak-proof container.[1]

  • Contaminated Materials: All items that have come into contact with this compound, including gloves, pipette tips, and absorbent pads from spill cleanups, must be treated as hazardous waste and placed in the same designated container.[1][5]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's safety guidelines.[1]

2. Container Selection and Labeling:

  • Container: Use a robust container with a secure, tight-fitting lid.[1] The original product container may be used if it is in good condition.

  • Labeling: As soon as the first item of waste is added, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " or "p-Coumaric Acid "

    • A clear statement of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[1][5]

3. On-Site Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1]

  • Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents.[1]

4. Arranging for Final Disposal:

  • Once the waste container is full (typically 90% capacity) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service to schedule a pickup.[1][5][10]

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (this compound or Contaminated Material) B Is this waste This compound? A->B C Collect in Designated Hazardous Waste Container B->C Yes I Dispose as Non-Hazardous Waste B->I No D Label Container: 'Hazardous Waste' 'this compound' List Hazards C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full? E->F F->E No G Contact EHS for Waste Pickup F->G Yes H Professional Disposal (Incineration) G->H

Decision workflow for the proper disposal of this compound waste.

Emergency Procedures: Spill and Exposure Management

Accidents involving this compound require a swift and appropriate response to mitigate harm.

Spill Cleanup Protocol:

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep or scoop the material to avoid generating dust.[6]

    • Use an absorbent material like sand or vermiculite (B1170534) for any remaining residue.[6][9]

    • Place all collected material and cleanup supplies into your labeled hazardous waste container.[5][6]

  • Major Spills:

    • Evacuate all personnel from the immediate area.[10]

    • Secure and control access to the laboratory.

    • Contact your institution's EHS or emergency response team immediately.[10]

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing.[10] If irritation occurs or persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

References

Essential Safety and Logistics for Handling 4-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling 4-Coumaric acid, including detailed operational and disposal plans. Following these procedural steps will support a safe laboratory environment and ensure compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to proper PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves are suitable for providing a barrier against skin contact.[4] Always inspect gloves for any tears or punctures before use. Dispose of contaminated gloves immediately after handling the chemical.[3]
Eyes Safety goggles or a face shieldSafety glasses with side shields provide minimum protection.[5] For tasks with a higher risk of splashes or dust generation, safety goggles or a face shield worn over safety glasses are recommended to prevent eye contact.[6][7]
Body Laboratory coatA standard lab coat should be worn to protect the skin and clothing from spills and contamination. Ensure the lab coat is fully buttoned.[6]
Respiratory Dust mask or respiratorUse a dust mask or respirator in poorly ventilated areas or when handling large quantities of the powder to prevent inhalation of airborne particles.[8][9] Engineering controls like fume hoods are the primary line of defense.[10][11]

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is crucial to minimize exposure and prevent contamination. The following step-by-step guide outlines the safe handling protocol from preparation to post-handling cleanup.

1. Preparation:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the powder.[10][11]
  • Ensure that an eyewash station and safety shower are readily accessible.[11]
  • Prepare all necessary equipment, including spatulas, weighing paper, and containers, within the designated handling area.

2. Handling:

  • Don the appropriate PPE as detailed in Table 1.
  • When weighing, use a chemical-resistant spatula to transfer the this compound powder.
  • Avoid creating dust.[10] If the powder is fine and prone to becoming airborne, handle it with extra care and ensure adequate ventilation.
  • Keep containers of this compound closed when not in use.[12]

3. Post-Handling:

  • After handling, thoroughly clean all equipment and the work area to remove any residual powder.
  • Dispose of all contaminated disposables, such as gloves and weighing paper, in the designated chemical waste container.
  • Wash hands thoroughly with soap and water after removing gloves.[11][12]

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Unused or Excess this compound:

  • Unused this compound should be disposed of as chemical waste.[13]
  • Do not dispose of solid this compound in the regular trash or pour it down the drain.[2][14]
  • Collect the waste in a clearly labeled, sealed container. The label should include the chemical name and hazard information.

2. Empty Containers:

  • Empty containers that have held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol) before disposal, if permissible by local regulations.[3]
  • The rinsate should be collected and disposed of as chemical waste.[3]
  • Once properly decontaminated, the empty container can often be disposed of in the regular trash, but always check with your institution's environmental health and safety (EHS) department for specific guidelines.[2]

3. Contaminated Materials:

  • Any materials contaminated with this compound, such as gloves, paper towels, and spill cleanup materials, must be disposed of as chemical waste.[13]
  • Place these materials in a designated, labeled hazardous waste container.

Experimental Workflow and Safety Protocols

The following diagrams illustrate the logical flow of operations for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Weigh/Transfer in Hood prep3->handle1 handle2 Keep Container Closed handle1->handle2 post1 Clean Workspace handle2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for the safe handling of this compound.

Disposal Plan for this compound Waste cluster_waste_streams Waste Generation cluster_disposal_actions Disposal Actions waste1 Unused this compound action1 Collect in Labeled Hazardous Waste Container waste1->action1 waste2 Empty Containers action2 Triple-Rinse Container waste2->action2 waste3 Contaminated Materials action5 Collect in Labeled Hazardous Waste Container waste3->action5 action3 Collect Rinsate as Hazardous Waste action2->action3 action4 Dispose of Rinsed Container (per institutional policy) action2->action4

References

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Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.